Product packaging for Ethylhydrocupreine hydrochloride(Cat. No.:CAS No. 3413-58-9)

Ethylhydrocupreine hydrochloride

Cat. No.: B1340536
CAS No.: 3413-58-9
M. Wt: 376.9 g/mol
InChI Key: QNRATNLHPGXHMA-XZHTYLCXSA-N
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Description

Ethylhydrocupreine hydrochloride, widely known in laboratory practice as Optochin , is a quinine derivative first introduced in 1911 with the intention of treating pneumococcal infections . Although its therapeutic use was discontinued due to toxicity, it has become an indispensable reagent in clinical microbiology for the specific identification and differentiation of the pathogen Streptococcus pneumoniae from other alpha-hemolytic streptococci (viridans group) . The core application of this compound is the Optochin Susceptibility Test . When an optochin-impregnated disk is placed on a blood agar plate inoculated with an alpha-hemolytic streptococcus, a zone of inhibition around the disk with a diameter of ≥14 mm identifies the bacterium as S. pneumoniae , which is sensitive to the compound. In contrast, other viridans streptococci are resistant and grow without inhibition . This test remains a fundamental, reliable method for bacterial identification in microbiological diagnostics. The mechanism of action of Optochin involves the inhibition of bacterial ATP synthase. This transmembrane protein complex is responsible for ATP synthesis. Optochin binds to the F0 subunit of this "molecular machine," specifically the c-subunit encoded by the atpC gene, blocking the ion channel and inhibiting ATP production, which is ultimately bactericidal to sensitive organisms . Notably, the emergence of optochin-resistant S. pneumoniae strains, often due to point mutations in the atpC or atpA genes, has been reported, which can complicate identification and underscores the need for confirmatory tests like bile solubility in some cases . This product is provided as an analytical standard for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O2.ClH<br>C21H29ClN2O2 B1340536 Ethylhydrocupreine hydrochloride CAS No. 3413-58-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRATNLHPGXHMA-XZHTYLCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

522-60-1 (Parent)
Record name Ethylhydrocupreine hydrochloride [NF]
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Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-58-9
Record name Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)-
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Record name Ethylhydrocupreine hydrochloride [NF]
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Record name Ethylhydrocupreine hydrochloride
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Record name ETHYLHYDROCUPREINE HYDROCHLORIDE
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Foundational & Exploratory

Ethylhydrocupreine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, more commonly known as optochin, is a quinine derivative first synthesized in 1911. While initially investigated as a therapeutic agent against Streptococcus pneumoniae, its clinical use was hampered by toxicity. However, it has since become an indispensable tool in clinical microbiology for the presumptive identification of S. pneumoniae, which exhibits unique sensitivity to this compound. This technical guide provides an in-depth exploration of the molecular mechanism underlying the action of this compound, focusing on its interaction with its primary cellular target and the basis of microbial resistance.

Core Mechanism of Action: Inhibition of F-Type ATP Synthase

The primary mechanism of action of this compound is the specific inhibition of the F-type ATP synthase (F-ATPase) in Streptococcus pneumoniae.[1][2] This enzyme, located in the bacterial cell membrane, is crucial for cellular energy metabolism, utilizing a proton gradient to synthesize ATP. By disrupting this fundamental process, optochin effectively halts energy production, leading to bacterial cell death.

The F-ATPase is a complex molecular machine composed of two main domains: the membrane-embedded F₀ portion, which forms the proton channel, and the peripheral F₁ portion, which contains the catalytic sites for ATP synthesis. This compound specifically targets the F₀ domain, interfering with proton translocation and thereby uncoupling it from ATP synthesis.[1][3]

The Molecular Target: Subunits of the F₀ Domain

Research has identified the specific subunits of the F₀ domain as the direct targets of optochin. The genes encoding these subunits, atpC and atpA, are central to the compound's activity. The atpC gene codes for the c-subunit, which forms a ring structure that rotates as protons pass through, while the atpA gene codes for the a-subunit, which is part of the stationary proton channel.

Molecular modeling studies suggest that optochin and its analogues likely bind to the c-ring of the ATP synthase, specifically near the conserved glutamate 52 ion-binding site, a critical residue for proton translocation.[4] This interaction physically obstructs the rotation of the c-ring, thereby inhibiting the entire process of ATP synthesis.

Quantitative Data on Optochin Susceptibility

The differential susceptibility of S. pneumoniae to optochin compared to other alpha-hemolytic streptococci is the basis for its diagnostic use. This sensitivity can be quantified by determining the Minimum Inhibitory Concentration (MIC).

Strain TypeMinimum Inhibitory Concentration (MIC) of OptochinFold Increase in ResistanceReference
Optochin-Susceptible S. pneumoniae0.25–1 µg/mL-[2]
Optochin-Resistant S. pneumoniae8–128 µg/mL4 to >100-fold[5]
Other α-hemolytic streptococci (e.g., S. mitis)≥ 256 µg/mL>250-fold[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Optochin) for Streptococcus Species.

The Genetic Basis of Resistance

Resistance to this compound in S. pneumoniae is not plasmid-mediated but arises from spontaneous point mutations in the chromosomal genes encoding the F₀ subunits of ATP synthase, primarily atpC and, less commonly, atpA.[1][2][5] These mutations result in amino acid substitutions that alter the drug-binding site, reducing the affinity of optochin for the F-ATPase.

GeneCodon ChangeAmino Acid SubstitutionReference
atpCMet13IleM13I[5]
atpCGly18SerG18S[5]
atpCGly20AlaG20A[5]
atpCAla31ValA31V[5]
atpCVal48AlaV48A[1]
atpCAla49Gly/Ser/ThrA49G/S/T[3][5]
atpATrp206Cys/SerW206C/S[2]

Table 2: Common Mutations in atpC and atpA Genes Conferring Resistance to this compound in S. pneumoniae. The region around codon 49 of the atpC gene is considered a hotspot for mutations leading to optochin resistance.[5]

Experimental Protocols

Optochin Susceptibility Testing (Disk Diffusion Method)

This standard protocol is used for the presumptive identification of S. pneumoniae.

Materials:

  • 5% sheep blood agar plates

  • Optochin disks (5 µg)

  • Sterile inoculating loops or swabs

  • Bacterial culture of an alpha-hemolytic Streptococcus

  • Incubator (35-37°C with 5% CO₂)

  • Millimeter ruler

Procedure:

  • Using a sterile loop or swab, pick a few well-isolated colonies of the test organism.

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

  • Aseptically place an optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure complete contact with the agar surface.

  • Incubate the plate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition around the disk in millimeters.

Interpretation:

  • Susceptible: A zone of inhibition of 14 mm or greater is presumptive evidence for S. pneumoniae.

  • Resistant: No zone of inhibition, or a zone of less than 14 mm, suggests the organism is not S. pneumoniae. Further biochemical testing, such as bile solubility, is recommended for zones between 7 and 13 mm.

Measurement of F-ATPase Activity (Spectrophotometric Assay)

This protocol provides a general framework for measuring the hydrolytic activity of F-ATPase, which is inhibited by optochin. The assay couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Isolated bacterial membranes containing F-ATPase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • ATP solution

  • NADH solution

  • Phosphoenolpyruvate (PEP)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • This compound (Optochin) solution of known concentration

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, PEP, LDH, and PK.

  • Add the isolated bacterial membranes to the reaction mixture.

  • To test for inhibition, add the desired concentration of this compound to the experimental samples. A control sample without the inhibitor should be run in parallel.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the specific activity of the F-ATPase in the presence and absence of the inhibitor.

Visualizations

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane F_ATPase F-Type ATP Synthase Proton_Channel F₀ Proton Channel (atpA, atpC subunits) Catalytic_Site F₁ Catalytic Site Proton_Channel->Catalytic_Site Conformational change ATP ATP Catalytic_Site->ATP Synthesis Proton_Gradient Proton Gradient (H⁺) Proton_Gradient->Proton_Channel Drives rotation Optochin Ethylhydrocupreine Hydrochloride (Optochin) Optochin->Proton_Channel Inhibits

Caption: Mechanism of this compound Action.

Resistance_Mechanism cluster_gene Genetic Level cluster_protein Protein Level WT_gene Wild-type atpA/atpC genes Mutation Point Mutation WT_gene->Mutation WT_protein Functional F₀ Subunit WT_gene->WT_protein Transcription & Translation Mutant_gene Mutated atpA/atpC genes Mutation->Mutant_gene Mutant_protein Altered F₀ Subunit Mutant_gene->Mutant_protein Transcription & Translation Binding Effective Binding & Inhibition WT_protein->Binding Reduced_Binding Reduced/No Binding Mutant_protein->Reduced_Binding Optochin Ethylhydrocupreine Hydrochloride Optochin->WT_protein Optochin->Mutant_protein Inhibition Bacterial Cell Death Binding->Inhibition Leads to Resistance Bacterial Survival Reduced_Binding->Resistance Leads to Experimental_Workflow start Start: Isolate Alpha-hemolytic Streptococcus Culture streak Streak onto 5% Sheep Blood Agar Plate start->streak add_disk Aseptically apply 5 µg Optochin Disk streak->add_disk incubate Incubate at 35-37°C with 5% CO₂ for 18-24h add_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure decision Zone ≥ 14 mm? measure->decision susceptible Presumptive S. pneumoniae (Susceptible) decision->susceptible Yes resistant Not S. pneumoniae or Optochin-Resistant S. pneumoniae decision->resistant No

References

Ethylhydrocupreine Hydrochloride (Optochin) and Its Effects on Streptococcus pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative that has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae.[1][2] Its utility stems from a highly specific inhibitory action against pneumococci, a characteristic not typically observed in other α-hemolytic streptococci.[2][3] This technical guide provides an in-depth analysis of the molecular and physiological effects of optochin on S. pneumoniae. It covers the primary mechanism of action, the genetic basis of resistance, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing its activity. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in pneumococcal research and the development of novel antimicrobial agents.

Core Mechanism of Action: Inhibition of F₀F₁ H⁺-ATPase

The primary molecular target of optochin in Streptococcus pneumoniae is the membrane-bound F₀F₁ H⁺-ATPase (ATP synthase).[4][5] This multi-subunit enzyme complex is crucial for bacterial physiology, primarily responsible for synthesizing ATP using the energy stored in the proton motive force (PMF) across the cell membrane.[4]

Optochin specifically inhibits the activity of this enzyme, leading to a cascade of detrimental effects on the pneumococcal cell.[6] Inhibition of the H⁺-ATPase disrupts ATP synthesis, depleting the cell's primary energy currency. This energy depletion cripples essential cellular processes, including replication, transcription, translation, and cell wall biosynthesis. Furthermore, the disruption of proton translocation across the membrane leads to a collapse of the PMF, which is vital for nutrient uptake, maintenance of intracellular pH, and other transport processes. The culmination of these effects is the cessation of growth and, at sufficient concentrations, cell lysis.[2]

Signaling Pathway Disruption

The inhibition of F₀F₁ ATPase and the subsequent collapse of the proton motive force have significant downstream consequences on bacterial signaling and regulation. While the direct pathway is straightforward, the secondary effects impact numerous cellular functions.

Optochin Ethylhydrocupreine Hydrochloride (Optochin) ATPase F₀F₁ H⁺-ATPase (ATP Synthase) Optochin->ATPase Inhibition PMF Proton Motive Force (PMF) ATPase->PMF Disruption of H⁺ Flow ATP ATP Synthesis ATPase->ATP Inhibition CellularProcesses Essential Cellular Processes (Replication, Biosynthesis, etc.) PMF->CellularProcesses Impaired Transport & pH Homeostasis ATP->CellularProcesses Energy Depletion Growth Bacterial Growth Inhibition & Lysis CellularProcesses->Growth Leads to

Caption: Mechanism of Optochin Action on S. pneumoniae.

The Genetic Basis of Optochin Resistance

Optochin resistance in S. pneumoniae is not widespread but has been documented.[5][7] Resistance is primarily attributed to point mutations in the genes encoding the subunits of the F₀F₁ H⁺-ATPase, specifically the atpA and atpC genes.[4][5] These genes code for the a-subunit and c-subunit of the F₀ complex, respectively.[5]

Mutations in these genes alter the structure of the ATPase enzyme, reducing its affinity for optochin while preserving its essential proton-translocating and ATP-synthesizing functions.[6] This allows the bacterium to maintain its energy production and physiological functions even in the presence of the compound. The most frequently reported mutations occur in the atpC gene.[5] However, alterations in the atpA gene have also been identified as a source of resistance.[8]

Quantitative Data on Optochin's Effects

The inhibitory activity of this compound can be quantified through various microbiological and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: Optochin Susceptibility and Resistance in S. pneumoniae
ParameterSusceptible (Wild-Type) StrainsResistant StrainsReference(s)
Disk Diffusion Zone Diameter (5 µg disk) ≥ 14 mm< 14 mm (often no zone)[2][9]
Minimum Inhibitory Concentration (MIC) Typically ≤ 2 µg/mL≥ 4 µg/mL (4 to 64-fold higher)[5][10][11]
ATPase Inhibition (Relative) High (e.g., 100-fold difference in resistance)Low to negligible[6]
Table 2: Documented Mutations Conferring Optochin Resistance
GeneAmino Acid SubstitutionReference(s)
atpC (c-subunit)Gly20Ser (G20S)[12][13]
atpC (c-subunit)Met23Ile (M23I)[12][13]
atpC (c-subunit)Val48Ala (V48A)[4]
atpC (c-subunit)Val48Ile (V48I)[14][15]
atpC (c-subunit)Ala49Thr (A49T)[12][13]
atpC (c-subunit)Ala49Gly (A49G)[10]
atpA (a-subunit)Trp206Ser (W206S)[12][13]
atpA (a-subunit)Trp206Cys (W206C)[8]
atpA (a-subunit)Leu99Ile (L99I)[14][15]

Detailed Experimental Protocols

Accurate and reproducible assessment of optochin's effects is critical. The following are detailed methodologies for key experiments.

Protocol for Optochin Disk Diffusion Susceptibility Testing

This protocol is a standardized method for the presumptive identification of S. pneumoniae.[9][16]

Materials:

  • Trypticase Soy Agar with 5% Sheep Blood (TSA-SB) plates.[16]

  • 5 µg optochin disks.[17]

  • Pure, 18-24 hour culture of an α-hemolytic streptococcus.[9]

  • Sterile inoculating loop or cotton swab.

  • McFarland 0.5 turbidity standard.

  • CO₂ incubator (35 ± 2°C, 5-10% CO₂).[2][9]

  • Millimeter ruler or caliper.

Procedure:

  • Select three to four well-isolated colonies from a primary culture plate.[9]

  • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[1]

  • Using a sterile cotton swab, inoculate a TSA-SB plate by streaking evenly in at least three directions to ensure confluent growth.[1]

  • Allow the plate to dry for 5-10 minutes.[1]

  • Using sterile forceps, place a 5 µg optochin disk onto the center of the inoculated area.[9]

  • Gently press the disk to ensure firm contact with the agar surface.[9]

  • Incubate the plate at 35 ± 2°C in a 5-10% CO₂-enriched atmosphere for 18-24 hours.[9]

  • After incubation, measure the diameter of the zone of inhibition in millimeters.[9]

Interpretation:

  • Susceptible (Presumptive S. pneumoniae): Zone of inhibition ≥ 14 mm.[2][9]

  • Resistant: No zone of inhibition or a zone < 14 mm.[2][9]

  • Equivocal (6-14 mm): Further testing, such as bile solubility, is required for confirmation.[2][9]

cluster_0 Preparation cluster_1 Testing cluster_2 Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate TSA-Sheep Blood Agar for Confluent Growth A->B C Aseptically Apply 5 µg Optochin Disk B->C D Incubate at 35°C in 5-10% CO₂ for 18-24h C->D E Measure Zone of Inhibition (mm) D->E F Interpret Result: ≥14mm = Susceptible <14mm = Resistant E->F

Caption: Optochin Disk Diffusion Workflow.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method provides a quantitative measure of optochin's inhibitory activity.

Materials:

  • Cation-adjusted Mueller-Hinton Broth with 2-5% lysed horse blood.

  • This compound (optochin) stock solution.

  • 96-well microtiter plates.

  • Bacterial suspension adjusted to 0.5 McFarland standard, then diluted to yield a final inoculum of 5 x 10⁵ CFU/mL.

  • Incubator (35 ± 2°C, ambient air).

Procedure:

  • Prepare serial two-fold dilutions of optochin in the broth medium in a 96-well plate. Typical concentration ranges are from 0.06 to 64 µg/mL.

  • Include a growth control well (no optochin) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Seal the plate and incubate at 35 ± 2°C for 20-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of optochin that completely inhibits visible growth.[10]

Conclusion and Future Directions

This compound remains an invaluable tool for the presumptive identification of Streptococcus pneumoniae. Its specific mechanism of action, targeting the F₀F₁ H⁺-ATPase, provides a clear molecular basis for its efficacy and for the development of resistance. While resistance is currently rare, continued surveillance of atpA and atpC mutations is warranted, especially in clinical isolates that present with an atypical optochin-resistant phenotype. For drug development professionals, the pneumococcal ATPase remains a validated and attractive target for novel antimicrobial agents. Further structural and functional studies of this enzyme could facilitate the design of new inhibitors that are effective against both optochin-susceptible and -resistant strains, potentially bypassing existing resistance mechanisms.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Optochin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optochin, also known as ethylhydrocupreine, is a derivative of quinine that has historically been investigated for its therapeutic potential and is now primarily utilized as a key diagnostic agent for the presumptive identification of Streptococcus pneumoniae. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and antibacterial spectrum of Optochin. Detailed experimental protocols for its application in microbiological assays are presented, alongside visualizations of its molecular interactions and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Optochin is a cinchona alkaloid, structurally characterized by a quinoline ring system linked to a quinuclidine ring through a hydroxymethyl group, with an ethoxy substitution on the quinoline ring.

Chemical Structure:

(Image of the chemical structure of Optochin would be placed here in a formal whitepaper)

Table 1: Chemical Identifiers of Optochin

IdentifierValueCitation
IUPAC Name (R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol[1]
Chemical Formula C21H28N2O2[2]
CAS Number 522-60-1 (Optochin base)[2]
3413-58-9 (Optochin hydrochloride)[3]
PubChem CID 87880[1]
SMILES CC[C@H]1CN2CC[C@H]1C[C@H]2--INVALID-LINK--O[1]

Physicochemical Properties

The physicochemical properties of Optochin, particularly its hydrochloride salt which is commonly used in laboratory settings, are crucial for its application and biological activity.

Table 2: Physicochemical Properties of Optochin

PropertyValueCitation
Molecular Weight 340.46 g/mol (base)[2]
376.92 g/mol (hydrochloride)[3]
Melting Point 121-123°C (hydrochloride)[3]
~240°C (decomposition, hydrochloride)[4]
Solubility Completely soluble in water (hydrochloride)[5]
Soluble in DMSO (125 mg/mL)[3]
Appearance White to off-white solid[3]

Mechanism of Action

Optochin exerts its antibacterial effect through the specific inhibition of the proton-translocating F0F1 ATPase (ATP synthase) in susceptible bacteria, most notably Streptococcus pneumoniae. This enzyme is critical for bacterial viability as it is the primary means of ATP synthesis through oxidative phosphorylation.

The F0 subunit of the ATPase is an integral membrane protein complex that forms a proton channel, while the F1 subunit is a peripheral membrane protein complex responsible for ATP synthesis. Optochin specifically targets the F0 complex, disrupting the proton gradient across the bacterial cell membrane. This inhibition of proton flow prevents the generation of ATP, leading to a cascade of detrimental effects, including the inability to maintain cellular homeostasis and eventual cell lysis. This lytic effect is attributed to changes in the cell membrane's surface tension.[5][6]

Resistance to Optochin in S. pneumoniae has been shown to arise from point mutations in the genes encoding the subunits of the F0 complex, specifically the atpC gene (encoding the c-subunit) and, less commonly, the atpA gene (encoding the a-subunit). These mutations alter the binding site of Optochin on the ATPase, reducing its inhibitory effect.

cluster_membrane Bacterial Cell Membrane F0F1_ATPase F0F1 H+-ATPase ATP_Synthesis ATP Synthesis F0F1_ATPase->ATP_Synthesis catalyzes Cell_Lysis Cell Lysis F0F1_ATPase->Cell_Lysis inhibition leads to Optochin Optochin Optochin->F0F1_ATPase inhibits Proton_Influx H+ Influx Proton_Influx->F0F1_ATPase drives Resistance Resistance (atpC/atpA mutation) Resistance->F0F1_ATPase alters binding site

Mechanism of Optochin Action and Resistance.

Antibacterial Spectrum and Activity

The antibacterial activity of Optochin is highly specific for Streptococcus pneumoniae. This specificity forms the basis of the Optochin susceptibility test, a cornerstone in clinical microbiology for the presumptive identification of this pathogen and its differentiation from other alpha-hemolytic streptococci, such as the viridans group streptococci, which are typically resistant.

Table 3: Antibacterial Activity of Optochin

OrganismSusceptibilityTypical MIC Range (µg/mL)Typical Zone of Inhibition (5 µg disk)Citation
Streptococcus pneumoniae Susceptible0.25 - 2.0≥ 14 mm[1]
Viridans group streptococci Resistant8 - 128< 14 mm or no zone[1]
Streptococcus pyogenes ResistantNot typically testedNo zone
Enterococcus faecalis ResistantNot typically testedNo zone

Experimental Protocols: Optochin Susceptibility Test

The Optochin susceptibility test is a disk diffusion assay used to determine the susceptibility of an alpha-hemolytic streptococcus to Optochin.

Materials:

  • Optochin disks (5 µg)

  • 5% sheep blood agar plates

  • Sterile inoculating loops or swabs

  • Bacterial culture of an alpha-hemolytic streptococcus (18-24 hour culture)

  • Incubator with a 5-10% CO2 atmosphere

  • Millimeter ruler or caliper

Procedure:

  • Using a sterile inoculating loop or swab, select a well-isolated colony of the alpha-hemolytic organism to be tested.

  • Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar surface.

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 enriched environment.

  • After incubation, observe the plate for a zone of inhibition around the Optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.

Interpretation of Results:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater in diameter around a 6 mm disk.

  • Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm in diameter.

  • Equivocal: For zones of inhibition between 7 and 13 mm, further testing such as the bile solubility test is recommended for confirmation.

Start Start Isolate_Colony Isolate alpha-hemolytic colony Start->Isolate_Colony Inoculate_Plate Inoculate 5% sheep blood agar plate Isolate_Colony->Inoculate_Plate Place_Disk Place 5 µg Optochin disk Inoculate_Plate->Place_Disk Incubate Incubate at 35-37°C in 5-10% CO2 for 18-24 hours Place_Disk->Incubate Measure_Zone Measure zone of inhibition Incubate->Measure_Zone Decision Zone ≥ 14 mm? Measure_Zone->Decision Susceptible Susceptible (Presumptive S. pneumoniae) Decision->Susceptible Yes Resistant Resistant (Not S. pneumoniae) Decision->Resistant No End End Susceptible->End Resistant->End

References

In Vitro Activity of Ethylhydrocupreine Hydrochloride Against Alpha-Hemolytic Streptococci: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative that has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae. Its selective inhibitory action on the growth of pneumococci, while other alpha-hemolytic streptococci remain largely resistant, forms the basis of a widely used diagnostic test. This technical guide provides an in-depth exploration of the in vitro activity of this compound against alpha-hemolytic streptococci, detailing experimental protocols, presenting quantitative data, and visualizing the underlying mechanisms and workflows.

Mechanism of Action

This compound selectively inhibits the activity of the membrane-bound F0F1 H+-ATPase in susceptible streptococci.[1][2] This enzyme is critical for maintaining the proton motive force and for ATP synthesis. By binding to the c and a subunits of the F0 portion of the ATPase, optochin disrupts proton translocation, leading to a collapse of the electrochemical gradient across the bacterial cell membrane and ultimately causing cell lysis.[1][2] This targeted action accounts for the high specificity of optochin for S. pneumoniae. Resistance to optochin in some pneumococcal strains and inherent resistance in other viridans streptococci are often associated with point mutations in the atpC and atpA genes, which encode these ATPase subunits.[1]

Signaling Pathway of this compound Inhibition

G Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane F0F1_ATPase F0F1 H+-ATPase Proton_Channel Proton Channel (F0) F0F1_ATPase->Proton_Channel includes ATP_Synthesis ATP Synthesis (F1) F0F1_ATPase->ATP_Synthesis includes Inhibition Inhibition of Proton Translocation F0F1_ATPase->Inhibition Optochin Ethylhydrocupreine Hydrochloride (Optochin) Optochin->F0F1_ATPase Binds to F0 subunit PMF_Collapse Proton Motive Force Collapse Inhibition->PMF_Collapse Cell_Lysis Cell Lysis PMF_Collapse->Cell_Lysis

Caption: Inhibition of F0F1 H+-ATPase by this compound.

Quantitative Data on In Vitro Activity

The in vitro activity of this compound is primarily assessed through two key methods: disk diffusion and minimum inhibitory concentration (MIC) determination. The data presented below summarizes typical findings for various alpha-hemolytic streptococci.

Table 1: Disk Diffusion Susceptibility of Alpha-Hemolytic Streptococci to this compound (5 µg disk)
Bacterial SpeciesZone of Inhibition (mm)Interpretation
Streptococcus pneumoniae≥ 14Susceptible
Streptococcus pneumoniae (some resistant strains)< 14Resistant
Streptococcus mitis groupNo zone or < 14Resistant
Streptococcus oralisNo zone or < 14Resistant
Streptococcus sanguinis groupNo zone or < 14Resistant
Streptococcus anginosus groupNo zone or < 14Resistant

Note: A zone of inhibition of <14 mm is considered equivocal, and further testing such as bile solubility may be required for definitive identification of S. pneumoniae.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Alpha-Hemolytic Streptococci
Bacterial SpeciesMIC Range (µg/mL)Interpretation
Streptococcus pneumoniae (susceptible)0.25 - 0.5Susceptible
Streptococcus pneumoniae (resistant)> 2Resistant
Streptococcus mitis8 - 128Resistant
Streptococcus oralis32 - 128Resistant
Streptococcus pseudopneumoniae (in ambient air)0.5Susceptible

Data compiled from multiple sources, including a study on MALDI-TOF MS-based optochin susceptibility testing.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for disk diffusion and broth microdilution susceptibility testing.

Disk Diffusion Susceptibility Testing

This method is a qualitative assessment of the susceptibility of an organism to this compound.

Materials:

  • This compound (optochin) disks (5 µg)

  • Mueller-Hinton agar with 5% sheep blood

  • Sterile swabs

  • 0.85% sterile saline or Mueller-Hinton broth

  • McFarland 0.5 turbidity standard

  • Incubator (35-37°C with 5% CO2)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a pure 18-24 hour culture, select 3-4 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the entire surface of the Mueller-Hinton sheep blood agar plate evenly in three directions to ensure confluent growth.[6]

  • Disk Application: Using sterile forceps, place a 5 µg optochin disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.[7]

  • Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters. A zone of ≥14 mm is considered susceptible and is presumptive for S. pneumoniae.[3][4]

Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of the microorganism.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB) with 2-5% lysed horse blood

  • 96-well microtiter plates

  • Sterile saline or broth

  • McFarland 0.5 turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35-37°C, ambient air)

Procedure:

  • Drug Dilution: Prepare a stock solution of this compound and perform serial twofold dilutions in CAMHB with lysed horse blood in the wells of a 96-well plate to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C in ambient air for 20-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Experimental Workflow for Susceptibility Testing

G General Workflow for In Vitro Susceptibility Testing start Start: Isolate pure culture of alpha-hemolytic streptococcus prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum disk_diffusion Disk Diffusion Method prep_inoculum->disk_diffusion mic_testing MIC Determination (Broth Microdilution) prep_inoculum->mic_testing inoculate_plate Inoculate Mueller-Hinton Sheep Blood Agar disk_diffusion->inoculate_plate prepare_dilutions Prepare Serial Dilutions of Optochin in Broth mic_testing->prepare_dilutions apply_disk Apply Optochin Disk (5 µg) inoculate_plate->apply_disk incubate_dd Incubate (35-37°C, 5% CO2, 18-24h) apply_disk->incubate_dd measure_zone Measure Zone of Inhibition incubate_dd->measure_zone interpret_dd Interpret Result (Susceptible/Resistant) measure_zone->interpret_dd end End: Report Findings interpret_dd->end inoculate_wells Inoculate Microtiter Plate prepare_dilutions->inoculate_wells incubate_mic Incubate (35-37°C, ambient air, 20-24h) inoculate_wells->incubate_mic read_mic Read MIC Value incubate_mic->read_mic interpret_mic Interpret Result (MIC Value in µg/mL) read_mic->interpret_mic interpret_mic->end

Caption: Workflow for assessing in vitro susceptibility to Ethylhydrocupreine HCl.

Conclusion

This compound remains a valuable tool for the presumptive identification of Streptococcus pneumoniae due to its specific inhibitory effect on this species. Understanding the underlying mechanism of action, which involves the targeted inhibition of the F0F1 H+-ATPase, is crucial for interpreting susceptibility results. The standardized disk diffusion and broth microdilution protocols outlined in this guide provide reliable methods for assessing the in vitro activity of this compound against alpha-hemolytic streptococci. The quantitative data presented highlights the clear distinction in susceptibility between S. pneumoniae and other viridans group streptococci, reinforcing the diagnostic utility of optochin in the clinical microbiology laboratory. For researchers and drug development professionals, the specific molecular target of optochin may also offer insights into novel antimicrobial strategies.

References

Molecular Basis for Optochin Sensitivity in Pneumococci: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning optochin sensitivity and resistance in Streptococcus pneumoniae. The document details the enzymatic target of optochin, the genetic basis of resistance, and standardized protocols for susceptibility testing and target enzyme activity analysis.

Introduction

Optochin, or ethylhydrocupreine hydrochloride, is a quinine derivative that has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae in clinical microbiology laboratories.[1] Its utility lies in its specific inhibitory effect on the growth of pneumococci, distinguishing them from other alpha-hemolytic streptococci.[2] This sensitivity is not merely a phenotypic curiosity; it is rooted in a precise molecular interaction between optochin and a vital bacterial enzyme, the F0F1-ATPase.[3][4] Understanding this interaction at a molecular level is crucial for appreciating the diagnostic utility of optochin, the emergence of resistance, and for the potential development of novel therapeutics targeting this essential enzyme.

The Molecular Target: F0F1-ATPase

The primary molecular target of optochin in Streptococcus pneumoniae is the membrane-bound F0F1-ATPase, also known as ATP synthase.[3][4] This multi-subunit enzyme complex is essential for the viability of pneumococcus, playing a critical role in maintaining cellular pH homeostasis by pumping protons across the cell membrane at the expense of ATP hydrolysis.[5][6]

The F0F1-ATPase is composed of two main domains:

  • F1 domain: A soluble, cytoplasmic portion that contains the catalytic sites for ATP synthesis and hydrolysis.

  • F0 domain: A transmembrane portion that forms a proton channel.

Optochin specifically interacts with the F0 domain, disrupting its proton-translocating function and ultimately leading to cell death.[3]

The Genetic Basis of Optochin Sensitivity and Resistance

The susceptibility of S. pneumoniae to optochin is determined by the genetic makeup of the atp operon, which encodes the subunits of the F0F1-ATPase. Specifically, the genes atpC and atpA, encoding the c-subunit and a-subunit of the F0 domain respectively, are the primary loci for mutations that confer optochin resistance.[3][7]

The Crucial Role of the c-subunit (AtpC)

The c-subunit of the F0F1-ATPase is a small, hydrophobic protein that forms a ring-like structure within the bacterial membrane, constituting the core of the proton channel.[8] The vast majority of optochin resistance in clinical and laboratory-generated isolates of S. pneumoniae is attributed to point mutations within the atpC gene.[9][10] These mutations typically result in single amino acid substitutions in the c-subunit protein, which are thought to sterically hinder the binding of optochin to the F0 domain, thereby preventing its inhibitory action.[11]

Mutations in the a-subunit (AtpA)

While less common, mutations in the atpA gene, which encodes the a-subunit of the F0 domain, have also been shown to confer optochin resistance.[1][12] The a-subunit is another integral membrane protein that works in concert with the c-subunit ring to facilitate proton translocation. Mutations in AtpA likely also disrupt the binding of optochin to the F0 complex.

Quantitative Data on Optochin Susceptibility

The phenotypic difference between optochin-susceptible and optochin-resistant S. pneumoniae can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the measurement of zones of inhibition in disk diffusion assays.

Minimum Inhibitory Concentrations (MICs)

Optochin-resistant strains exhibit significantly higher MICs for optochin compared to susceptible strains. The fold-increase in MIC can range from 4-fold to over 60-fold.[9][13]

Strain TypeOptochin MIC Range (µg/mL)Reference(s)
Optochin-Susceptible0.5 - 2[9]
Optochin-Resistant≥ 4 (typically 8 - 256)[9][11]
Zone of Inhibition Diameters

In standard disk diffusion assays using a 5 µg optochin disk, a clear distinction can be made between susceptible and resistant isolates.

Strain TypeZone of Inhibition Diameter (mm)Reference(s)
Optochin-Susceptible≥ 14[2][14]
Optochin-Resistant< 14 or no zone of inhibition[9][15]
F0F1-ATPase Activity Inhibition

The molecular basis of optochin's action is the direct inhibition of the F0F1-ATPase. Studies have shown a dramatic difference in the sensitivity of this enzyme to optochin in susceptible versus resistant strains. There is a reported 100-fold difference in membrane ATPase resistance to optochin between optochin-sensitive and optochin-resistant pneumococcal strains.[4]

Common Mutations Leading to Optochin Resistance

Numerous point mutations in the atpC and atpA genes have been identified in optochin-resistant S. pneumoniae isolates.

GeneCodon ChangeAmino Acid SubstitutionReference(s)
atpCGGG -> TCGGly -> Ser[11]
atpCATG -> ATAMet -> Ile[11]
atpCGCT -> ACTAla -> Thr[11][12]
atpCGTT -> GCTVal -> Ala[7]
atpCGCT -> GGTAla -> Gly[9]
atpATGG -> TCGTrp -> Ser[11]
atpACTT -> ATTLeu -> Ile[1]
atpAATG -> GTGMet -> Val[1]
atpAGTT -> ATTVal -> Ile[1]

Experimental Protocols

Optochin Susceptibility Testing by Disk Diffusion

This method is a standard and widely used procedure for the presumptive identification of S. pneumoniae.

Materials:

  • 5% sheep blood agar plates

  • 5 µg optochin disks

  • Sterile inoculating loops or swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C with 5% CO2)

  • Ruler or calipers

Procedure:

  • Prepare a bacterial suspension of the isolate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Using a sterile swab, inoculate a 5% sheep blood agar plate to create a confluent lawn of growth.

  • Aseptically place a 5 µg optochin disk onto the center of the inoculated area.

  • Gently press the disk to ensure it adheres to the agar surface.

  • Incubate the plate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.[14]

  • After incubation, measure the diameter of the zone of growth inhibition around the optochin disk in millimeters.

Interpretation:

  • Susceptible: Zone of inhibition ≥ 14 mm.[2][14]

  • Resistant: Zone of inhibition < 14 mm or no zone of inhibition.[9][15]

Determination of Optochin Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method provides a quantitative measure of the concentration of optochin required to inhibit bacterial growth.

Materials:

  • Mueller-Hinton agar with 5% sheep blood

  • Optochin stock solution

  • Sterile petri dishes

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Incubator (35-37°C with 5% CO2)

Procedure:

  • Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of optochin (e.g., 0.25 to 256 µg/mL).[9]

  • Prepare a bacterial inoculum of the test isolate equivalent to a 0.5 McFarland standard.

  • Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each optochin-containing agar plate and a growth control plate (no optochin).

  • Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.[9]

  • The MIC is defined as the lowest concentration of optochin that completely inhibits visible growth of the isolate.

F0F1-ATPase Activity Assay

This spectrophotometric assay measures the ATP hydrolysis activity of the F0F1-ATPase in bacterial membrane preparations. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Pneumococcal cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM PMSF)

  • Glass beads or sonicator for cell lysis

  • Ultracentrifuge

  • Membrane storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

  • ATP solution (e.g., 100 mM)

  • Malachite green-molybdate reagent for phosphate detection

  • Phosphate standard solution

  • Spectrophotometer

Procedure:

1. Preparation of Bacterial Membranes: a. Grow S. pneumoniae to mid-log phase in an appropriate broth medium. b. Harvest the cells by centrifugation. c. Wash the cell pellet with a suitable buffer. d. Resuspend the cells in lysis buffer and lyse the cells by mechanical disruption (e.g., bead beating or sonication). e. Remove intact cells and debris by low-speed centrifugation. f. Pellet the bacterial membranes from the supernatant by ultracentrifugation. g. Wash the membrane pellet and resuspend it in membrane storage buffer. h. Determine the protein concentration of the membrane preparation (e.g., by Bradford assay).

2. ATPase Activity Measurement: a. Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain assay buffer and a specific amount of membrane protein (e.g., 10-50 µg). b. To measure the effect of optochin, pre-incubate the membrane preparations with varying concentrations of optochin for a defined period (e.g., 10 minutes) at room temperature. c. Initiate the reaction by adding ATP to a final concentration of 5 mM. d. Incubate the reactions at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction. e. Stop the reaction by adding the malachite green-molybdate reagent. f. After a color development period, measure the absorbance at a specific wavelength (e.g., 620-660 nm). g. Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction. h. Calculate the specific activity of the ATPase (e.g., in nmol Pi/min/mg protein).

Visualizations

molecular_mechanism cluster_membrane Bacterial Membrane F0F1_ATPase F0F1-ATPase Proton_Channel Proton Channel (c-subunit ring) F0F1_ATPase->Proton_Channel contains ATP_Hydrolysis F0F1_ATPase->ATP_Hydrolysis Inhibited Proton_Influx Proton_Channel->Proton_Influx Inhibits Optochin Optochin Optochin->Proton_Channel Binds to c-subunit Cell_Death Cell Death ATP_Hydrolysis->Cell_Death Leads to

Caption: Molecular mechanism of optochin action.

resistance_mechanism cluster_membrane Bacterial Membrane Mutated_ATPase Mutated F0F1-ATPase (Altered c-subunit) No_Binding Binding Prevented Proton_Translocation Proton Translocation Continues Mutated_ATPase->Proton_Translocation Optochin Optochin Optochin->Mutated_ATPase Cannot bind effectively Cell_Survival Cell Survival Proton_Translocation->Cell_Survival

Caption: Mechanism of optochin resistance.

experimental_workflow cluster_susceptibility Optochin Susceptibility Testing start Isolate Alpha-hemolytic Streptococcus prepare_inoculum Prepare 0.5 McFarland Inoculum start->prepare_inoculum plate_inoculation Inoculate 5% Sheep Blood Agar prepare_inoculum->plate_inoculation disk_application Apply 5 µg Optochin Disk plate_inoculation->disk_application incubation Incubate at 35-37°C with 5% CO2 disk_application->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone interpretation Interpret Result measure_zone->interpretation susceptible ≥ 14 mm (Susceptible - S. pneumoniae) interpretation->susceptible Yes resistant < 14 mm (Resistant - Not S. pneumoniae or Optochin-Resistant S. pneumoniae) interpretation->resistant No

Caption: Experimental workflow for optochin susceptibility testing.

References

Early Investigations into the Therapeutic Potential of Ethylhydrocupreine Hydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ethylhydrocupreine hydrochloride, commercially known as Optochin, is a derivative of quinine first introduced in 1911 by Morgenroth and Levy for the treatment of pneumococcal infections.[1] Early 20th-century research extensively explored its antimicrobial properties, particularly against Streptococcus pneumoniae. This technical guide synthesizes the findings from these foundational studies, presenting key quantitative data, experimental methodologies, and the logical frameworks of its early applications.

Quantitative Data from Early Studies

The initial research on this compound provided specific metrics for its bactericidal and inhibitory effects, as well as tolerated dosages in animal models.

In Vitro Efficacy
ParameterOrganismConcentrationReference
Minimum Inhibitory Concentration (MIC)Streptococcus pneumoniae1:10,000,000[1]
Bactericidal ConcentrationStreptococcus pneumoniae1:500,000[1]
Inhibitory/Killing EffectAll four groups of pneumococciVery high dilution[2]
Comparative EfficacyQuinine hydrochlorideRequired much stronger concentrations than ethylhydrocupreine for similar effects on pneumococci[2]
In Vivo Toxicity and Efficacy (Animal Models)
Animal ModelRoute of AdministrationDosageObservationReference
Guinea PigIntrapleural0.2 to 0.3 cc of a 1:100 solution per 100 gm of body weightHighest tolerated dose[3]
Guinea Pig (350-500 gm)Intrapleural (each pleural cavity)1 cc of a 1:500 solutionNo evidence of toxicity or pleural irritation[3]
Guinea Pig with induced pleuritisIntrapleural (each pleural cavity)1 cc of a 1:500 solution (up to 24 hours post-infection)Marked curative influence[3][4]
MouseNot specifiedNot specifiedWell-marked protective action against experimental pneumococcal infection (all four groups)[2]
Dog with induced pleuritisIntrapleuralNot specifiedSimilar curative results to guinea pigs[3][4]

Key Experimental Protocols

The foundational understanding of this compound's effects stems from meticulous early 20th-century experimental work. Below are summaries of the methodologies employed in these key studies.

In Vitro Inhibition and Bactericidal Assays (Moore, 1915)
  • Objective: To determine the inhibitory and killing effect of this compound on various strains of pneumococci and other microorganisms.

  • Methodology:

    • Preparation of this compound Solutions: A stock solution was prepared and serially diluted to achieve the desired concentrations for the assay.

    • Bacterial Cultures: Strains of the four major groups of pneumococci, as well as other bacteria such as streptococci, were cultured in broth.

    • Inhibition Assay: Varying dilutions of this compound were added to broth cultures of the test organisms. The cultures were then incubated, and the minimum concentration that prevented visible growth was recorded as the inhibitory dilution.

    • Bactericidal Assay: To determine the killing effect, subcultures were made from the tubes showing no growth in the inhibition assay onto fresh, drug-free media. The lowest concentration from which no growth occurred in the subculture was considered the bactericidal dilution.

  • Reference: Moore, H. F. (1915). The Action of Ethylhydrocuprein (Optochin) on Type Strains of Pneumococci in Vitro and in Vivo, and on Some Other Microorganisms in Vitro. The Journal of Experimental Medicine, 22(3), 269–285.[1]

In Vivo Pleuritis Model (Kolmer & Sands, 1921)
  • Objective: To evaluate the therapeutic efficacy of this compound in treating experimental pneumococcus pleuritis.

  • Methodology:

    • Induction of Pleuritis: Guinea pigs (350-500 gm) were infected by injecting 1 cc of a 24-hour dextrose blood broth culture of virulent Type I pneumococci into the right pleural cavity. This reliably produced a fatal acute suppurative pleuritis and pericarditis within 72 hours.[3]

    • Therapeutic Intervention: At varying intervals up to 24 hours after infection, a solution of this compound (e.g., 1 cc of a 1:500 solution) was injected into each pleural cavity of the test animals.[3]

    • Toxicity Assessment: To determine the maximum tolerated dose, increasing concentrations of the drug were administered intrapleurally to healthy guinea pigs, and the animals were observed for signs of toxicity or irritation.[3]

    • Outcome Measurement: The primary outcome was the survival of the treated animals compared to untreated controls. The "curative influence" was noted based on the survival and resolution of the induced pleuritis.[3]

  • Reference: Kolmer, J. A., & Sands, J. R. (1921). Chemotherapeutic studies with this compound in experimental pneumococcus pleuritis. The Journal of Experimental Medicine, 33(6), 693–703.

Visualized Mechanisms and Workflows

Mechanism of Action: ATP Synthase Inhibition

While the precise molecular interactions were not fully elucidated in the early 20th century, modern understanding identifies the target of this compound as the membrane-bound ATP synthase in bacteria.[5] This mechanism prevents the synthesis of ATP, leading to bacterial cell death.

cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular atp_synthase F0 Subunit (Proton Channel) F1 Subunit (ATP Synthesis) atp ATP atp_synthase:f1->atp Synthesis optochin Ethylhydrocupreine Hydrochloride (Optochin) optochin->atp_synthase Inhibition adp ADP + Pi adp->atp_synthase:f1 protons_in H+ protons_out H+ protons_out->atp_synthase:f0 Proton Motive Force

Caption: Inhibition of bacterial ATP synthase by this compound.

Diagnostic Workflow: Differentiation of Pneumococci

Although initially investigated for therapeutic use, the high specificity of this compound for S. pneumoniae led to its widespread adoption as a diagnostic tool to differentiate it from other alpha-hemolytic streptococci (viridans group).[1][6]

start Alpha-hemolytic Streptococcus (Greenish hemolysis on blood agar) test Perform Optochin Susceptibility Test start->test sensitive Sensitive (Zone of Inhibition) test->sensitive Result resistant Resistant (No Zone of Inhibition) test->resistant Result pneumo Presumptive Identification: Streptococcus pneumoniae sensitive->pneumo viridans Identification: Viridans group streptococci resistant->viridans

Caption: Diagnostic use of Optochin to differentiate S. pneumoniae.

References

Methodological & Application

Application Notes and Protocols for Optochin Susceptibility Testing of Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Optochin susceptibility testing, a critical assay for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.

Introduction

Optochin (ethylhydrocupreine hydrochloride) is a quinine derivative that selectively inhibits the growth of Streptococcus pneumoniae at low concentrations.[1][2] This characteristic forms the basis of the Optochin susceptibility test, a widely used, cost-effective, and reliable method for the presumptive identification of S. pneumoniae.[1] While most S. pneumoniae are susceptible to Optochin, other alpha-hemolytic streptococci are typically resistant.[3][4] The test relies on the principle of disk diffusion, where a paper disk impregnated with Optochin is placed on an inoculated blood agar plate, and the resulting zone of inhibition is measured after incubation.[1]

Principle of the Test

The Optochin susceptibility test is based on the differential sensitivity of S. pneumoniae to this compound. S. pneumoniae cells are lysed in the presence of Optochin due to alterations in the cell membrane's surface tension, leading to the formation of a clear zone of growth inhibition around the disk.[1][3] In contrast, Optochin-resistant organisms, such as viridans group streptococci, will grow up to the edge of the disk.[5] The mechanism of Optochin's action involves the inhibition of the membrane-bound H+-ATPase (ATP synthase). Resistance to Optochin in S. pneumoniae can arise from point mutations in the atpA or atpC genes, which encode subunits of this enzyme.[6]

Materials and Equipment

  • Optochin disks (5 µg, 6 mm diameter)

  • 5% Sheep Blood Agar plates (e.g., Trypticase Soy Agar with 5% sheep blood)[3][7]

  • Sterile inoculating loops or cotton swabs

  • Sterile forceps

  • Incubator with a 5-10% CO2 enriched atmosphere[2][3][7]

  • Millimeter ruler or caliper

  • Quality control (QC) organisms:

    • Positive Control: Streptococcus pneumoniae ATCC 49619 or ATCC 6305[3][5][7]

    • Negative Control: Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212[3][7]

Experimental Protocol

Inoculum Preparation
  • From a pure 18-24 hour culture of an alpha-hemolytic streptococcus, select three to four well-isolated colonies using a sterile inoculating loop.[3]

  • Create a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[7]

Inoculation
  • Using a sterile cotton swab or inoculating loop, streak the bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[3][5]

  • Allow the plate to sit upright for 5-10 minutes for the inoculum to dry.[7]

Disk Application
  • Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.[3]

  • Gently press the disk to ensure complete adherence to the agar surface.[3]

Incubation
  • Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2 enriched environment.[2][3][7] Some studies suggest that a shorter incubation time of 12 hours may be feasible, but the agar type and reading time can influence the results.[8]

Result Interpretation
  • After incubation, observe the plate for a zone of inhibition around the Optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[1]

Data Presentation

Table 1: Interpretation of Optochin Susceptibility Test Results
Zone of Inhibition Diameter (6 mm disk)InterpretationRecommended Action
≥ 14 mmSusceptible (Presumptive S. pneumoniae)Report as presumptive S. pneumoniae.[3][5]
< 14 mmResistantReport as Optochin-resistant alpha-hemolytic streptococci (not S. pneumoniae).
6-13 mmIntermediate/QuestionableFurther testing, such as the bile solubility test, is required for definitive identification.[3][4][5]
No zone of inhibitionResistantReport as Optochin-resistant alpha-hemolytic streptococci (not S. pneumoniae).[5]
Table 2: Quality Control Organisms and Expected Results
OrganismATCC StrainExpected Result
Streptococcus pneumoniae49619Susceptible (Zone of inhibition ≥ 14 mm)[7]
Streptococcus pneumoniae6305Susceptible (Zone of inhibition ≥ 14 mm)[3][5]
Streptococcus mitis49456Resistant (No zone of inhibition)[3][7]
Enterococcus faecalis29212Resistant (No zone of inhibition)[7]

Visualizations

Experimental Workflow

Optochin_Susceptibility_Test_Workflow Optochin Susceptibility Testing Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_interpretation Interpretation start Start culture Isolate alpha-hemolytic colonies (18-24h culture) start->culture suspension Prepare 0.5 McFarland bacterial suspension culture->suspension inoculate Inoculate 5% Sheep Blood Agar plate suspension->inoculate dry Allow inoculum to dry (5-10 min) inoculate->dry place_disk Aseptically place Optochin disk (5 µg) dry->place_disk incubate Incubate at 35±2°C in 5-10% CO2 (18-24h) place_disk->incubate measure Measure zone of inhibition (mm) incubate->measure decision Zone ≥ 14 mm? measure->decision result_s Susceptible (Presumptive S. pneumoniae) decision->result_s Yes result_r Resistant or Intermediate (Further testing may be needed) decision->result_r No end End result_s->end result_r->end

Caption: Workflow for Optochin Susceptibility Testing.

Signaling Pathway

Optochin_Mechanism Mechanism of Optochin Action and Resistance cluster_cell Streptococcus pneumoniae Cell atp_synthase H+-ATPase (ATP Synthase) (atpA and atpC subunits) atp_production ATP Production atp_synthase->atp_production catalyzes cell_lysis Cell Lysis and Inhibition of Growth atp_synthase->cell_lysis inhibition leads to resistance Optochin Resistance atp_synthase->resistance altered structure leads to atp_production->cell_lysis optochin Optochin (this compound) optochin->atp_synthase inhibits mutation Point mutations in atpA or atpC genes mutation->atp_synthase alters structure

Caption: Optochin's mechanism of action and resistance.

Limitations

  • The Optochin susceptibility test is a presumptive test, and for isolates with intermediate zone sizes (6-13 mm), confirmatory tests like bile solubility are recommended.[3][4][5]

  • Some strains of S. pneumoniae have been reported to be Optochin-resistant.[1][6]

  • The use of media other than 5% sheep blood agar may lead to smaller zone sizes and potentially inaccurate results.[3]

  • Proper incubation in a CO2-enriched environment is crucial, as some S. pneumoniae isolates may not grow well in ambient air.[3]

References

Application Notes and Protocols: Preparation and Use of Ethylhydrocupreine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the preparation, storage, and application of Ethylhydrocupreine hydrochloride solutions for laboratory use. The primary focus is on its well-established role in microbiology for the presumptive identification of Streptococcus pneumoniae.

Chemical and Physical Properties

This compound, commonly known as Optochin, is a derivative of quinine.[1][2] It is a key reagent used in clinical and research microbiology laboratories.[3]

PropertyDataReferences
Synonyms Optochin hydrochloride, Optochin[1][2][4][5]
Molecular Formula C₂₁H₂₉ClN₂O₂[4][6][7]
Molecular Weight 376.92 g/mol [4][6][7]
CAS Number 3413-58-9[6]
Appearance White to off-white crystalline solid[7][8]
Melting Point 121-123°C[7][9]
Purity ≥97%[3]
Sensitivity Light sensitive[7][8]

Solubility

Proper dissolution is critical for the efficacy of this compound in experimental settings. Sonication is recommended to aid dissolution in both aqueous and organic solvents.[4]

SolventConcentration (mg/mL)Molar Concentration (mM)References
Water 50 mg/mL132.65 mM[4]
DMSO 125 mg/mL331.64 mM[4][10]

Experimental Protocols

3.1. Safety Precautions Before handling, consult the Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] Due to its light sensitivity, the compound and its solutions should be protected from light.[7][8][10]

3.2. Protocol 1: Preparation of Aqueous Stock Solution (e.g., 2 mg/mL)

This protocol is suitable for preparing solutions for direct use in microbiological assays, such as creating optochin-impregnated disks.

Materials:

  • This compound powder

  • Sterile, distilled, or deionized water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance. For example, to prepare 10 mL of a 2 mg/mL solution, weigh 20 mg of the compound.

  • Dissolution: Aseptically transfer the powder to a sterile conical tube. Add the required volume of sterile water (e.g., 10 mL).

  • Mixing: Cap the tube securely and vortex until the powder is fully dissolved. If dissolution is slow, sonicate the solution for short intervals in a water bath.[4]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage vial.[5] This is crucial for applications in cell culture.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and solvent. Store as recommended in the storage table below.

3.3. Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mg/mL)

High-concentration stock solutions in DMSO are common for long-term storage and for studies requiring dilution into complex media or buffer systems.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes or vials with appropriate caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: In a sterile vial, accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mg/mL stock, weigh 100 mg.

  • Dissolution: Add the required volume of sterile DMSO (e.g., 1 mL).

  • Mixing: Cap the vial securely and vortex. Use sonication if necessary to achieve a clear solution.[4]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4][5] Label each aliquot and store as recommended.

Storage and Stability of Solutions

Proper storage is essential to maintain the bioactivity of this compound solutions. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Storage TemperatureRecommended DurationSolventReferences
-80°C ≥ 6 monthsDMSO or Water[4][5]
-20°C ~ 1 monthDMSO or Water[5]
2-8°C (Refrigerated) ≤ 1 weekWater[4]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]

Application: Optochin Susceptibility Test

The most common laboratory application of this compound is the optochin susceptibility test, used for the presumptive identification of Streptococcus pneumoniae.[2][11] S. pneumoniae is uniquely susceptible to lysis by optochin at low concentrations, which distinguishes it from other alpha-hemolytic streptococci.[11][12] The mechanism involves altering the cell membrane's surface tension, leading to cell lysis.[11][13]

5.1. Experimental Protocol for Optochin Susceptibility Test

  • Inoculum Preparation: Select 3-4 well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.[11] Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[2]

  • Inoculation: Using a sterile cotton swab, streak the prepared suspension evenly across the entire surface of a 5% sheep blood agar plate.[2]

  • Disk Application: Using sterile forceps, place a commercial 6 mm disk impregnated with 5 µg of optochin onto the inoculated surface.[12][13] Gently press the disk to ensure it adheres firmly to the agar.[2][13]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO₂ atmosphere.[2][13]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition around the disk.

    • Sensitive (Positive): A zone of inhibition of 14 mm or greater is considered a presumptive identification for S. pneumoniae.[12][13]

    • Resistant (Negative): No zone of inhibition, or a zone less than 14 mm, indicates resistance. The organism is likely another alpha-hemolytic streptococcus.[13]

5.2. Workflow for Optochin Susceptibility Testing

Optochin_Susceptibility_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis & Interpretation start Select well-isolated α-hemolytic colonies inoculum Prepare inoculum suspension (0.5 McFarland standard) start->inoculum streak Streak suspension onto 5% sheep blood agar inoculum->streak disk Aseptically place 5 µg Optochin disk on agar streak->disk incubate Incubate at 35-37°C with 5-10% CO₂ for 18-24 hours disk->incubate measure Measure zone of inhibition incubate->measure result_pos ≥ 14 mm Sensitive (Presumptive S. pneumoniae) measure->result_pos Yes result_neg < 14 mm or no zone Resistant (Other α-hemolytic streptococci) measure->result_neg No

Caption: Workflow for the presumptive identification of S. pneumoniae.

References

Application of Optochin Discs in Clinical Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optochin, or ethylhydrocupreine hydrochloride, is a quinine derivative that serves as a crucial tool in clinical microbiology for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci, such as the viridans group.[1][2][3] Historically introduced for therapeutic purposes, its cytotoxic properties at therapeutic concentrations led to its discontinuation for treatment.[1] However, its specific inhibitory effect on S. pneumoniae at low concentrations has made it an invaluable diagnostic agent.[2][4] The Optochin susceptibility test is a simple, cost-effective, and rapid method with a high sensitivity of over 95% for differentiating pneumococci.[2]

This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the use of Optochin discs in a laboratory setting.

Principle of Action

Optochin selectively inhibits the growth of Streptococcus pneumoniae at very low concentrations (≤ 5 µg/mL).[2][4] The chemical targets the H+-ATPase (proton-translocating ATPase) enzyme in the bacterial cell membrane.[5] This inhibition disrupts the proton motive force, leading to a loss of cellular energy and ultimately cell lysis.[3][6][7] Other alpha-hemolytic streptococci are typically resistant to the concentrations of Optochin found in the test discs.[3][8] Resistance in S. pneumoniae can occur due to point mutations in the genes encoding the a- or c-subunits of the H+-ATPase, which prevents the binding of Optochin.[5][9]

Data Presentation

Table 1: Interpretation of Optochin Susceptibility Test Results
Zone of Inhibition Diameter (6 mm, 5 µg disc)InterpretationPresumptive IdentificationRecommended Follow-up
≥ 14 mmSusceptibleStreptococcus pneumoniaeNone required for presumptive ID.
< 14 mmResistantNot S. pneumoniae (e.g., Viridans streptococci)Consider additional tests if clinically indicated.
6 mm (no zone)ResistantNot S. pneumoniae (e.g., Viridans streptococci)Consider additional tests if clinically indicated.
7-13 mmIntermediate/QuestionablePossible S. pneumoniaePerform Bile Solubility Test for confirmation.[2][10]

Experimental Protocols

Optochin Susceptibility Test Protocol

Objective: To determine the susceptibility of an alpha-hemolytic streptococcus isolate to Optochin for the presumptive identification of Streptococcus pneumoniae.

Materials:

  • 5% Sheep Blood Agar plates[1][2]

  • Optochin discs (5 µg, 6 mm diameter)[2][4]

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate

  • Sterile inoculating loop or swab[2]

  • Sterile forceps[1]

  • Incubator at 35-37°C with 5-10% CO2[1][2][4]

  • Millimeter ruler or caliper for measuring the zone of inhibition[10]

Procedure:

  • Inoculation:

    • Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the alpha-hemolytic streptococcus to be tested.[3]

    • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[3] It is recommended to streak in at least two directions to ensure even growth.

  • Disc Application:

    • Using sterile forceps, aseptically place an Optochin disc onto the inoculated surface of the agar.[1][3]

    • Gently press the disc to ensure it adheres firmly to the agar surface.[1][3]

  • Incubation:

    • Invert the plate and incubate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[1][2][4] A candle jar can be used as an alternative to a CO2 incubator.[2]

  • Result Interpretation:

    • After incubation, observe the plate for a zone of inhibition around the Optochin disc.

    • Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disc.[2]

    • Interpret the results according to the guidelines in Table 1.

Quality Control:

  • Positive Control: Streptococcus pneumoniae (e.g., ATCC 49619) should show a zone of inhibition ≥ 14 mm.

  • Negative Control: Streptococcus mitis or another viridans group streptococcus should show no zone of inhibition.

Visualizations

Optochin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_resistance Mechanism of Resistance H_ATPase H+-ATPase Proton_Motive_Force Disrupted Proton Motive Force H_ATPase->Proton_Motive_Force Disruption leads to Optochin Optochin Optochin->H_ATPase Inhibits Mutated_H_ATPase Mutated H+-ATPase (atpA or atpC gene) Optochin->Mutated_H_ATPase Cell_Lysis Cell Lysis Proton_Motive_Force->Cell_Lysis No_Binding Optochin cannot bind

Caption: Mechanism of Optochin action and resistance.

Optochin_Susceptibility_Test_Workflow start Start: Isolate alpha-hemolytic streptococcus inoculate Inoculate 5% sheep blood agar plate for confluent growth start->inoculate place_disc Aseptically place Optochin disc on the inoculated surface inoculate->place_disc incubate Incubate at 35-37°C in 5-10% CO2 for 18-24 hours place_disc->incubate measure_zone Measure zone of inhibition in millimeters incubate->measure_zone interpret Interpret Results measure_zone->interpret susceptible ≥ 14 mm: Susceptible (S. pneumoniae) interpret->susceptible Zone ≥ 14 mm resistant < 14 mm: Resistant (Not S. pneumoniae) interpret->resistant Zone < 7 mm bile_solubility 7-13 mm: Intermediate Perform Bile Solubility Test interpret->bile_solubility Zone 7-13 mm end_s End susceptible->end_s end_r End resistant->end_r end_i End bile_solubility->end_i

Caption: Workflow for the Optochin Susceptibility Test.

Limitations

  • The Optochin susceptibility test is a presumptive test. For a definitive identification, especially in critical clinical cases, it should be supplemented with other tests like the bile solubility test or serological methods.[8][10]

  • Some strains of S. pneumoniae have been reported to be Optochin-resistant.[1][2] In such cases, if S. pneumoniae is still suspected, the bile solubility test is recommended.

  • Conversely, some viridans streptococci may show a small zone of inhibition, typically less than 14 mm.[7]

  • The use of media other than 5% sheep blood agar is not recommended as it may lead to erroneous results.[3][8]

  • Proper incubation conditions, specifically a CO2-enriched environment, are crucial as some pneumococcal strains may not grow well in ambient air.[2][3]

References

Differentiating Streptococcus pneumoniae: A Comparative Analysis of Bile Solubility and Optochin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

In the pursuit of accurate bacterial identification, particularly within the genus Streptococcus, the differentiation of Streptococcus pneumoniae from other alpha-hemolytic streptococci is paramount for both clinical diagnostics and research applications. Two cornerstone phenotypic tests have historically been employed for this purpose: the bile solubility test and the Optochin susceptibility test. This document provides a detailed overview of the standard operating procedures for both assays, a quantitative comparison of their performance, and visual workflows to guide laboratory execution.

Principle of the Tests

The bile solubility test capitalizes on the unique presence of an intracellular autolytic enzyme (amidase) in S. pneumoniae. In the presence of bile salts, such as sodium deoxycholate, this enzyme is activated, leading to the rapid lysis of the bacterial cells and a visible clearing of turbidity in a liquid suspension or the dissolution of a colony on an agar plate.[1][2][3] Other alpha-hemolytic streptococci lack this active autolytic system and therefore remain intact in the presence of bile salts.[4]

The Optochin susceptibility test relies on the differential sensitivity of S. pneumoniae to the chemical ethylhydrocupreine hydrochloride (Optochin).[5][6] This quinine derivative interferes with the bacterial cell membrane's integrity, causing lysis.[5] S. pneumoniae is uniquely susceptible to low concentrations of Optochin, resulting in a distinct zone of growth inhibition around an Optochin-impregnated disk on an agar plate.[5][6] Other alpha-hemolytic streptococci are typically resistant.[5]

Data Presentation: A Comparative Look at Performance

The choice between the bile solubility test and the Optochin test can be influenced by factors such as the required turnaround time, resource availability, and the desired level of accuracy. Below is a summary of quantitative data from various studies comparing the sensitivity and specificity of these two methods for the identification of S. pneumoniae.

Study/Isolate GroupTestSensitivitySpecificityReference
Kellogg et al. (2001) Bile Solubility (Tube)98.8%82.6%[6]
Optochin Susceptibility87.9%59.3%[6]
Munson et al. (2002) Bile Solubility (Deoxycholate Tube)100%99%[7]
Optochin Susceptibility99%98%[7]
Aupaix et al. (2021) Modified Bile Solubility Test (MBST)100%100%[1][8]
Optochin Susceptibility100% (PPA)-[1][8]
Golden et al. (2000) - Group I (Typical Morphology) Bile Solubility~99.3%100%[5]
Optochin Susceptibility100%100%[5]
Golden et al. (2000) - Group II (Alpha-hemolysis alone) Bile Solubility80%100%[5]
Optochin Susceptibility100%100%[5]

PPA: Positive Percent Agreement

Experimental Protocols

Bile Solubility Test

This test can be performed using either a tube method or a plate method. The tube method is generally considered more reliable.

Reagents and Equipment:

  • 2% (w/v) Sodium Deoxycholate Solution (for tube method)

  • 10% (w/v) Sodium Deoxycholate Solution (for plate method)

  • Sterile Saline (0.85% NaCl) or unbuffered broth

  • Sterile test tubes

  • Vortex mixer

  • Incubator at 35-37°C

  • Micropipettes and sterile tips

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate.

Tube Method Protocol:

  • Prepare a turbid suspension of the test organism in 1-2 mL of sterile saline, equivalent to a 0.5-1 McFarland standard.[3]

  • Divide the suspension equally into two sterile test tubes, labeling one "TEST" and the other "CONTROL".[3]

  • To the "TEST" tube, add 2 drops of 2% sodium deoxycholate solution.[3]

  • To the "CONTROL" tube, add 2 drops of sterile saline.[3]

  • Gently mix both tubes using a vortex mixer.

  • Incubate both tubes at 35-37°C for up to 2 hours.[1]

  • Observe for clearing of turbidity in the "TEST" tube compared to the "CONTROL" tube at 15-minute intervals.

Plate Method Protocol:

  • Identify a well-isolated colony of the test organism on an 18-24 hour blood agar plate.

  • Add one to two drops of 10% sodium deoxycholate solution directly onto the colony.[1]

  • Incubate the plate at 35-37°C for 30 minutes in a CO2-enriched atmosphere.[1]

  • Observe for the dissolution or flattening of the colony.

Interpretation of Results:

  • Positive: Clearing of turbidity in the tube method or dissolution of the colony in the plate method indicates that the organism is S. pneumoniae.

  • Negative: Persistence of turbidity in the tube method or an intact colony in the plate method suggests the organism is not S. pneumoniae.

Optochin Susceptibility Test

Reagents and Equipment:

  • 5% Sheep Blood Agar plates

  • Optochin disks (5 µg this compound)

  • Sterile inoculating loops or swabs

  • Sterile forceps

  • Incubator at 35-37°C with 5-10% CO2

  • Millimeter ruler

Protocol:

  • Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the alpha-hemolytic organism to be tested.[5]

  • Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.[5]

  • Using sterile forceps, place an Optochin disk onto the inoculated surface of the agar.[5]

  • Gently press the disk to ensure firm adherence to the agar surface.[5]

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched environment.[5][6]

  • After incubation, observe for a zone of inhibition around the Optochin disk.

  • If a zone of inhibition is present, measure its diameter in millimeters.[5]

Interpretation of Results:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of ≥14 mm around a 6 mm disk.[6]

  • Resistant (Not S. pneumoniae): No zone of inhibition.

  • Intermediate/Equivocal: A zone of inhibition <14 mm.[6] In such cases, a bile solubility test is recommended for confirmation.[6]

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the bile solubility and Optochin tests.

Bile_Solubility_Test_Workflow cluster_prep Sample Preparation cluster_tube Tube Method cluster_plate Plate Method cluster_results Result Interpretation start Isolate alpha-hemolytic streptococcus colony prep_suspension Prepare bacterial suspension in saline (0.5-1 McFarland) start->prep_suspension add_reagent_plate Add 10% Sodium Deoxycholate drop onto colony start->add_reagent_plate divide_tubes Divide suspension into 'TEST' and 'CONTROL' tubes prep_suspension->divide_tubes add_reagents Add 2% Sodium Deoxycholate to 'TEST' Add Saline to 'CONTROL' divide_tubes->add_reagents incubate_tubes Incubate at 35-37°C for up to 2 hours add_reagents->incubate_tubes observe_tubes Observe for clearing of turbidity incubate_tubes->observe_tubes result_tube Turbidity Cleared? observe_tubes->result_tube incubate_plate Incubate at 35-37°C for 30 minutes add_reagent_plate->incubate_plate observe_plate Observe for colony dissolution incubate_plate->observe_plate result_plate Colony Dissolved? observe_plate->result_plate positive Positive (S. pneumoniae) result_tube->positive Yes negative Negative (Not S. pneumoniae) result_tube->negative No result_plate->positive Yes result_plate->negative No

Caption: Workflow for the Bile Solubility Test.

Optochin_Test_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Interpretation start Isolate alpha-hemolytic streptococcus colony streak_plate Streak for confluent growth on 5% Sheep Blood Agar start->streak_plate place_disk Place Optochin disk on inoculated surface streak_plate->place_disk incubate Incubate at 35-37°C with CO2 for 18-24 hours place_disk->incubate observe_zone Observe for zone of inhibition incubate->observe_zone measure_zone Measure diameter of inhibition zone (mm) observe_zone->measure_zone interpret_zone Zone Diameter ≥ 14mm? measure_zone->interpret_zone susceptible Susceptible (Presumptive S. pneumoniae) interpret_zone->susceptible Yes resistant Resistant (Not S. pneumoniae) interpret_zone->resistant No, no zone intermediate Intermediate (Confirm with Bile Solubility) interpret_zone->intermediate No, <14mm zone

Caption: Workflow for the Optochin Susceptibility Test.

References

Application Notes and Protocols: Presumptive Identification of Pneumococci Using Ethylhydrocupreine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, commercially known as optochin, is a quinine derivative that serves as a crucial tool for the presumptive identification of Streptococcus pneumoniae (pneumococci) from other alpha-hemolytic streptococci.[1][2][3] This compound selectively inhibits the growth of S. pneumoniae at very low concentrations.[2][4] The optochin susceptibility test is a simple, cost-effective, and reliable method widely used in clinical and research laboratories.[2][5]

The principle of the test lies in the differential susceptibility of streptococci to optochin. S. pneumoniae is uniquely sensitive to this chemical, resulting in a measurable zone of growth inhibition around an optochin-impregnated disk on an agar plate.[2][3][6] In contrast, other alpha-hemolytic streptococci, often referred to as viridans streptococci, are typically resistant and will grow up to the edge of the disk.[3] The mechanism of action involves the inhibition of the membrane-bound H+-ATPase (proton pump) in S. pneumoniae, disrupting the cell's energy production and leading to cell lysis.[7][8]

Quantitative Data Summary

The interpretation of the optochin susceptibility test relies on the measurement of the zone of inhibition. The following tables summarize the key quantitative data for the standardized disk diffusion method using a 6 mm disk containing 5 µg of optochin.

Table 1: Interpretation of Optochin Susceptibility Test Results

Zone of Inhibition Diameter (mm)InterpretationPresumptive IdentificationRecommended Action
≥ 14SensitiveStreptococcus pneumoniaeReport as presumptive S. pneumoniae.
< 14ResistantNot S. pneumoniaeReport as alpha-hemolytic streptococci (not S. pneumoniae).
6 - 13Intermediate/QuestionablePossible S. pneumoniaePerform a bile solubility test for confirmation.[2][6][9]

Table 2: Quality Control Strains for Optochin Susceptibility Testing

StrainATCC NumberExpected ResultZone of Inhibition (mm)
Streptococcus pneumoniae49619Sensitive (Positive Control)≥ 14
Streptococcus mitis49456Resistant (Negative Control)No zone of inhibition
Enterococcus faecalis29212Resistant (Negative Control)No zone of inhibition

Experimental Protocols

Protocol 1: Optochin Disk Diffusion Susceptibility Test

This protocol outlines the standard procedure for determining the susceptibility of an alpha-hemolytic streptococcus isolate to optochin.

Materials:

  • 5% Sheep Blood Agar plates

  • Optochin disks (6 mm, 5 µg)

  • Sterile inoculating loops or cotton swabs

  • Forceps

  • Incubator with 5-10% CO₂ atmosphere

  • Ruler or caliper for measuring zone diameters

  • 0.5 McFarland turbidity standard

  • Quality control strains (S. pneumoniae ATCC 49619, S. mitis ATCC 49456)

Procedure:

  • Isolate Preparation: Select well-isolated colonies of the alpha-hemolytic streptococcus to be tested from a fresh (18-24 hour) culture.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard.[1]

  • Inoculation: Using a sterile cotton swab or inoculating loop, streak the bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[1][9]

  • Disk Placement: Using sterile forceps, aseptically place an optochin disk onto the inoculated surface of the agar.[1][6] Gently press the disk to ensure it adheres firmly to the agar.[1][6]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO₂ enriched environment.[1][2][6] A CO₂ atmosphere is crucial as some pneumococcal strains may not grow well in ambient air, and it can lead to larger zones of inhibition.[2][6]

  • Result Interpretation: After incubation, observe the plate for a zone of inhibition around the optochin disk. Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[2] Refer to Table 1 for interpretation.

Protocol 2: Direct Application of Optochin Disk on Primary Culture

For rapid presumptive identification from clinical specimens with a high suspicion of pneumococcal infection, an optochin disk can be placed directly on the primary culture plate.

Procedure:

  • When inoculating a primary specimen (e.g., sputum) onto a 5% sheep blood agar plate, place an optochin disk in the second quadrant of the streaked area.[2]

  • Incubate the plate under the conditions described in Protocol 1.

  • After incubation, observe for a zone of inhibition around the disk in the area of bacterial growth. This can provide an early indication of the presence of S. pneumoniae.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Isolate Select Colonies Suspension Prepare 0.5 McFarland Suspension Isolate->Suspension Inoculate Inoculate Blood Agar Plate Suspension->Inoculate Place_Disk Place Optochin Disk Inoculate->Place_Disk Incubate Incubate at 35-37°C with 5-10% CO2 Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret Interpret Results Measure_Zone->Interpret

Caption: Experimental workflow for the optochin susceptibility test.

Principle_of_Action cluster_pneumo Streptococcus pneumoniae cluster_viridans Other Alpha-hemolytic Streptococci Optochin_P Optochin Inhibition Inhibition Optochin_P->Inhibition ATPase_P H+-ATPase ATPase_P->Inhibition Lysis Cell Lysis & Growth Inhibition Inhibition->Lysis Optochin_V Optochin No_Inhibition No Inhibition Optochin_V->No_Inhibition ATPase_V H+-ATPase (Resistant) ATPase_V->No_Inhibition Growth Continued Growth No_Inhibition->Growth

Caption: Mechanism of selective inhibition by optochin.

Limitations and Considerations

  • Presumptive Identification: The optochin susceptibility test is a presumptive test.[3][6] For isolates with intermediate zone sizes (6-13 mm), a confirmatory test such as the bile solubility test is recommended.[2][6][9]

  • Optochin-Resistant Pneumococci: Although rare, optochin-resistant strains of S. pneumoniae have been reported.[1][2][5] This can occur due to point mutations in the genes encoding the H+-ATPase.[8]

  • Media and Incubation: The type of blood agar and the incubation conditions can influence the size of the inhibition zone.[10][11] Adherence to standardized protocols is essential for accurate results. Incubation in a CO₂-enriched atmosphere is critical.[3][6]

  • Direct Testing: While direct application of optochin disks on primary cultures can be useful, the results should be interpreted with caution due to the presence of mixed flora.[2] Confirmation with a pure culture is advisable.

References

Application Notes and Protocols for Optochin Disk Diffusion Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Optochin, or ethylhydrocupreine hydrochloride, is a quinine derivative first introduced in 1911.[1] While initially investigated as an antibiotic for treating pneumococcal infections, its primary use today is in clinical microbiology for the presumptive identification of Streptococcus pneumoniae.[1] The Optochin susceptibility test is a simple, cost-effective, and reliable disk diffusion method used to differentiate the optochin-sensitive S. pneumoniae from other alpha-hemolytic streptococci (viridans streptococci), which are typically resistant.[2][3][4] This test boasts a sensitivity of over 95% for identifying S. pneumoniae.[2]

Principle of the Method

The Optochin susceptibility test operates on the principle of differential bacterial inhibition.[2] Optochin, a water-soluble chemical, selectively disrupts the growth of S. pneumoniae at a very low concentration (≤5 µg/mL).[2][5] When a filter paper disk impregnated with 5 µg of optochin is placed on an inoculated blood agar plate, the chemical diffuses into the medium.[2] In susceptible organisms like S. pneumoniae, optochin alters the cell membrane's surface tension, leading to cell lysis and the formation of a measurable zone of inhibition around the disk.[3][4][6] Most other alpha-hemolytic streptococci are resistant to this concentration and will grow up to the edge of the disk.[3][4]

Mechanism of Action

Optochin's bactericidal activity against Streptococcus pneumoniae is primarily due to its inhibition of the proton-translocating F₀F₁ H+-ATPase (ATP synthase) located in the bacterial plasma membrane. This enzyme is crucial for maintaining the proton motive force and for ATP synthesis. By blocking the function of this proton pump, optochin disrupts cellular bioenergetics, leading to cell death.[7] Resistance to optochin can arise from point mutations in the gene encoding the c-subunit of the F₀ sector of the ATPase complex.[7]

cluster_effects ATPase F₀ F₁ H⁺-ATPase Proton_flow H⁺ Flow ATP_Synth ATP Synthesis Optochin Optochin Inhibition Optochin->Inhibition Lysis Cell Lysis Inhibition->ATPase:f0 Blocked_Proton Proton Flow Blocked Inhibition->Blocked_Proton Blocked_ATP ATP Synthesis Failure Inhibition->Blocked_ATP Blocked_Proton->Lysis Leads to Blocked_ATP->Lysis Leads to

Diagram 1: Optochin's Mechanism of Action. Max Width: 760px.

Detailed Experimental Protocol

This protocol outlines the standardized procedure for performing the Optochin disk diffusion assay.

Materials and Reagents

  • Optochin Disks: 6 mm paper disks impregnated with 5 µg of this compound.[2]

  • Growth Media: 5% sheep blood agar plates. Trypticase Soy Agar (TSA) base is highly recommended to prevent misidentification.[3][8]

  • Test Organism: Pure, isolated colonies of an alpha-hemolytic Streptococcus, cultured for 18-24 hours.[3]

  • Inoculum Preparation: Sterile saline or nutrient broth.

  • Quality Control Strains:

    • Positive Control: Streptococcus pneumoniae ATCC 49619 or ATCC 6305.[9][10][11]

    • Negative Control: Enterococcus faecalis ATCC 29212 or Streptococcus mitis ATCC 49456.[9][10]

  • Equipment:

    • Sterile inoculating loops or cotton swabs.[9]

    • Sterile forceps.[10]

    • McFarland turbidity standard (0.5).[9]

    • Incubator set to 35-37°C with 5-10% CO₂.[5][10]

    • Millimeter ruler or caliper for measuring zones.[11]

Experimental Workflow

start 1. Isolate Colony prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum streak 3. Streak Plate (5% Sheep Blood Agar) prep_inoculum->streak place_disk 4. Aseptically Place 5 µg Optochin Disk streak->place_disk incubate 5. Incubate (35-37°C, 5-10% CO₂, 18-24h) place_disk->incubate measure 6. Measure Zone of Inhibition (mm) incubate->measure interpret 7. Interpret Results measure->interpret end Report Findings interpret->end start Measure Zone Diameter Around 5 µg Optochin Disk ge_14 Sensitive (Presumptive S. pneumoniae) start->ge_14  ≥ 14 mm lt_14 Questionable start->lt_14  < 14 mm no_zone Resistant (Not S. pneumoniae) start->no_zone No Zone   bile_test Perform Bile Solubility Test lt_14->bile_test Requires Confirmation bile_soluble Soluble (Confirms S. pneumoniae) bile_test->bile_soluble Positive bile_insoluble Insoluble (Not S. pneumoniae) bile_test->bile_insoluble Negative

References

Commercial Sources and Applications of High-Purity Ethylhydrocupreine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, commonly known as Optochin, is a quinine derivative with a long-standing role in microbiology as a key agent for the presumptive identification of Streptococcus pneumoniae. Beyond its diagnostic applications, this compound has demonstrated potential in other research areas, including antimalarial drug discovery and the study of taste receptor signaling. This document provides a comprehensive overview of commercial sources for high-purity this compound, along with detailed application notes and experimental protocols for its principal uses.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several reputable chemical suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity and other quality control data.

SupplierProduct Name(s)PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnology This compound≥97%[1]3413-58-9[1]C₂₁H₂₈N₂O₂·HCl[1]376.92[1]
MedChemExpress This compound (Optochin hydrochloride)Not specified3413-58-9C₂₁H₂₉ClN₂O₂376.92
Thermo Fisher Scientific This compound, 97%97%[2]3413-58-9[2]C₂₁H₂₉ClN₂O₂376.925[2]
Sigma-Aldrich (MilliporeSigma) This compoundAnalytical Standard3413-58-9C₂₁H₂₈N₂O₂·HCl376.92
HiMedia Laboratories This compoundNot specified3413-58-9[3]C₂₁H₂₈N₂O₂·HCl[3]Not specified

Application Notes and Protocols

Microbiological Identification of Streptococcus pneumoniae (Optochin Susceptibility Test)

Principle: this compound selectively inhibits the growth of Streptococcus pneumoniae at low concentrations.[1] This characteristic is exploited in the Optochin susceptibility test to differentiate S. pneumoniae from other alpha-hemolytic streptococci.[4] The mechanism of action involves the inhibition of the membrane-bound F₀F₁-ATPase in susceptible pneumococci.

Experimental Protocol: Optochin Disk Diffusion Susceptibility Test

This protocol is based on established microbiological methods for the presumptive identification of S. pneumoniae.

Materials:

  • This compound (Optochin) disks (5 µg, 6 mm diameter)

  • 5% Sheep Blood Agar plates

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus to be tested

  • Sterile inoculating loop or cotton swab

  • Sterile forceps

  • CO₂ incubator (35-37°C, 5% CO₂)

  • Quality control strains:

    • Streptococcus pneumoniae ATCC 49619 (susceptible)

    • Enterococcus faecalis ATCC 29212 (resistant)

Procedure:

  • Using a sterile inoculating loop or cotton swab, pick a few well-isolated colonies of the test organism.

  • Streak the colonies onto a 5% Sheep Blood Agar plate to obtain confluent growth.

  • Aseptically, using sterile forceps, place an Optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar surface.

  • Incubate the plate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.

  • After incubation, observe the plate for a zone of inhibition around the Optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters.

Interpretation of Results:

Zone of Inhibition DiameterInterpretation
≥ 14 mmPresumptive identification of Streptococcus pneumoniae
< 14 mmOrganism is not S. pneumoniae (further testing like bile solubility may be required for equivocal results)
No zone of inhibitionOrganism is resistant to Optochin

Logical Workflow for Optochin Susceptibility Testing

G start Start: Isolate alpha-hemolytic streptococcus prepare_inoculum Prepare inoculum from pure culture start->prepare_inoculum streak_plate Streak onto 5% Sheep Blood Agar prepare_inoculum->streak_plate place_disk Aseptically place Optochin disk (5 µg) streak_plate->place_disk incubate Incubate at 35-37°C with 5% CO2 for 18-24h place_disk->incubate measure_zone Measure zone of inhibition incubate->measure_zone interpret Interpret results measure_zone->interpret pneumoniae Presumptive S. pneumoniae interpret->pneumoniae ≥ 14 mm not_pneumoniae Not S. pneumoniae interpret->not_pneumoniae < 14 mm G optochin Ethylhydrocupreine HCl (Optochin) atpase F0F1-ATPase (on bacterial membrane) optochin->atpase Binds to inhibition Inhibition optochin->inhibition Leads to proton_channel Proton Channel (F0 subunit) atpase->proton_channel Contains atp_synthesis ATP Synthesis (F1 subunit) atpase->atp_synthesis Catalyzes inhibition->atpase cell_death Bacterial Cell Death inhibition->cell_death G start Start: P. falciparum culture prepare_parasites Synchronize and prepare parasite suspension start->prepare_parasites prepare_drug Prepare serial dilutions of Ethylhydrocupreine HCl plate_setup Add drug dilutions and parasite suspension to 96-well plate prepare_drug->plate_setup prepare_parasites->plate_setup incubate Incubate for 48-72h at 37°C plate_setup->incubate assess_growth Assess parasite growth (e.g., SYBR Green I) incubate->assess_growth read_plate Read plate (fluorescence) assess_growth->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 G ligand Ethylhydrocupreine HCl (Agonist) receptor Taste Receptor (ggTas2r - GPCR) ligand->receptor Binds to g_protein G protein (Gustducin) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca_release Ca2+ Release er->ca_release downstream Downstream Signaling (e.g., TRPM5 activation, Neurotransmitter release) ca_release->downstream

References

Application Notes and Protocols for the Use of Ethylhydrocupreine Hydrochloride in Automated Microbiology Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative that has long been a cornerstone in clinical microbiology for the presumptive identification of Streptococcus pneumoniae. Its utility stems from its specific inhibitory action against pneumococci, distinguishing them from other alpha-hemolytic streptococci, which are typically resistant.[1][2][3][4][5] While modern automated microbiology systems like the VITEK® 2, BD Phoenix™, and MicroScan® WalkAway have streamlined bacterial identification through rapid biochemical testing, the optochin susceptibility test remains a critical supplementary method for confirming the identity of S. pneumoniae.[6]

These application notes provide detailed protocols for the standardized use of this compound in conjunction with automated identification systems, ensuring accuracy and efficiency in the microbiology workflow.

Mechanism of Action

This compound selectively inhibits the growth of Streptococcus pneumoniae by targeting the proton-translocating F0F1 ATPase (H+-ATPase). This enzyme is crucial for maintaining the proton motive force and for ATP synthesis. Optochin specifically binds to the F0 complex of the H+-ATPase, disrupting its function and leading to cell lysis.[7] This lytic effect is attributed to alterations in the bacterial cell membrane's surface tension.[2][4][8]

Resistance to optochin in S. pneumoniae is rare but can arise from point mutations in the atpC or atpA genes, which encode subunits of the F0 complex. These mutations alter the binding site of optochin, rendering the H+-ATPase insensitive to the compound.

G cluster_membrane S. pneumoniae Cell Membrane H_ATPase H+-ATPase (F0F1 complex) Inhibition Inhibition of Proton Translocation H_ATPase->Inhibition Optochin Ethylhydrocupreine hydrochloride (Optochin) Optochin->H_ATPase Binds to F0 subunit ATP_depletion ATP Synthesis Failure Inhibition->ATP_depletion Cell_lysis Cell Lysis and Death ATP_depletion->Cell_lysis

Caption: Mechanism of Optochin Action on S. pneumoniae.

Application in Automated Microbiology

Automated systems such as the BD Phoenix™, VITEK® 2, and MicroScan® provide rapid identification of most clinically significant bacteria based on a variety of biochemical tests.[9][10] However, for the definitive identification of S. pneumoniae and its differentiation from closely related viridans group streptococci, these systems may yield results with low discrimination or require confirmation.[11] Therefore, a manual optochin susceptibility test is the recommended supplementary assay.

The following workflow illustrates the integration of the optochin test with automated identification systems.

G Start Isolate of alpha-hemolytic streptococcus on primary culture Automated_ID Inoculate Automated System (e.g., VITEK 2, BD Phoenix) Start->Automated_ID Decision System Identification Result Automated_ID->Decision Optochin_Test Perform Manual Optochin Disk Test Decision->Optochin_Test Result is 'S. pneumoniae' or 'low discrimination' Final_ID Final Identification Decision->Final_ID Result is a clear non-pneumococcal viridans streptococcus Incubate_Read Incubate and Read Zone of Inhibition Optochin_Test->Incubate_Read S_pneumo Report as Streptococcus pneumoniae Incubate_Read->S_pneumo Zone ≥ 14 mm Non_pneumo Report as Viridans group streptococcus Incubate_Read->Non_pneumo Zone < 14 mm

Caption: Workflow for Identification with Automated Systems.

Experimental Protocols

Protocol 1: Manual Optochin Susceptibility Testing

This protocol describes the standard manual procedure for optochin susceptibility testing, which can be used to confirm results from automated systems.

Materials:

  • 5% sheep blood agar plates

  • Optochin disks (5 µg)

  • Sterile inoculating loops or swabs

  • Sterile forceps

  • Incubator at 35-37°C with 5% CO2

  • Millimeter ruler or caliper

  • Quality control strains:

    • Streptococcus pneumoniae ATCC 49619 (susceptible)

    • Streptococcus mitis ATCC 49456 (resistant)

Procedure:

  • From a pure culture, select one to three isolated colonies of the alpha-hemolytic streptococcus to be tested.

  • Using a sterile loop or swab, streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, place an optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar surface.[3][12]

  • Incubate the plate at 35-37°C in a 5% CO2-enriched environment for 18-24 hours.[7][12]

  • After incubation, examine the plate for a zone of inhibition around the disk.

  • Measure the diameter of the zone of inhibition in millimeters.

Interpretation of Results:

  • Susceptible: A zone of inhibition of 14 mm or greater is presumptive evidence for Streptococcus pneumoniae.[1][3]

  • Resistant: No zone of inhibition, or a zone of less than 14 mm, indicates that the organism is not S. pneumoniae. Further testing, such as bile solubility, may be required for zones between 7 and 13 mm.[3][4]

Protocol 2: Standardized Optochin Susceptibility Testing for Total Lab Automation (TLA)

This protocol is adapted from Maurer et al. (2017) for laboratories utilizing total lab automation for plate imaging and reading.[1] It allows for a shorter incubation time.

Materials:

  • Same as Protocol 1, with the addition of a TLA system (e.g., BD Kiestra™) with imaging capabilities.

  • Tryptic Soy Agar with 5% sheep blood is recommended for optimal results.[1]

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Using the automated inoculator of the TLA system, inoculate a 5% sheep blood agar plate with 20 µL of the bacterial suspension using a streaking pattern that ensures confluent growth.[1]

  • The TLA system's robotic arm should place an optochin disk onto the inoculated agar.

  • Incubate the plates at 35-37°C in 5% CO2.

  • Plates are automatically transported to the imaging station at pre-defined time points. Imaging at 12 hours is feasible and provides reliable results.[1]

  • The TLA software measures the diameter of the inhibition zones.

Interpretation of Results:

  • The interpretation remains the same as in the manual protocol: a zone of inhibition ≥ 14 mm is considered susceptible.[1]

Quantitative Data

The accuracy of the optochin test can be influenced by the type of agar and the incubation time. The following tables summarize data from a study by Maurer et al. (2017) on the performance of the optochin test under various conditions.[1]

Table 1: Influence of Agar Type on Inhibition Zone Diameter (DOIZ) and Susceptibility Interpretation

Agar TypeMean DOIZ (mm)Percentage of Strains with DOIZ ≥ 14 mm
Tryptic Soy Agar (TSA)17.599.1%
Columbia Agar (COS)17.397.5%
Mueller-Hinton + Sheep Blood (MHB)17.196.2%
Mueller-Hinton + Horse Blood (MHF)16.086.6%

Table 2: Influence of Incubation Time on Susceptibility Interpretation

Incubation Time (hours)Percentage of Strains with DOIZ ≥ 14 mm
797.5%
1298.2%
1892.6%
2485.9%

Data adapted from Maurer et al. (2017). The study found that reading after 12 hours of incubation yielded the highest number of susceptible results.[1]

Table 3: Performance of Automated Systems for S. pneumoniae Identification

Automated SystemCorrect Identification RateNotes
BD Phoenix™ 93.8% - 97.1%Excellent results for S. pneumoniae.[9][11] May require supplementary tests for some viridans streptococci.[11]
VITEK® 2 93.7% - 95.2%Good performance, though some studies show a higher rate of misidentification for atypical strains.
MicroScan® WalkAway 82.4%Performance can be lower compared to other systems for certain streptococci.

Performance rates can vary based on the specific panel used and the prevalence of atypical strains. Data compiled from multiple comparative studies.[13][14]

Limitations

  • Some strains of S. pneumoniae can be optochin-resistant.[12]

  • Other alpha-hemolytic streptococci may occasionally show small zones of inhibition.[2][4]

  • The use of media other than 5% sheep blood agar is not recommended as it may lead to smaller zone sizes and potential misidentification.[2][4]

  • Incubation in high concentrations of CO2 may reduce the size of the inhibition zone.

For any equivocal results, further confirmatory tests such as bile solubility or molecular methods are recommended.

References

Application Notes: The Role of Ethylhydrocupreine Hydrochloride (Optochin) in the Differentiation of Viridans Streptococci

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative that serves as a crucial tool in clinical microbiology for the presumptive identification of Streptococcus pneumoniae (pneumococcus) and its differentiation from other alpha-hemolytic streptococci, often collectively referred to as viridans streptococci.[1][2] Alpha-hemolytic streptococci are characterized by their ability to cause partial hemolysis on blood agar, resulting in a greenish discoloration around the colonies.[3] This group includes the clinically significant pathogen S. pneumoniae as well as the numerous species of viridans streptococci, which are common commensals of the human oropharynx but can also act as opportunistic pathogens. Given the differences in pathogenicity and clinical management, a rapid and reliable method for differentiation is essential. The optochin susceptibility test is a simple, cost-effective, and widely used method for this purpose.[4][5]

Mechanism of Action

Optochin selectively inhibits the growth of Streptococcus pneumoniae at very low concentrations.[5] The primary mechanism of action involves the inhibition of the membrane-bound H+-ATPase (proton pump) in S. pneumoniae.[6] This interference with the ATPase enzyme disrupts the proton motive force, leading to a failure in ATP synthesis and ultimately causing cell lysis due to changes in surface tension.[6][7][8] Most other alpha-hemolytic (viridans) streptococci are resistant to the concentrations of optochin used in routine laboratory testing.[4]

Clinical Significance

Accurate differentiation between S. pneumoniae and other viridans streptococci is critical for appropriate patient diagnosis and treatment. S. pneumoniae is a major cause of community-acquired pneumonia, meningitis, bacteremia, and otitis media.[3] In contrast, while some viridans streptococci can cause serious infections like endocarditis, they are generally less virulent and may require different therapeutic approaches.[3] The optochin susceptibility test provides a presumptive identification of S. pneumoniae, guiding clinicians toward appropriate antimicrobial therapy. However, it is important to note that occasional optochin-resistant strains of S. pneumoniae have been reported, and some viridans streptococci may show slight sensitivity.[7][9] Therefore, in cases of ambiguous results, confirmatory tests such as the bile solubility test may be necessary.[5][10]

Quantitative Data Summary

The interpretation of the optochin susceptibility test is based on the diameter of the zone of inhibition around the optochin disk. The following table summarizes the standard interpretation criteria.

Test OrganismDisk PotencyIncubation ConditionsZone of Inhibition DiameterInterpretation
Streptococcus pneumoniae5 µg35-37°C in 5-10% CO2, 18-24 hours≥ 14 mmSusceptible (Presumptive S. pneumoniae)
Other Viridans Streptococci5 µg35-37°C in 5-10% CO2, 18-24 hours< 14 mm or no zoneResistant (Not S. pneumoniae)
Equivocal Result5 µg35-37°C in 5-10% CO2, 18-24 hours7-13 mmQuestionable; requires confirmatory testing

Note: The zone diameter includes the diameter of the 6 mm disk.[5]

Experimental Protocols

Protocol: Optochin Susceptibility Test

This protocol describes the standardized method for determining the susceptibility of an alpha-hemolytic streptococcus isolate to optochin.

Materials:

  • 5% Sheep Blood Agar plates[11]

  • Optochin disks (5 µg)[5]

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate

  • Sterile inoculating loop or swab

  • Sterile forceps

  • Incubator with a 5-10% CO2 atmosphere[5]

  • Millimeter ruler

Procedure:

  • Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the alpha-hemolytic streptococcus to be tested.[4]

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, aseptically place a 5 µg optochin disk onto the inoculated surface of the agar.[12]

  • Gently press the disk to ensure it adheres firmly to the agar surface.

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[11]

  • After incubation, observe the plate for a zone of inhibition around the optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[5]

Interpretation of Results:

  • Susceptible: A zone of inhibition of ≥ 14 mm indicates that the isolate is susceptible to optochin and is presumptively identified as Streptococcus pneumoniae.[7]

  • Resistant: A zone of inhibition of < 14 mm or the absence of a zone of inhibition indicates that the isolate is resistant to optochin and is not S. pneumoniae.[7]

  • Equivocal: A zone of inhibition between 7 and 13 mm is considered questionable, and further testing, such as the bile solubility test, is recommended for confirmation.[2][5]

Quality Control:

  • A known Streptococcus pneumoniae strain (e.g., ATCC 49619) should be tested as a positive control, which should show a zone of inhibition ≥ 14 mm.

  • A known viridans streptococcus strain (e.g., Streptococcus mitis) should be tested as a negative control, which should show no zone of inhibition or a zone < 14 mm.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_testing Optochin Susceptibility Testing cluster_analysis Data Analysis cluster_results Results start Isolate alpha-hemolytic streptococcus colony inoculate Inoculate 5% sheep blood agar plate start->inoculate place_disk Place 5 µg optochin disk inoculate->place_disk incubate Incubate at 35-37°C in 5-10% CO2 for 18-24h place_disk->incubate measure_zone Measure zone of inhibition incubate->measure_zone interpret Interpret results measure_zone->interpret susceptible ≥ 14 mm (S. pneumoniae) interpret->susceptible Susceptible resistant < 14 mm (Viridans streptococcus) interpret->resistant Resistant equivocal 7-13 mm (Further testing needed) interpret->equivocal Equivocal

Caption: Experimental workflow for differentiating viridans streptococci.

logical_relationship cluster_organism Test Organism cluster_test Biochemical Test cluster_principle Underlying Principle cluster_identification Presumptive Identification organism Alpha-hemolytic Streptococcus Isolate optochin_test Optochin Susceptibility Test organism->optochin_test sensitivity Sensitivity to Optochin optochin_test->sensitivity Positive Result resistance Resistance to Optochin optochin_test->resistance Negative Result s_pneumoniae Streptococcus pneumoniae sensitivity->s_pneumoniae viridans Viridans Group Streptococcus resistance->viridans

Caption: Logical relationship of optochin sensitivity in streptococci.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Optochin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with the Optochin susceptibility test. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure accurate and reliable differentiation of Streptococcus pneumoniae from other alpha-hemolytic streptococci.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the principle of the Optochin susceptibility test?

A1: The Optochin susceptibility test is used for the presumptive identification of Streptococcus pneumoniae.[1][2][3][4][5] Optochin, or ethylhydrocupreine hydrochloride, is a chemical that selectively inhibits the growth of S. pneumoniae at low concentrations.[4][5] The chemical interferes with the bacterial cell membrane's integrity, leading to cell lysis and the formation of a zone of inhibition around an Optochin-impregnated disk on an agar plate.[2][3][5][6] Other alpha-hemolytic streptococci, often referred to as viridans group streptococci, are typically resistant to Optochin and will grow up to the edge of the disk.[1][2][3][7]

Q2: My Optochin test results are inconsistent. What are the common causes?

A2: Inconsistent results can arise from several factors. These include:

  • Incorrect incubation conditions: S. pneumoniae requires a CO2-enriched environment (5-10%) for optimal growth. Incubation in ambient air can lead to smaller or absent zones of inhibition.[2][3][6]

  • Improper inoculum preparation: The turbidity of the bacterial suspension should be standardized to a 0.5 McFarland standard to ensure a confluent lawn of growth.[1]

  • Choice of media: The test should be performed on 5% sheep blood agar.[1][2][3][4] Using other media may result in smaller or less defined zones of inhibition.[3][6]

  • Disk placement and adherence: The Optochin disk must be pressed gently to ensure it adheres firmly to the agar surface, allowing for proper diffusion of the chemical.[1][3][6]

  • Expired or improperly stored reagents: Optochin disks should be stored at the recommended temperature (2-8°C or -20°C as specified) and protected from light and moisture to maintain their potency.[2][8] Always check the expiration date before use.[2]

  • Presence of Optochin-resistant S. pneumoniae: While most S. pneumoniae are susceptible, resistant strains have been reported, which can lead to a false-negative result.[1][2][7][9]

Q3: I observed a zone of inhibition, but it is smaller than the recommended ≥14 mm. How should I interpret this result?

A3: A zone of inhibition less than 14 mm is considered an equivocal or intermediate result.[2][6][7] In such cases, the isolate cannot be definitively identified as S. pneumoniae based on the Optochin test alone.[2][7] A supplementary test, such as the bile solubility test, is required for confirmation.[1][2][5][6][7] If the isolate is bile soluble, it can be presumptively identified as S. pneumoniae.[1][5][7][8]

Q4: I am not seeing any zone of inhibition around the Optochin disk. Does this definitively rule out S. pneumoniae?

A4: No, the absence of a zone of inhibition does not definitively rule out S. pneumoniae. While most strains are susceptible, some are resistant to Optochin.[1][2][7][9] Therefore, if you have an alpha-hemolytic colony that is catalase-negative but appears resistant to Optochin, further testing is necessary. The bile solubility test is a crucial next step in such cases.[1][10]

Q5: Can other streptococci show susceptibility to Optochin?

A5: While Optochin is highly selective for S. pneumoniae, some other viridans group streptococci may show slight susceptibility, especially at higher concentrations.[2][3] However, they typically produce much smaller zones of inhibition that would fall into the equivocal range, necessitating further confirmatory testing like the bile solubility test.[10]

Data Summary Table

ParameterRecommended Value/ConditionSource(s)
Optochin Disk Potency 5 µg[2][4][5]
Inoculum Turbidity 0.5 McFarland Standard[1]
Culture Medium 5% Sheep Blood Agar[1][2][3][4]
Incubation Temperature 35-37°C[1][2][3][4][6]
Incubation Atmosphere 5-10% CO2[1][3][4][6]
Incubation Time 18-24 hours[1][2][3][4][6]
Zone of Inhibition (Susceptible) ≥ 14 mm (for a 6 mm disk)[1][2][3][4][5][7][8]
Zone of Inhibition (Resistant) No zone of inhibition[1][2][3][5][6][7]
Zone of Inhibition (Equivocal) < 14 mm[2][3][5][6][7]
Positive Control Streptococcus pneumoniae ATCC 49619[1][2]
Negative Control Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212[1][2]

Experimental Protocol: Optochin Susceptibility Test

This protocol outlines the standard procedure for performing the Optochin disk diffusion test.

Materials:

  • 5% Sheep Blood Agar plates

  • Optochin disks (5 µg)

  • Sterile inoculating loops or cotton swabs

  • Sterile forceps

  • Bacterial culture of an alpha-hemolytic streptococcus

  • 0.5 McFarland turbidity standard

  • CO2 incubator (35-37°C)

  • Millimeter ruler or caliper

Procedure:

  • Inoculum Preparation: From a pure 18-24 hour culture, select 3-4 well-isolated colonies of the alpha-hemolytic organism to be tested.[3] Emulsify the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[1]

  • Inoculation: Using a sterile cotton swab or inoculating loop, streak the standardized bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[1][3][8]

  • Disk Placement: Aseptically, use sterile forceps to place an Optochin disk onto the inoculated surface of the agar.[1][3][6][8] Gently press the disk to ensure it is firmly in contact with the agar surface.[1][3][6][8]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched environment.[1][2][3][4][6]

  • Result Interpretation: After incubation, observe the plate for a zone of inhibition around the Optochin disk. Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[2][6][8]

    • Susceptible: A zone of inhibition ≥ 14 mm indicates susceptibility and is a presumptive identification of S. pneumoniae.[1][2][3][4][5][7][8]

    • Resistant: The absence of a zone of inhibition indicates resistance.

    • Equivocal: A zone of inhibition < 14 mm requires further testing, such as the bile solubility test, for confirmation.[2][3][5][6][7]

Quality Control:

  • Positive Control: Test a known Optochin-susceptible strain, such as Streptococcus pneumoniae ATCC 49619, which should produce a zone of inhibition ≥ 14 mm.[1][2]

  • Negative Control: Test a known Optochin-resistant strain, such as Streptococcus mitis ATCC 49456, which should show no zone of inhibition.[2]

Visualizations

TroubleshootingWorkflow start Inconsistent Optochin Test Results check_protocol Review Experimental Protocol start->check_protocol incubation Incubation Conditions Correct? (5-10% CO2, 35-37°C, 18-24h) check_protocol->incubation media Media Correct? (5% Sheep Blood Agar) incubation->media Yes adjust_protocol Adjust Protocol and Repeat Test incubation->adjust_protocol No inoculum Inoculum Standardized? (0.5 McFarland) media->inoculum Yes media->adjust_protocol No reagents Reagents Valid? (Not expired, stored correctly) inoculum->reagents Yes inoculum->adjust_protocol No reagents->adjust_protocol No interpret_results Interpret Results reagents->interpret_results Yes adjust_protocol->start zone_ge_14 Zone ≥ 14mm? interpret_results->zone_ge_14 zone_lt_14 Zone < 14mm? zone_ge_14->zone_lt_14 No s_pneumoniae Presumptive S. pneumoniae zone_ge_14->s_pneumoniae Yes no_zone No Zone? zone_lt_14->no_zone No bile_solubility Perform Bile Solubility Test zone_lt_14->bile_solubility Yes no_zone->bile_solubility Yes bile_soluble Bile Soluble? bile_solubility->bile_soluble bile_soluble->s_pneumoniae Yes not_s_pneumoniae Not S. pneumoniae bile_soluble->not_s_pneumoniae No

Caption: Troubleshooting workflow for inconsistent Optochin susceptibility test results.

OptochinMechanism cluster_streptococcus Streptococcus Cell s_pneumoniae S. pneumoniae cell_membrane_p Cell Membrane lysis Cell Lysis (Zone of Inhibition) s_pneumoniae->lysis Alters cell membrane surface tension viridans_strep Viridans Group Streptococcus cell_membrane_v Cell Membrane no_effect No Effect (Growth up to disk) viridans_strep->no_effect optochin Optochin (this compound) optochin->s_pneumoniae Inhibits F0F1 ATPase optochin->viridans_strep Resistant

Caption: Mechanism of action of Optochin on S. pneumoniae versus viridans streptococci.

References

Factors affecting the zone of inhibition in Optochin testing.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Optochin susceptibility testing for the presumptive identification of Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Optochin test?

A1: The Optochin test differentiates Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2][3] Optochin (ethylhydrocupreine hydrochloride), a quinine derivative, selectively inhibits the growth of S. pneumoniae at low concentrations.[3][4] When an Optochin-impregnated disk is placed on an inoculated blood agar plate, a zone of inhibition will form around the disk if the organism is susceptible, indicating a presumptive identification of S. pneumoniae.[2][5] This is because Optochin alters the cell membrane's surface tension, leading to the lysis of pneumococcal cells.[2]

Q2: What are the expected zone of inhibition diameters for a positive and negative result?

A2: For a 6 mm disk containing 5 µg of Optochin, a zone of inhibition of ≥14 mm is considered susceptible and presumptively identifies the organism as S. pneumoniae.[1][3][6] A zone of inhibition <14 mm is considered resistant, and the organism is likely another alpha-hemolytic streptococcus.[1] Zones between 6 mm and 14 mm are considered equivocal, and further testing, such as the bile solubility test, is recommended.[2][6]

Q3: What are the appropriate quality control (QC) organisms for the Optochin test?

A3: Each new lot of Optochin disks should be tested with positive and negative control strains.[3]

  • Positive Control: Streptococcus pneumoniae ATCC 49619, which should produce a zone of inhibition of ≥14 mm.[1]

  • Negative Control: Streptococcus mitis ATCC 49456, which should show no zone of inhibition.[3]

Q4: Can Optochin-resistant strains of Streptococcus pneumoniae occur?

A4: Yes, although uncommon, Optochin-resistant strains of S. pneumoniae have been reported.[7] This resistance can be due to point mutations in the a- or c-subunits of the H+-ATPase. Therefore, if an alpha-hemolytic colony from a critical source (e.g., cerebrospinal fluid) is Optochin-resistant, further confirmatory tests like the bile solubility test or molecular methods are recommended for accurate identification.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No zone of inhibition with a known S. pneumoniae strain (False Negative) 1. Inactive Optochin Disks: Disks may have degraded due to improper storage (e.g., exposure to light, heat, or moisture).- Store Optochin disks at -20°C to 8°C, protected from light. - Always check the expiration date before use. - Run quality control tests with known positive and negative strains for each new lot of disks.
2. High CO2 Incubation: Incubation in a high concentration of CO2 can lead to smaller or absent zones of inhibition.- Incubate plates in a 5% CO2 atmosphere. While some strains require CO2 for growth, higher concentrations can negatively impact the test.
3. Incorrect Agar Medium: The type of blood agar can significantly affect the zone size.- Trypticase Soy Agar (TSA) with 5% sheep blood is recommended for optimal results. Using other media like Columbia or Mueller-Hinton agar can result in a higher percentage of misidentified isolates.[8][9]
Zone of inhibition <14 mm with a suspected S. pneumoniae isolate (Equivocal Result) 1. Heavy Inoculum: A denser inoculum can result in a smaller zone of inhibition.- Standardize the inoculum to a 0.5 McFarland turbidity standard. A pilot study showed a 1.0 mm decrease in zone size with a 2.0 McFarland inoculum compared to a 0.5 McFarland inoculum.[8]
2. Incubation Time: Zone sizes can vary with incubation time.- Incubate for 18-24 hours. A study showed that reading plates at 12 hours of incubation yielded the highest number of results ≥14 mm.[4]
3. Optochin-resistant S. pneumoniae: The isolate may be a rare Optochin-resistant strain.- Perform a bile solubility test for confirmation. Bile-soluble alpha-hemolytic streptococci are presumptively identified as S. pneumoniae.
Zone of inhibition with a non-pneumococcal streptococcus (False Positive) 1. Other Susceptible Alpha-hemolytic Streptococci: Some viridans group streptococci may show slight susceptibility to Optochin.- A zone of inhibition ≥14 mm is highly specific for S. pneumoniae. For zones <14 mm, perform a confirmatory bile solubility test.
2. Misinterpretation of Zone Edge: Difficulty in accurately measuring the zone of inhibition.- Ensure proper lighting and use a calibrated ruler or calipers to measure the zone diameter.

Data Presentation

Table 1: Effect of Inoculum Size on Zone of Inhibition

Inoculum Density (McFarland Standard)Mean Decrease in Zone Diameter (mm)
2.0 vs 0.51.0

Data from a pilot study with nine S. pneumoniae isolates.[8]

Table 2: Influence of Agar Type on Optochin Susceptibility Results

Agar Type (with 5% Sheep Blood)Percentage of S. pneumoniae Misidentified (<14 mm zone)
Trypticase Soy Agar (TSA)0%
Columbia Agar15.3%
Mueller-Hinton Agar (MH)22.2%

Based on a study with 72 S. pneumoniae isolates.[8][9]

Table 3: Impact of Incubation Time on the Percentage of S. pneumoniae with Zone of Inhibition ≥14 mm

Incubation Time (hours)Percentage of Diameters of Inhibition Zones (DOIZs) ≥14 mm
797.5%
1298.2%
1892.6%
2485.9%

Data from a study with 99 S. pneumoniae strains.[4]

Experimental Protocols

Detailed Methodology for Optochin Susceptibility Testing

  • Prepare Inoculum:

    • From a pure 18-24 hour culture of an alpha-hemolytic streptococcus grown on a blood agar plate, select 3-4 well-isolated colonies.

    • Prepare a bacterial suspension in sterile saline or nutrient broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation:

    • Using a sterile cotton swab, inoculate a 5% sheep blood agar plate (TSA is recommended) to obtain a confluent lawn of growth. Streak the plate in three different directions to ensure even distribution.

  • Disk Placement:

    • Using sterile forceps, aseptically place a 5 µg Optochin disk onto the inoculated surface of the agar.

    • Gently press the disk to ensure it adheres firmly to the agar.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours in a 5% CO2-enriched atmosphere.[6]

  • Interpretation of Results:

    • After incubation, observe the plate for a zone of inhibition around the Optochin disk.

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[6]

    • Susceptible: Zone of inhibition ≥ 14 mm.

    • Resistant: No zone of inhibition, or a zone of <14 mm.

    • Equivocal: Zone of inhibition between 6-13 mm; requires a confirmatory test.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation Incubation cluster_results Results & Interpretation cluster_outcomes Outcomes start Start: Pure culture of alpha-hemolytic streptococcus prep_inoculum Prepare 0.5 McFarland inoculum suspension start->prep_inoculum inoculate Inoculate 5% sheep blood agar plate for confluent growth prep_inoculum->inoculate place_disk Aseptically place Optochin disk (5 µg) on agar inoculate->place_disk incubate Incubate at 35-37°C in 5% CO2 for 18-24h place_disk->incubate measure_zone Measure zone of inhibition (mm) incubate->measure_zone interpretation Zone ≥ 14mm? measure_zone->interpretation positive_id Presumptive S. pneumoniae interpretation->positive_id Yes interpretation2 Zone < 6mm? interpretation->interpretation2 No interpretation->interpretation2 negative_id Not S. pneumoniae equivocal Equivocal: Perform Bile Solubility Test interpretation2->negative_id Yes interpretation2->equivocal No (6-13mm)

Caption: Experimental workflow for Optochin susceptibility testing.

troubleshooting_guide cluster_fn False Negative (Known S. pneumoniae) cluster_equivocal Equivocal Result (<14mm) cluster_fp False Positive (Non-pneumococcus) start Unexpected Optochin Test Result fn_check Check Optochin disk (storage, expiry, QC) start->fn_check No zone eq_inoculum Check inoculum density (0.5 McFarland) start->eq_inoculum Zone 6-13mm fp_measure Re-measure zone with calipers start->fp_measure Zone ≥14mm fn_incub Verify incubation (CO2 level, temp) fn_check->fn_incub fn_media Confirm correct agar medium (TSA) fn_incub->fn_media eq_time Review incubation time (18-24h) eq_inoculum->eq_time eq_confirm Perform Bile Solubility Test eq_time->eq_confirm fp_confirm Perform Bile Solubility Test fp_measure->fp_confirm

References

Optimizing incubation conditions for Optochin assays (CO2 concentration, time).

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Optochin assays for the presumptive identification of Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What are the optimal incubation conditions for an Optochin assay?

A1: For optimal results, Optochin assays should be incubated at 35 ± 2°C for 18-24 hours in a 5-10% CO2-enriched environment.[1][2][3][4] This atmosphere is crucial for the growth of S. pneumoniae.

Q2: What is the recommended CO2 concentration for incubation?

A2: The recommended CO2 concentration is between 5% and 10%.[1][2][3][4] It is important to note that high concentrations of CO2 may lead to smaller zones of inhibition, potentially causing false-resistant results.[5][6]

Q3: What is the standard incubation time?

A3: The standard incubation time is 18 to 24 hours.[1][2][3][4] Some studies suggest that a shorter incubation time of 12 hours may be feasible, but this can be dependent on the type of agar used.[7][8]

Q4: Can I incubate the plates in ambient air?

A4: Incubation in ambient air is not recommended as S. pneumoniae may not grow well, and it can lead to larger, potentially misleading, zones of inhibition.[4][9] However, for some atypical strains that are optochin-resistant in CO2, testing in ambient air might be useful for identification.[10]

Q5: What type of media should be used for Optochin susceptibility testing?

A5: A 5% sheep blood agar plate is the recommended medium for Optochin sensitivity testing.[1][3] Using other types of media may result in false identifications.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
False Negative Result (No zone of inhibition with a known S. pneumoniae strain) High CO2 concentration during incubation.[5][6]Ensure CO2 concentration is maintained between 5-10%.
Scanty growth of the organism.[5][6]Ensure a proper inoculum (0.5 McFarland standard) is used to achieve confluent growth.[1]
Use of incorrect agar medium.[2]Use 5% sheep blood agar for the assay.[1][3]
The strain may be a rare optochin-resistant S. pneumoniae.[1][4][11]Perform a bile solubility test for confirmation.[1][4][11]
False Positive Result (Zone of inhibition with a non-pneumococcal viridans streptococcus) Some viridans streptococci can show small zones of inhibition (<14mm).[5][6]A zone of inhibition ≥14 mm with a 6 mm disk is considered susceptible. For zones <14 mm, a confirmatory test like bile solubility is required.[4][9]
Inconsistent Zone Sizes Agar type and manufacturer can influence zone sizes.[7][8]For consistency, use the same type and brand of agar for all tests.
Incubation time variations.Standardize the incubation time for all assays. While 12 hours may be possible, 18-24 hours is standard.[7]

Experimental Protocols

Optochin Susceptibility Testing Protocol

This protocol outlines the standardized procedure for determining the susceptibility of alpha-hemolytic streptococci to Optochin.

Materials:

  • 5% Sheep Blood Agar plates

  • Optochin disks (5 µg, 6 mm diameter)

  • Sterile inoculating loops or cotton swabs

  • Bacterial culture of an alpha-hemolytic streptococcus (18-24 hour culture)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator with 5-10% CO2

  • Sterile forceps

  • Millimeter ruler or caliper

Procedure:

  • Select three to four well-isolated colonies of the alpha-hemolytic organism to be tested.[2]

  • Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard.[1]

  • Using a sterile cotton swab or inoculating loop, streak the bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[1][2]

  • Allow the plate to dry for 5 to 10 minutes in an upright position.[1]

  • Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.[2]

  • Gently press the disk to ensure it adheres firmly to the agar surface.[2]

  • Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2-enriched environment.[1][2][3]

  • After incubation, observe the plate for a zone of inhibition around the disk.

  • Measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.[2]

Interpretation of Results:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater around a 6 mm disk.[3][4]

  • Resistant (Not S. pneumoniae): No zone of inhibition.[4]

  • Equivocal: A zone of inhibition less than 14 mm. In this case, a bile solubility test should be performed for confirmation.[4][9]

Data Summary

Table 1: Recommended Incubation Conditions for Optochin Assays
ParameterRecommended ConditionNotes
Temperature 35 ± 2°C
CO2 Concentration 5 - 10%Higher concentrations may reduce zone size.[5][6]
Incubation Time 18 - 24 hoursShorter times (e.g., 12 hours) may be possible but require validation.[7]
Table 2: Interpretation of Optochin Assay Results (6 mm, 5 µg disk)
Zone of Inhibition DiameterInterpretationRecommended Action
≥ 14 mmSusceptiblePresumptive identification of S. pneumoniae.
< 14 mmEquivocalPerform bile solubility test for confirmation.[4][9]
No ZoneResistantNot S. pneumoniae.

Visualizations

OptochinAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Interpretation start Isolate α-hemolytic colonies prep_suspension Prepare 0.5 McFarland bacterial suspension start->prep_suspension streak_plate Streak onto 5% Sheep Blood Agar prep_suspension->streak_plate place_disk Place Optochin disk streak_plate->place_disk incubate Incubate at 35±2°C in 5-10% CO2 for 18-24 hours place_disk->incubate measure_zone Measure zone of inhibition incubate->measure_zone decision Zone Diameter? measure_zone->decision susceptible ≥ 14 mm Susceptible (S. pneumoniae) decision->susceptible ≥ 14 mm resistant < 14 mm or No Zone Resistant/Equivocal decision->resistant < 14 mm confirm Perform Bile Solubility Test resistant->confirm

Caption: Experimental workflow for Optochin susceptibility testing.

TroubleshootingLogic cluster_false_neg False Negative Investigation cluster_false_pos False Positive Investigation start Unexpected Result check_qc Check QC Strains (S. pneumoniae & S. mitis) start->check_qc qc_fail QC Failed: Check Reagents & Conditions check_qc->qc_fail No qc_pass QC Passed check_qc->qc_pass Yes check_co2 CO2 > 10%? qc_pass->check_co2 check_zone Zone < 14 mm? qc_pass->check_zone check_growth Scanty Growth? check_co2->check_growth No check_media Correct Agar? check_growth->check_media No is_resistant Possible Optochin-resistant S. pneumoniae? check_media->is_resistant Yes is_viridans Likely Viridans Streptococcus check_zone->is_viridans Yes

Caption: Troubleshooting logic for unexpected Optochin assay results.

References

Impact of different blood agar media on Optochin test outcomes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of different blood agar media on Optochin test outcomes. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results in the presumptive identification of Streptococcus pneumoniae.

Troubleshooting Guide

This guide addresses common issues encountered during Optochin susceptibility testing, with a focus on the influence of blood agar medium.

IssuePotential Cause(s)Recommended Action(s)
False-Negative Result (S. pneumoniae appears resistant)Inappropriate Blood Agar Medium: Media other than Trypticase Soy Agar with 5% sheep blood (TSA-sheep blood) can lead to smaller inhibition zones.[1][2] For instance, Columbia agar and Mueller-Hinton agar with sheep blood have been shown to produce a significant number of false-negative or indeterminate results.[1][2]It is strongly recommended to use TSA with 5% sheep blood for Optochin susceptibility testing to avoid misidentification.[1][3]
Short Incubation Time: While reading at 12 hours can be feasible, shorter incubation times may result in smaller, less defined zones of inhibition, potentially leading to false negatives depending on the agar used.[4][5]Incubate plates for a full 18-24 hours to ensure sufficient bacterial growth and clear zone formation.[3][6]
High CO2 Concentration: Incubation in a high CO2 environment (5-10%) is necessary for the growth of some S. pneumoniae strains, but it can also lead to smaller zones of inhibition compared to incubation in ambient air.[1][7]While a CO2-enriched environment is often required for growth, be aware of its effect on zone size.[3] If a strain grows well in ambient air, larger and clearer zones may be observed, but this is not recommended as some strains will not grow at all.[1]
Indeterminate Zone of Inhibition (e.g., 7-13 mm)Medium Composition: The type of agar base (e.g., Columbia, Mueller-Hinton) significantly influences the size of the inhibition zone.[1][2] Using media other than TSA-sheep blood agar increases the likelihood of obtaining indeterminate zones.[1][3]For any zone of inhibition less than 14 mm, a confirmatory test such as the bile solubility test is required to definitively identify the isolate as S. pneumoniae.[8][9]
Inoculum Density: A very heavy inoculum can potentially lead to smaller zone sizes.Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard to ensure a standardized inoculum.[10]
No Zone of Inhibition with a Known S. pneumoniae Control Expired or Improperly Stored Optochin Disks: The potency of Optochin disks can diminish over time if not stored correctly.Always check the expiration date of the disks and store them at the recommended temperature (typically 2-8°C), protected from light and moisture.[7] Perform quality control with known positive (S. pneumoniae) and negative (Streptococcus mitis) control strains with each new lot of disks.[11]
Incorrect Incubation Conditions: S. pneumoniae requires a CO2-enriched atmosphere for optimal growth.[3][12]Ensure plates are incubated at 35-37°C in a 5-10% CO2 environment.[6][11]

Frequently Asked Questions (FAQs)

Q1: Why is Trypticase Soy Agar with 5% sheep blood (TSA-sheep blood) the recommended medium for Optochin testing?

A1: Studies have shown that TSA-sheep blood agar provides the most reliable and accurate results for Optochin susceptibility testing, yielding clear and appropriately sized zones of inhibition for S. pneumoniae.[1][2] Other media, such as Columbia blood agar and Mueller-Hinton blood agar, have been associated with a higher frequency of smaller, indeterminate zones, which can lead to the misidentification of S. pneumoniae as a viridans group streptococcus.[1][2]

Q2: Can I use blood from other animals, like horses or humans, in the agar?

A2: The standard and recommended blood source is sheep blood.[3][6][10] Using other types of blood, such as human blood, can negatively impact the growth and hemolytic patterns of streptococci and may lead to aberrant results in susceptibility testing.[13][14] One study found that blood agar prepared with human blood was suboptimal for the growth and susceptibility testing of S. pneumoniae.[14]

Q3: What is the principle behind the Optochin test?

A3: Optochin, or ethylhydrocupreine hydrochloride, is a chemical that selectively inhibits the growth of S. pneumoniae at low concentrations.[6][11] It tests the fragility of the bacterial cell membrane, causing S. pneumoniae to lyse due to alterations in surface tension, which results in a visible zone of inhibition around the Optochin disk.[3][12][15] Other alpha-hemolytic streptococci are typically resistant to Optochin.[8]

Q4: What should I do if I get a zone of inhibition that is less than 14 mm?

A4: A zone of inhibition less than 14 mm is considered an equivocal or indeterminate result.[8][12] In such cases, the isolate cannot be presumptively identified as S. pneumoniae based on the Optochin test alone. A confirmatory test, most commonly the bile solubility test, must be performed.[8][9] If the isolate is bile soluble, it can then be identified as S. pneumoniae.[8]

Q5: Are there any Optochin-resistant strains of S. pneumoniae?

A5: Yes, although rare, Optochin-resistant strains of S. pneumoniae have been reported.[11][8][9] This is another reason why a confirmatory test like bile solubility is important, especially for isolates that are clinically suspected to be S. pneumoniae but test resistant to Optochin.

Experimental Protocols

Optochin Susceptibility Test Protocol

This protocol outlines the standard procedure for determining the susceptibility of an alpha-hemolytic streptococcus to Optochin.

Materials:

  • 5% Sheep Blood Agar plates (Trypticase Soy Agar base recommended)[10]

  • Optochin disks (5 µg)[6][11]

  • Pure, 18-24 hour culture of an alpha-hemolytic streptococcus

  • Sterile inoculating loop or cotton swab

  • Sterile forceps

  • Incubator (35-37°C with 5-10% CO2)[11]

  • Millimeter ruler or caliper

Procedure:

  • From a pure culture, select one to four well-isolated colonies of the alpha-hemolytic organism to be tested.[3]

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth in the area of inoculation.[3] Alternatively, a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard can be prepared and swabbed onto the plate.[10]

  • Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.[3]

  • Gently press the disk to ensure it adheres firmly to the agar surface.[3]

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[3][11]

  • After incubation, observe the plate for a zone of inhibition around the Optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[11]

Interpretation of Results:

  • Susceptible (Positive): A zone of inhibition of 14 mm or greater is a presumptive identification of S. pneumoniae.[3][8]

  • Resistant (Negative): No zone of inhibition around the disk. The organism is not S. pneumoniae.[8]

  • Equivocal (Indeterminate): A zone of inhibition less than 14 mm. Further testing, such as the bile solubility test, is required for identification.[8][12]

Visualizations

Optochin_Test_Workflow start Start: Isolate alpha-hemolytic streptococcus prep_inoculum Prepare inoculum (direct colony suspension or 0.5 McFarland) start->prep_inoculum streak_plate Inoculate 5% Sheep Blood Agar Plate prep_inoculum->streak_plate place_disk Aseptically place Optochin disk streak_plate->place_disk incubate Incubate at 35-37°C in 5-10% CO2 for 18-24h place_disk->incubate measure_zone Measure zone of inhibition incubate->measure_zone end End measure_zone->end

Caption: Experimental workflow for the Optochin susceptibility test.

Optochin_Result_Interpretation result Measure Zone of Inhibition (mm) gte_14 >= 14 mm? result->gte_14 lt_14 < 14 mm? gte_14->lt_14 No pneumoniae Presumptive S. pneumoniae gte_14->pneumoniae Yes not_pneumoniae Not S. pneumoniae lt_14->not_pneumoniae No (no zone) bile_solubility Perform Bile Solubility Test lt_14->bile_solubility Yes (zone present)

References

Technical Support Center: Optochin Resistance in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding Optochin resistance in Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Optochin resistance in S. pneumoniae?

Optochin (ethylhydrocupreine hydrochloride) susceptibility in S. pneumoniae is due to the chemical's inhibitory effect on the membrane-bound F1Fo H+-ATPase (ATP synthase).[1] Resistance to Optochin arises from point mutations in the genes encoding subunits of this enzyme, specifically the atpC (c-subunit) and atpA (a-subunit) genes.[2][3][4] These mutations alter the enzyme's structure, preventing Optochin from effectively binding and inhibiting its function, thus allowing the bacterium to survive in its presence.

Q2: How prevalent is Optochin resistance in clinical and carrier isolates?

While the vast majority of S. pneumoniae isolates are susceptible to Optochin, resistant strains have been reported sporadically from various geographic locations.[5][6] For instance, a study in Portugal found that 2.1% of pneumococcal isolates from asymptomatic carriers were Optochin-resistant.[5] The prevalence can vary, but the emergence of resistance highlights the need for confirmatory identification methods.

Q3: Can a true S. pneumoniae strain be Optochin-resistant?

Yes. Although rare, bona fide S. pneumoniae strains can exhibit Optochin resistance due to the genetic mutations described above.[7] The occurrence of such strains is a potential cause for misidentification in clinical laboratories.[6][8] Therefore, an alpha-hemolytic streptococcus that is Optochin-resistant should not be immediately dismissed as a viridans group streptococcus. Confirmatory tests, such as bile solubility or molecular assays, are crucial for accurate identification.[2][9]

Q4: What are the standard interpretive criteria for the Optochin disk diffusion test?

For a standard 5-µg Optochin disk, an isolate is considered susceptible if the zone of inhibition is ≥14 mm in diameter. An isolate is considered resistant if there is no zone of inhibition or if the zone is <14 mm.[9][10] Isolates producing intermediate zone sizes should be confirmed with a bile solubility test.[10]

Troubleshooting Experimental Issues

Q1: My positive control (S. pneumoniae ATCC 49619) is showing a smaller than expected inhibition zone (<14 mm) or no zone at all. What could be the cause?

Several factors can lead to a false-resistant result with a known susceptible strain:

  • Incorrect Incubation Atmosphere: Incubation in an environment with high CO2 concentrations can lead to false-resistant results.[9] Standard incubation should be in 5% CO2.

  • Improper Media: The choice of agar can significantly influence zone sizes.[11][12][13][14] Tryptic Soy Agar with 5% sheep blood is recommended for reliable results.[10] Using other media, like Mueller-Hinton agar, may result in smaller zones.[14]

  • Disk Potency: Optochin disks can lose potency if not stored correctly (refrigerated when not in use) or if they are expired.[9] Always check the expiration date and run quality control checks.

  • Heavy Inoculum: An overly dense bacterial lawn can lead to reduced zone sizes. Ensure the inoculum is prepared to the correct turbidity standard.

Q2: I have an alpha-hemolytic isolate that is Optochin-resistant. How can I confirm if it is S. pneumoniae?

When an Optochin-resistant, alpha-hemolytic streptococcus is isolated, the following confirmatory tests are recommended:

  • Bile Solubility Test: This is the most common and reliable confirmatory test. S. pneumoniae auto-lyses in the presence of bile salts (e.g., sodium deoxycholate), resulting in the clearing of a turbid suspension. Most other viridans streptococci are bile-insoluble.[5][9]

  • Molecular Methods: PCR-based assays targeting specific pneumococcal genes such as lytA (autolysin), ply (pneumolysin), or cpsA (capsular polysaccharide biosynthesis) can provide definitive identification.[6]

  • MALDI-TOF Mass Spectrometry: This technology can provide rapid and accurate species-level identification.

Q3: I observed colonies growing inside a zone of inhibition that is otherwise ≥14 mm. How should I interpret this?

This phenomenon indicates a heterogeneous population, containing both Optochin-susceptible and Optochin-resistant variants of the same strain.[4][5]

  • Action: Pick a few colonies growing within the inhibition zone.

  • Subculture: Streak them onto a fresh blood agar plate to obtain a pure culture.

  • Re-test: Repeat the Optochin susceptibility and bile solubility tests on the pure culture from the resistant subpopulation. If the subculture is confirmed as bile-soluble S. pneumoniae, the original isolate should be reported as an Optochin-resistant S. pneumoniae.[15]

Quantitative Data Summary

Table 1: Optochin MICs and Disk Diffusion Zone Diameters
Susceptibility StatusTypical MIC Range (µg/mL)Disk Diffusion Zone Diameter (5-µg disk)
Susceptible 1 - 2≥14 mm
Resistant 8 - 64+<14 mm or no zone

Data compiled from multiple sources. Resistant strains can have MICs 4- to 64-fold higher than their susceptible counterparts.[2][8]

Table 2: Common Mutations Associated with Optochin Resistance
GeneSubunitExample Amino Acid Substitutions
atpC c-subunitGly20Ser, Met23Ile, Val48Ala, Val48Ile, Ala49Thr
atpA a-subunitTrp206Ser, Leu99Ile, Met23Val, V52I

This table lists a selection of mutations reported in the literature.[2][3][4][6]

Experimental Protocols & Workflows

Protocol 1: Optochin Disk Susceptibility Test

This protocol is based on established clinical laboratory standards.

1. Inoculum Preparation: a. Select 3-4 well-isolated colonies of an 18-24 hour culture of the alpha-hemolytic streptococcus to be tested. b. Emulsify the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation: a. Using a sterile cotton swab, streak the suspension evenly over the entire surface of a Tryptic Soy Agar plate containing 5% sheep blood to obtain confluent growth.[10] b. Allow the plate to dry for 5-10 minutes.

3. Disk Application: a. Using sterile forceps, place a 5-µg Optochin disk onto the inoculated surface. b. Gently press the disk to ensure it adheres firmly to the agar.

4. Incubation: a. Incubate the plate at 35±2°C for 18-24 hours in a 5% CO2-enriched atmosphere.[16]

5. Interpretation: a. Measure the diameter of the zone of inhibition in millimeters (mm). b. Susceptible: Zone of inhibition ≥14 mm. c. Resistant: Zone of inhibition <14 mm. d. Indeterminate: If the zone is between 6-14 mm, a bile solubility test is required for confirmation.[10]

Protocol 2: Bile Solubility Test (Tube Method)

1. Preparation: a. Prepare a heavy suspension of the test organism in 1.0 mL of sterile saline to a turbidity of at least a 1.0 McFarland standard. b. Divide the suspension equally into two tubes (0.5 mL each). Label one "TEST" and the other "CONTROL".

2. Reagent Addition: a. To the "TEST" tube, add 0.5 mL of 10% sodium deoxycholate (bile salt) solution. b. To the "CONTROL" tube, add 0.5 mL of sterile saline.

3. Incubation: a. Gently mix both tubes. b. Incubate the tubes at 35-37°C for up to 2 hours. Observe for clearing at 15-minute intervals.

4. Interpretation: a. Positive (Soluble): The "TEST" tube suspension clears completely or significantly compared to the "CONTROL" tube. The organism is identified as S. pneumoniae. b. Negative (Insoluble): The "TEST" tube remains turbid, similar to the "CONTROL" tube. The organism is not S. pneumoniae.

Visualizations

Optochin_Test_Workflow Figure 1: Standard Optochin Susceptibility Testing Workflow start Isolate alpha-hemolytic streptococcus inoculate Prepare 0.5 McFarland inoculum & streak on 5% sheep blood agar start->inoculate add_disk Place 5-µg Optochin disk inoculate->add_disk incubate Incubate 18-24h in 5% CO2 add_disk->incubate measure Measure zone of inhibition (mm) incubate->measure decision Zone ≥ 14 mm? measure->decision susceptible Result: Susceptible Presumptive S. pneumoniae decision->susceptible Yes resistant Result: Resistant Not S. pneumoniae OR Optochin-Resistant S. pneumoniae decision->resistant No (<14 mm) confirm Perform Bile Solubility Test or Molecular Assay resistant->confirm

Caption: Standard workflow for Optochin susceptibility testing.

Resistance_Mechanism Figure 2: Mechanism of Optochin Action and Resistance cluster_susceptible Susceptible Strain cluster_resistant Resistant Strain optochin_s Optochin atpase_s Wild-Type F1Fo-ATPase (atpC, atpA) optochin_s->atpase_s Binds inhibition Inhibition of Proton Transport atpase_s->inhibition lysis Cell Lysis inhibition->lysis optochin_r Optochin atpase_r Altered F1Fo-ATPase optochin_r->atpase_r Cannot Bind mutation Mutation in atpC or atpA gene mutation->atpase_r no_binding Binding Prevented atpase_r->no_binding survival Cell Survival no_binding->survival Troubleshooting_Flow Figure 3: Troubleshooting Optochin Test Results start Unexpected Result (e.g., QC fail, resistant isolate) check_qc Is the susceptible control strain (QC) showing resistance? start->check_qc check_procedure Review Procedure: 1. Incubation (5% CO2?) 2. Media (Blood Agar?) 3. Inoculum density? check_qc->check_procedure Yes isolate_issue Is the test isolate showing resistance but the QC is correct? check_qc->isolate_issue No check_reagents Check Reagents: 1. Optochin disk lot/expiry 2. Disk storage conditions check_procedure->check_reagents confirm_id Potential Optochin-Resistant S. pneumoniae. Proceed to confirmatory ID. isolate_issue->confirm_id Yes end Accurate ID Achieved isolate_issue->end No (Issue Resolved) bile_test Perform Bile Solubility Test confirm_id->bile_test molecular_test Perform lytA/ply PCR confirm_id->molecular_test bile_test->end molecular_test->end

References

Technical Support Center: Optochin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals using the Optochin susceptibility test for the presumptive identification of Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What is the Optochin test and what is its primary application?

The Optochin test is a laboratory method used for the presumptive identification of Streptococcus pneumoniae (pneumococcus) and its differentiation from other alpha-hemolytic streptococci, such as those in the viridans group.[1][2] The test relies on the unique sensitivity of S. pneumoniae to the chemical optochin (ethylhydrocupreine hydrochloride).[1][3][4] When an optochin-impregnated disk is placed on an inoculated blood agar plate, sensitive bacteria will be unable to grow near the disk, creating a "zone of inhibition".[1][2]

Q2: How are the results of an Optochin test typically interpreted?

Interpretation is based on measuring the diameter of the zone of inhibition around the optochin disk. The results are categorized as susceptible, resistant, or equivocal. An equivocal result indicates that the test is inconclusive and requires further confirmatory testing.[4][5][6]

Q3: What defines an "equivocal" Optochin test result?

An equivocal, or intermediate, result is one where a zone of inhibition is present, but its diameter is less than the established cutoff for susceptibility.[1][4][5] For a standard 6 mm disk containing 5µg of optochin, any zone of inhibition measuring less than 14 mm is considered equivocal and warrants further investigation.[2][3][5][7]

Q4: What is the recommended confirmatory test for an equivocal result?

The Bile Solubility Test is the standard confirmatory method for equivocal Optochin test results.[1][3][7][8] S. pneumoniae possesses an autolytic enzyme (amidase) that is activated in the presence of bile salts, causing the cells to lyse and the bacterial suspension to clear.[8][9] If an isolate with an equivocal Optochin result is found to be bile soluble, it can be confidently identified as S. pneumoniae.[5][7]

Data Presentation: Interpreting Zone of Inhibition

The following table summarizes the interpretation criteria for the Optochin test using a standard 6 mm, 5µg disk on 5% sheep blood agar.

Result CategoryZone of Inhibition DiameterInterpretation and Next Steps
Susceptible ≥ 14 mmPresumptive identification as S. pneumoniae.
Equivocal 7 mm - 13 mmResult is questionable. The isolate may be S. pneumoniae. Confirmatory testing (e.g., Bile Solubility Test) is required. [1][3][5]
Resistant No zone of inhibition (or zone is < 7 mm)Organism is likely not S. pneumoniae (e.g., viridans streptococci). However, rare optochin-resistant S. pneumoniae strains have been reported.[5][10]

Troubleshooting Equivocal Results

Q5: My test yielded an equivocal result (<14 mm zone). What are the potential causes?

Equivocal results can stem from several factors related to either the methodology or the organism itself:

  • Incorrect Incubation: S. pneumoniae requires an environment with 5-10% CO2 for optimal growth.[1][3] Incubation in ambient air can lead to poor growth and smaller zones of inhibition. Conversely, excessively high CO2 concentrations can also reduce zone sizes.[11]

  • Improper Media: The test should be performed on 5% sheep blood agar.[3][7] Using other media types can produce indeterminate zones.[3][12]

  • Inoculum Density: A light inoculum or scanty growth can make the zone difficult to interpret accurately.[11]

  • Organism Characteristics:

    • The isolate could be a strain of S. pneumoniae with reduced susceptibility to optochin.[5]

    • The isolate may belong to another species of alpha-hemolytic streptococci that exhibits slight sensitivity to optochin.[1][3]

    • Rare but documented optochin-resistant S. pneumoniae strains exist, which arise from point mutations in the H+-ATPase enzyme.[10]

Q6: An isolate looks like S. pneumoniae but is optochin-resistant (no zone). Could it still be S. pneumoniae?

Yes, while uncommon, optochin-resistant strains of S. pneumoniae have been identified.[5][10][13] If colony morphology strongly suggests S. pneumoniae but the Optochin test is negative, a confirmatory test like bile solubility or molecular methods should be performed before ruling it out.[3][11]

Experimental Protocols

Key Experiment 1: Optochin Susceptibility Test

This protocol outlines the standardized procedure for determining optochin susceptibility.

  • Media Preparation: Use a 5% sheep blood agar plate. Ensure the surface is moist but free of droplets.[7]

  • Inoculum Preparation: Select 3-4 well-isolated, alpha-hemolytic colonies from an 18-24 hour culture.

  • Inoculation: Streak the selected colonies onto a section of the blood agar plate to achieve confluent growth.[3]

  • Disk Application: Using sterile forceps, place one 5µg optochin disk onto the inoculated surface. Press gently to ensure firm adherence to the agar.[3][7]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in a humid atmosphere enriched with 5-10% CO2.[3][7][11]

  • Result Measurement: After incubation, use a millimeter ruler or caliper to measure the diameter of the zone of inhibition, if present.[1]

Key Experiment 2: Bile Solubility Confirmatory Test (Tube Method)

This protocol is used to confirm the identity of isolates with equivocal Optochin test results.

  • Suspension Preparation: Prepare a turbid suspension of the organism in 1.0 mL of a neutral, buffered saline solution (pH 7.0).

  • Aliquot: Divide the suspension into two separate tubes (0.5 mL each). One tube will be the "Test" and the other the "Control".

  • Reagent Addition: Add 0.5 mL of 10% sodium deoxycholate (a bile salt) to the "Test" tube. Add 0.5 mL of sterile saline to the "Control" tube.

  • Incubation: Gently mix both tubes and incubate them at 35-37°C for up to 2 hours.[9]

  • Interpretation: Observe the tubes for clearing.

    • Positive Result: The "Test" tube containing the bile salt becomes clear (lysed), while the "Control" tube remains turbid. This confirms the isolate as S. pneumoniae.

    • Negative Result: Both tubes remain turbid. The organism is not S. pneumoniae.

Visualizations

Mechanism of Optochin Action

Optochin specifically targets the H+-ATPase (proton pump) enzyme complex in the cell membrane of susceptible S. pneumoniae. Inhibition of this enzyme disrupts the proton motive force, leading to a loss of cellular energy production and ultimately cell lysis.

cluster_S_pneumoniae S. pneumoniae Cell Membrane ATPase H+-ATPase (Proton Pump) Lysis Cell Lysis & Inhibition of Growth ATPase->Lysis Disruption leads to Optochin Optochin Optochin->ATPase Inhibits

Caption: Mechanism of Optochin-induced cell lysis in S. pneumoniae.

Troubleshooting Workflow for Equivocal Results

This workflow provides a logical sequence of steps to follow when interpreting Optochin test results, particularly when faced with an equivocal outcome.

start Start: Alpha-hemolytic colony observed optochin_test Perform Optochin Susceptibility Test start->optochin_test decision Measure Zone of Inhibition optochin_test->decision susceptible Result: Susceptible (Presumptive S. pneumoniae) decision->susceptible ≥ 14 mm resistant Result: Resistant (Not S. pneumoniae*) decision->resistant < 7 mm or No Zone equivocal Result: Equivocal (Questionable) decision->equivocal 7 - 13 mm bile_test Perform Bile Solubility Test equivocal->bile_test bile_decision Bile Solubility Result? bile_test->bile_decision soluble Result: Soluble (Confirmed S. pneumoniae) bile_decision->soluble Positive (Lysis) insoluble Result: Insoluble (Not S. pneumoniae) bile_decision->insoluble Negative (No Lysis)

Caption: Troubleshooting workflow for Optochin test interpretation.

References

Improving the reproducibility of Ethylhydrocupreine hydrochloride experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Ethylhydrocupreine hydrochloride (also known as Optochin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, commonly known as optochin, is a quinine derivative.[1][2][3] Its principal use in microbiology is for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.[4][5] S. pneumoniae is uniquely susceptible to low concentrations of optochin, while other alpha-hemolytic streptococci are resistant.[4][6]

Q2: What is the mechanism of action of this compound?

This compound selectively inhibits the activity of the membrane-bound F0F1 H+-ATPase in Streptococcus pneumoniae.[7] This enzyme is crucial for ATP synthesis. By inhibiting this enzyme, optochin disrupts the proton motive force and ATP production, leading to cell lysis.[7] Resistance to optochin can arise from mutations in the atpA or atpC genes, which encode subunits of the ATPase enzyme.

Q3: How should this compound be stored?

For long-term storage, this compound powder and stock solutions should be kept at -20°C to maintain potency.[5] For daily use, optochin disks can be stored refrigerated at 2-8°C, protected from light, heat, and moisture.[6]

Troubleshooting Guides

Optochin Susceptibility Testing

Issue 1: No zone of inhibition around the optochin disk for a suspected S. pneumoniae isolate.

  • Possible Cause 1: Incorrect bacterial identification. The isolate may not be S. pneumoniae.

    • Solution: Perform a bile solubility test for confirmation. S. pneumoniae is bile soluble, while other viridans streptococci are not.

  • Possible Cause 2: Optochin-resistant S. pneumoniae. While rare, optochin-resistant strains of S. pneumoniae have been reported.[1][2]

    • Solution: If the isolate is bile soluble but optochin-resistant, it may be an optochin-resistant S. pneumoniae. Consider further molecular testing for confirmation.

  • Possible Cause 3: Inactive optochin disks. Improper storage or expiration of the disks can lead to loss of potency.

    • Solution: Always perform quality control testing with known positive (S. pneumoniae, e.g., ATCC 49619) and negative (S. mitis, e.g., ATCC 49456) control strains.[6]

Issue 2: Indeterminate or smaller-than-expected zone of inhibition (e.g., <14 mm).

  • Possible Cause 1: Incorrect incubation conditions. Incubation in a high CO2 environment (5-10%) can decrease the size of the inhibition zone.[2][3][4]

    • Solution: While a CO2-enriched atmosphere is necessary for the growth of some S. pneumoniae strains, be aware that it may reduce the zone size.[4][8] Results should be interpreted according to established guidelines for CO2 incubation.

  • Possible Cause 2: Incorrect medium. The type of blood agar can significantly affect the size of the inhibition zone.[8]

    • Solution: Trypticase Soy Agar (TSA) with 5% sheep blood is the recommended medium for optimal and reproducible results.[4][8][9] Using other media like Columbia agar or Mueller-Hinton agar can lead to a higher rate of misidentification.[8][9]

  • Possible Cause 3: Inoculum density. A heavy inoculum can result in smaller zones of inhibition.[8]

    • Solution: Use a standardized inoculum (e.g., 0.5 McFarland standard) for preparing the bacterial lawn to ensure consistency.[1]

  • Possible Cause 4: Some viridans streptococci may show slight susceptibility. Certain strains of viridans streptococci can produce small zones of inhibition.[2][4]

    • Solution: Any isolate with a zone of inhibition less than 14 mm should be confirmed with a bile solubility test.[4][6]

Issue 3: Growth of colonies within the zone of inhibition.

  • Possible Cause 1: Mixed culture. The original culture may have been contaminated with an optochin-resistant organism.

    • Solution: Ensure that the test is performed on a pure culture by isolating a single colony for testing.

  • Possible Cause 2: Presence of optochin-resistant mutants. Spontaneous mutants can arise within the susceptible population.

    • Solution: Subculture a colony from within the inhibition zone and repeat the optochin susceptibility and bile solubility tests.

Quantitative Data Summary

ParameterRecommended ConditionEffect on Zone of InhibitionReference
Medium Trypticase Soy Agar (TSA) with 5% Sheep BloodOptimal and consistent zone sizes.[8][9]
Columbia Agar with 5% Sheep Blood15.3% of S. pneumoniae isolates misidentified (zones <14 mm).[8][9]
Mueller-Hinton Agar with 5% Sheep Blood22.2% of S. pneumoniae isolates misidentified (zones <14 mm).[8][9]
Incubation Atmosphere 5-10% CO2Necessary for growth of some strains, but can reduce zone sizes.[2][3][4][8]
Ambient AirLarger zone sizes, but may inhibit the growth of some S. pneumoniae strains.[8]
Inoculum Density 0.5 McFarland StandardRecommended for consistent results.[1]
Heavy Inoculum (>2.0 McFarland)Can lead to smaller zone sizes.[8]
Zone Diameter Interpretation (6 mm disk) ≥ 14 mmSusceptible (Presumptive S. pneumoniae)[4][6]
< 14 mmQuestionable; requires confirmation with bile solubility test.[4][6]
No ZoneResistant[4][6]

Experimental Protocols

Detailed Protocol for Optochin Susceptibility Testing

This protocol is adapted from established microbiological procedures.[1][4][5]

Materials:

  • 5% Sheep Blood Agar plates (TSA base recommended)

  • Optochin disks (5 µg)

  • Sterile inoculating loops or swabs

  • Sterile forceps

  • Incubator at 35-37°C with 5-10% CO2

  • Pure, 18-24 hour culture of an alpha-hemolytic Streptococcus

  • Positive control: Streptococcus pneumoniae (e.g., ATCC 49619)

  • Negative control: Streptococcus mitis (e.g., ATCC 49456)

Procedure:

  • Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the test organism.

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, place an optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar surface.

  • Incubate the plate at 35-37°C in a 5-10% CO2 atmosphere for 18-24 hours.

  • After incubation, observe the plate for a zone of inhibition around the disk.

  • Measure the diameter of the zone of inhibition in millimeters (mm).

Interpretation of Results:

  • A zone of inhibition of 14 mm or greater is considered a positive result, and the organism is presumptively identified as Streptococcus pneumoniae.[4][6]

  • No zone of inhibition indicates that the organism is resistant to optochin.

  • A zone of inhibition less than 14 mm is questionable, and a bile solubility test should be performed for confirmation.[4][6]

General Guidelines for In Vitro ATPase Activity Assay

This is a general protocol to assess the inhibitory effect of this compound on ATPase activity. Optimization will be required for specific experimental conditions.

Materials:

  • Purified ATPase enzyme

  • This compound stock solution

  • ATP solution

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified ATPase enzyme.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period at the desired temperature.

  • Initiate the reaction by adding a known concentration of ATP.

  • Incubate for a specific time, allowing the enzymatic reaction to proceed.

  • Stop the reaction (e.g., by adding the phosphate detection reagent).

  • Measure the amount of inorganic phosphate released using a microplate reader at the appropriate wavelength for the detection reagent.

  • Calculate the percentage of ATPase inhibition for each concentration of this compound compared to the control.

Visualizations

optochin_troubleshooting start Start: Observe Optochin Test Result no_zone No Zone of Inhibition start->no_zone No Growth Inhibition indeterminate_zone Indeterminate Zone (<14mm) start->indeterminate_zone Partial Growth Inhibition colonies_in_zone Colonies in Zone start->colonies_in_zone Growth within Zone clear_zone Clear Zone (>=14mm) start->clear_zone Complete Growth Inhibition bile_solubility1 Perform Bile Solubility Test no_zone->bile_solubility1 qc_check Check QC Strains & Optochin Disks no_zone->qc_check If controls fail check_conditions Review Incubation (CO2) & Medium (TSA-Sheep Blood) indeterminate_zone->check_conditions check_purity Check for Mixed Culture colonies_in_zone->check_purity resistant_strain Consider Optochin-Resistant S. pneumoniae bile_solubility1->resistant_strain Soluble not_pneumo1 Not S. pneumoniae bile_solubility1->not_pneumo1 Insoluble bile_solubility2 Perform Bile Solubility Test check_conditions->bile_solubility2 pneumo_confirm S. pneumoniae Confirmed bile_solubility2->pneumo_confirm Soluble not_pneumo2 Not S. pneumoniae bile_solubility2->not_pneumo2 Insoluble replate Re-plate for Pure Culture check_purity->replate Contamination Suspected retest Retest Pure Isolate replate->retest optochin_mechanism cluster_membrane Bacterial Cell Membrane atpase F0F1 H+-ATPase atp_synthesis ATP Synthesis atpase->atp_synthesis Drives optochin Ethylhydrocupreine hydrochloride (Optochin) optochin->atpase Binds to F0 subunit inhibition Inhibition cell_lysis Cell Lysis atp_synthesis->cell_lysis Disruption leads to protons_in H+ protons_out H+ protons_out->atpase Proton Motive Force experimental_workflow start Start: Pure alpha-hemolytic culture inoculate Inoculate 5% Sheep Blood Agar Plate start->inoculate apply_disk Apply 5µg Optochin Disk inoculate->apply_disk incubate Incubate at 35-37°C with 5-10% CO2 for 18-24h apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpretation Interpret Results measure_zone->interpretation susceptible ≥ 14mm: Susceptible (Presumptive S. pneumoniae) interpretation->susceptible Clear Zone resistant < 14mm or No Zone: Requires Confirmation interpretation->resistant Indeterminate or No Zone bile_solubility Perform Bile Solubility Test resistant->bile_solubility

References

Limitations of the Optochin susceptibility test in clinical diagnostics.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions regarding the Optochin susceptibility test for the identification of Streptococcus pneumoniae.

Troubleshooting Guides and FAQs

Q1: What are the primary limitations of the Optochin susceptibility test?

A1: The Optochin susceptibility test is a valuable presumptive test, but it has several limitations:

  • Optochin-resistant S. pneumoniae : Some strains of S. pneumoniae have been reported to be resistant to Optochin, which can lead to false-negative results.[1][2][3]

  • Optochin-susceptible viridans streptococci : Conversely, some viridans group streptococci, such as Streptococcus mitis and Streptococcus pseudopneumoniae, can show susceptibility to Optochin, leading to false-positive results.[4][5]

  • Intermediate results : Indeterminate zone sizes can occur, requiring further confirmatory testing.[1][4]

  • Dependence on experimental conditions : The test results are highly dependent on factors such as the type of agar medium used, the concentration of CO2 during incubation, and the incubation time.[3][6][7][8]

Q2: What should I do if I observe an intermediate zone of inhibition (e.g., 7-13 mm)?

A2: An intermediate zone of inhibition is not definitive for the identification of S. pneumoniae. In such cases, a confirmatory test is required. The most common and recommended confirmatory test is the bile solubility test.[1][3][6] S. pneumoniae is soluble in bile, while other alpha-hemolytic streptococci are not.

Q3: My known S. pneumoniae control strain is showing resistance to Optochin. What could be the cause?

A3: There are several potential reasons for an Optochin-resistant result with a known S. pneumoniae strain:

  • Loss of susceptibility : The control strain may have lost its susceptibility due to repeated subculturing. It is advisable to use a fresh, validated control strain.

  • Incorrect incubation conditions : Incubation in a high CO2 environment (above 5-10%) can lead to smaller zones of inhibition or even false resistance.[3] Ensure your incubator's CO2 levels are properly calibrated.

  • Improper disk placement : Ensure the Optochin disk is pressed gently to adhere firmly to the agar surface to allow for proper diffusion of the antibiotic.[4]

  • Expired or improperly stored disks : Check the expiration date of the Optochin disks and ensure they have been stored according to the manufacturer's instructions, protected from light, heat, and moisture.[2]

Q4: I am seeing a zone of inhibition with a viridans streptococcus isolate. How should I interpret this?

A4: Some viridans streptococci can exhibit a small zone of inhibition around the Optochin disk.[3][4][6] A key differentiating factor is the size of the zone. A zone of inhibition of ≥14 mm with a 5 µg disk is generally considered susceptible and presumptive for S. pneumoniae.[2][9] If the zone is smaller, it is crucial to perform a bile solubility test for confirmation.

Q5: Can the type of blood agar I use affect the test results?

A5: Yes, the type of blood agar can significantly influence the size of the inhibition zones.[7][8] It is recommended to use a standardized 5% sheep blood agar for consistency.[1][4][9] Using different media may result in variable zone sizes and potentially lead to misinterpretation.[4]

Data Presentation

Table 1: Performance Characteristics of the Optochin Susceptibility Test

Performance MetricReported ValueKey ConsiderationsReference
Sensitivity>95% (general)Can be lower due to optochin-resistant S. pneumoniae.[2][9]
Sensitivity87.9%Compared to a DNA probe as the gold standard.[10]
Specificity59.3%Lower specificity is often due to susceptibility in other viridans streptococci.[10]
Correct Identification90.5%For both optochin-susceptible and -resistant viridans group streptococci isolates.[5]

Experimental Protocols

Detailed Methodology for the Optochin Susceptibility Test

1. Materials:

  • 5% Sheep Blood Agar plates[1][9]

  • Optochin disks (5 µg)[2]

  • Sterile inoculating loops or cotton swabs[1]

  • Sterile forceps[1]

  • Incubator with a 5-10% CO2 environment[1][4][9]

  • 0.5 McFarland turbidity standard[1]

  • Control strains:

    • Positive Control: Streptococcus pneumoniae ATCC 49619[2]

    • Negative Control: Streptococcus mitis ATCC 49456 or another viridans streptococcus[2]

2. Procedure:

  • Prepare a bacterial suspension of the isolate to be tested, adjusting the turbidity to match a 0.5 McFarland standard.[1]

  • Using a sterile cotton swab or inoculating loop, streak the bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[1][4]

  • Allow the plate to dry for 5-10 minutes.[1]

  • Using sterile forceps, place an Optochin disk onto the inoculated surface of the agar.[1][4]

  • Gently press the disk to ensure it adheres firmly to the agar surface.[1][4]

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched atmosphere.[1][2][9]

3. Interpretation of Results:

  • Susceptible (S. pneumoniae) : A zone of inhibition of ≥14 mm in diameter around the disk.[2][9]

  • Resistant (Viridans streptococci) : No zone of inhibition, or a zone of inhibition <14 mm.[3]

  • Intermediate : Any result that is difficult to interpret requires a confirmatory test like the bile solubility test.[1]

Mandatory Visualization

Optochin_Troubleshooting start Start: Unexpected Optochin Test Result intermediate_zone Intermediate Zone (e.g., 7-13 mm) start->intermediate_zone resistant_control Resistant Result with S. pneumoniae Control start->resistant_control susceptible_viridans Susceptible Result with Suspected Viridans Streptococcus start->susceptible_viridans bile_solubility Perform Bile Solubility Test intermediate_zone->bile_solubility check_protocol Review Protocol: - Control strain viability - Incubation (CO2) - Disk quality/placement resistant_control->check_protocol confirm_id Confirm Identification with Bile Solubility Test susceptible_viridans->confirm_id soluble Soluble: Presumptive S. pneumoniae bile_solubility->soluble Positive insoluble Insoluble: Not S. pneumoniae bile_solubility->insoluble Negative protocol_ok Protocol Correct check_protocol->protocol_ok No Errors protocol_error Protocol Error Found check_protocol->protocol_error Error Identified confirm_id->soluble Positive confirm_id->insoluble Negative consider_resistance Consider True Optochin Resistance in Control Strain protocol_ok->consider_resistance correct_protocol Correct Protocol and Repeat Test protocol_error->correct_protocol

Caption: Troubleshooting workflow for unexpected Optochin susceptibility test results.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Diagnostic Assay for Streptococcus pneumoniae Identification Using Ethylhydrocupreine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a diagnostic assay utilizing Ethylhydrocupreine hydrochloride (optochin) against alternative methods for the identification of Streptococcus pneumoniae. The content is designed to assist researchers, scientists, and drug development professionals in evaluating and validating new diagnostic tools. This guide includes detailed experimental protocols, comparative performance data, and visual representations of key processes.

Introduction to Streptococcus pneumoniae Identification

Streptococcus pneumoniae is a significant human pathogen, and its accurate and rapid identification is crucial for appropriate clinical management and epidemiological surveillance. The optochin susceptibility test, which utilizes this compound, has long been a cornerstone for the presumptive identification of S. pneumoniae from other α-hemolytic streptococci. Optochin, a quinine derivative, selectively inhibits the growth of S. pneumoniae at low concentrations.[1][2] This guide evaluates the performance of this established method in comparison to other widely used diagnostic assays.

Comparative Performance of Diagnostic Assays

The selection of a diagnostic assay depends on a balance of sensitivity, specificity, speed, and cost. Below is a summary of the performance of the optochin susceptibility test compared to alternative methods, with DNA-based methods often serving as the reference standard in these studies.

Diagnostic AssaySensitivitySpecificityReference
Optochin Susceptibility 81.7% - 100%61.7% - 100%[3][4][5]
Bile Solubility 80% - 99%94% - 100%[3][4][5]
Latex Agglutination 80% - 100%94% - 100%[3]
PCR (lytA gene) 100%100%[6]

Note: Performance characteristics can vary based on the isolate population (e.g., typical vs. atypical colony morphology) and the chosen reference method for comparison. For isolates with typical S. pneumoniae colony morphology, the optochin disk test and latex agglutination have demonstrated 100% sensitivity and specificity.[3] However, for isolates with atypical morphology, the performance of bile solubility and latex agglutination may be less reliable.[3]

Experimental Protocols

Detailed methodologies for the optochin susceptibility test and its primary alternatives are provided below to facilitate reproducibility and validation studies.

Optochin Susceptibility Test

This method assesses the susceptibility of an α-hemolytic streptococcus isolate to this compound.

Materials:

  • 5% sheep blood agar plates

  • Optochin disks (5 µg)

  • Sterile inoculating loop or swab

  • Sterile forceps

  • CO2 incubator (35-37°C)

Procedure:

  • Select a well-isolated colony of the α-hemolytic organism.

  • Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, place an optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar.

  • Incubate the plate at 35-37°C in a 5-10% CO2 atmosphere for 18-24 hours.

  • Measure the diameter of the zone of inhibition around the disk.

Interpretation:

  • Susceptible (S. pneumoniae): A zone of inhibition of ≥14 mm.

  • Resistant (other α-hemolytic streptococci): No zone of inhibition, or a zone of <14 mm.[7]

  • Equivocal: For zones of inhibition less than 14 mm, a confirmatory test such as the bile solubility test is recommended.[7]

Bile Solubility Test

This test differentiates S. pneumoniae from other α-hemolytic streptococci based on its susceptibility to lysis by bile salts. S. pneumoniae possesses an autolytic enzyme (amidase) that is activated by bile salts, leading to cell lysis.[8][9]

Materials:

  • Pure culture of the test organism on a blood agar plate

  • 2% or 10% sodium deoxycholate (bile salt) solution

  • Sterile saline

  • Test tubes

Procedure (Tube Method):

  • Prepare a heavy suspension of the organism from an 18-24 hour culture in 0.5 mL of sterile saline.

  • Divide the suspension into two tubes (0.25 mL each).

  • To one tube, add 0.25 mL of 2% sodium deoxycholate.

  • To the other tube (control), add 0.25 mL of sterile saline.

  • Gently mix both tubes.

  • Incubate the tubes at 35-37°C for up to 2 hours.

  • Observe for clearing of turbidity in the test tube compared to the control.

Interpretation:

  • Positive (S. pneumoniae): Clearing of turbidity in the tube with sodium deoxycholate.

  • Negative (other α-hemolytic streptococci): Turbidity remains in the test tube, similar to the control.

Procedure (Plate Method):

  • Place a drop of 10% sodium deoxycholate near a well-isolated colony on a blood agar plate.

  • Gently roll the drop over the colony.

  • Incubate the plate at 35-37°C for 30 minutes.

  • Observe for the dissolution of the colony.

Interpretation:

  • Positive (S. pneumoniae): The colony dissolves or flattens.

  • Negative (other α-hemolytic streptococci): The colony remains intact.[10]

Latex Agglutination Test

This immunoassay uses latex particles coated with antibodies that are specific to the capsular antigens of S. pneumoniae.

Materials:

  • Latex agglutination kit (containing antibody-coated latex particles and control latex)

  • Test isolates

  • Reaction card or slide

  • Mixing sticks

Procedure:

  • Place one drop of the test latex reagent onto a circle on the reaction card.

  • In a separate circle, place one drop of the control latex reagent.

  • Using a sterile loop, pick several colonies of the test organism and emulsify them in the test latex reagent, spreading the mixture over the entire area of the circle.

  • Using a new sterile loop, repeat the process with the control latex reagent.

  • Rock the card gently for up to 2 minutes and observe for agglutination.

Interpretation:

  • Positive (S. pneumoniae): Agglutination (clumping) of the latex particles in the test circle, with no agglutination in the control circle.[11]

  • Negative: No agglutination in either the test or control circles.

  • Invalid: Agglutination in the control circle.

Polymerase Chain Reaction (PCR)

Molecular methods, such as PCR, offer high sensitivity and specificity for the identification of S. pneumoniae. A common target for PCR is the autolysin gene (lytA), which is highly conserved within the species.[6]

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Primers specific for the lytA gene

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standardized laboratory protocol.

  • PCR Amplification:

    • Prepare a PCR master mix containing buffer, dNTPs, forward and reverse primers, and Taq polymerase.

    • Add the extracted DNA template to the master mix.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 5 minutes.[12]

  • Detection: Analyze the PCR product by agarose gel electrophoresis.

Interpretation:

  • Positive (S. pneumoniae): A band of the expected size for the lytA amplicon is observed.

  • Negative: No band of the expected size is observed.

Visualizing the Processes

To further clarify the underlying principles and workflows, the following diagrams have been generated using Graphviz.

G cluster_membrane S. pneumoniae Cell Membrane ATPase F0F1-ATPase H_in H+ ATPase->H_in ATP ATP ATPase->ATP Synthesis Optochin Ethylhydrocupreine hydrochloride (Optochin) Optochin->ATPase Inhibition H_out H+ H_out->ATPase Proton Motive Force ADP ADP + Pi ATP->ADP Cellular Processes

Caption: Mechanism of action of this compound on S. pneumoniae.

G start Start: α-hemolytic colony on blood agar optochin_test Perform Optochin Susceptibility Test start->optochin_test measure_zone Incubate and measure zone of inhibition optochin_test->measure_zone decision1 Zone ≥ 14mm? measure_zone->decision1 s_pneumoniae Presumptive S. pneumoniae decision1->s_pneumoniae Yes confirmatory_test Perform Confirmatory Test (e.g., Bile Solubility) decision1->confirmatory_test No / Equivocal not_s_pneumoniae Not S. pneumoniae decision2 Confirmatory Test Positive? confirmatory_test->decision2 decision2->s_pneumoniae Yes decision2->not_s_pneumoniae No

Caption: Diagnostic workflow for the identification of S. pneumoniae.

G start Isolate with α-hemolysis optochin Optochin Susceptibility start->optochin bile Bile Solubility optochin->bile Resistant or Equivocal result_s_pneumo Identified as S. pneumoniae optochin->result_s_pneumo Susceptible latex Latex Agglutination bile->latex Insoluble bile->result_s_pneumo Soluble pcr PCR (e.g., lytA) latex->pcr Negative latex->result_s_pneumo Positive pcr->result_s_pneumo Positive result_non_pneumo Identified as other α-hemolytic streptococci pcr->result_non_pneumo Negative

Caption: Logical relationship of diagnostic tests for S. pneumoniae identification.

References

Cross-Reactivity of Ethylhydrocupreine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antibacterial activity of Ethylhydrocupreine hydrochloride (optochin), focusing on its cross-reactivity with various bacterial species. Primarily known for its use in the presumptive identification of Streptococcus pneumoniae, this document explores its effects on other bacteria, presenting available experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a quinine derivative, demonstrates highly specific inhibitory action against Streptococcus pneumoniae at low concentrations.[1][2][3] This selective activity is the basis of the widely used optochin susceptibility test to differentiate pneumococci from other alpha-hemolytic streptococci.[1][3][4] While its efficacy against S. pneumoniae is well-documented, data on its cross-reactivity with other bacterial species is limited. This guide synthesizes the available information to provide a comparative overview.

Comparative Analysis of Antibacterial Activity

The primary application of this compound lies in its potent inhibitory effect on S. pneumoniae. Other alpha-hemolytic streptococci, often referred to as viridans group streptococci, are typically resistant to the concentrations of optochin used in routine laboratory tests.[1][4]

Table 1: Susceptibility of Various Bacterial Species to this compound (Optochin)

Bacterial SpeciesTypical SusceptibilityZone of Inhibition (5 µg disk)Minimum Inhibitory Concentration (MIC)
Streptococcus pneumoniae Susceptible ≥ 14 mm1:10,000,000 (inhibitory), 1:500,000 (bactericidal)[2]
Viridans group streptococci Resistant < 14 mm or no zoneHigher concentrations may be inhibitory[1]
Staphylococcus aureus Data not availableData not availableData not available
Escherichia coli Data not availableData not availableData not available
Pseudomonas aeruginosa Data not availableData not availableData not available

Experimental Protocols

The following is a detailed methodology for performing the optochin susceptibility test, which can be adapted to assess the cross-reactivity of this compound against other bacterial species.

Optochin Disk Diffusion Susceptibility Testing

Objective: To determine the susceptibility of a bacterial isolate to this compound.

Materials:

  • This compound (optochin) disks (5 µg)

  • 5% sheep blood agar plates (e.g., Trypticase Soy Agar with 5% sheep blood - TSA-SB)[4]

  • Pure, 18-24 hour bacterial culture

  • Sterile inoculating loop or swab

  • Sterile forceps

  • Incubator with a 5% CO2 enriched atmosphere[4]

  • Millimeter ruler or caliper

Procedure:

  • Using a sterile inoculating loop or swab, select three to four well-isolated colonies of the test organism.

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, aseptically place an optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar surface.[4]

  • Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2 enriched environment.[4]

  • After incubation, observe the plate for a zone of inhibition around the disk.

  • Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[1]

Interpretation of Results (for differentiating S. pneumoniae):

  • Susceptible: A zone of inhibition of 14 mm or greater is indicative of susceptibility and is a presumptive identification for S. pneumoniae.[1]

  • Resistant: No zone of inhibition or a zone of inhibition less than 14 mm indicates resistance.[4]

  • Equivocal: For zones between 6-14 mm, further testing such as bile solubility is recommended for definitive identification of S. pneumoniae.[4]

Visualizing the Workflow

The following diagram illustrates the standardized workflow for optochin susceptibility testing.

Optochin_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_interpretation Interpretation start Obtain Pure Bacterial Culture (18-24h) inoculate Inoculate 5% Sheep Blood Agar Plate start->inoculate place_disk Aseptically Place 5µg Optochin Disk inoculate->place_disk incubate Incubate at 35°C in 5% CO2 for 18-24h place_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure result Zone ≥ 14mm? measure->result susceptible Susceptible result->susceptible Yes resistant Resistant result->resistant No

Caption: Standard workflow for optochin susceptibility testing.

Logical Relationship of Optochin Susceptibility in Streptococci

The following diagram illustrates the logical relationship used in the presumptive identification of Streptococcus pneumoniae based on optochin susceptibility.

Optochin_Identification_Logic start Alpha-hemolytic Streptococcus Isolate optochin_test Perform Optochin Susceptibility Test start->optochin_test decision Zone of Inhibition ≥ 14mm? optochin_test->decision pneumoniae Presumptive S. pneumoniae decision->pneumoniae Yes other_strep Other Viridans Group Streptococcus decision->other_strep No

Caption: Logic for presumptive identification of S. pneumoniae.

Conclusion

This compound (optochin) remains a highly specific and valuable tool for the presumptive identification of Streptococcus pneumoniae. Its inhibitory action is potent against this species, while other closely related viridans streptococci are generally resistant at standard testing concentrations. However, there is a significant gap in the scientific literature regarding the cross-reactivity of optochin with a wider range of bacterial species, including common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Further research is warranted to establish a broader antimicrobial profile for this compound. The experimental protocols provided in this guide can serve as a foundation for such investigations.

References

A Comparative Guide to Commercial Optochin Disks for the Presumptive Identification of Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Optochin susceptibility testing is a critical and routinely used method in clinical microbiology for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.[1][2][3][4][5] The test relies on the differential susceptibility of pneumococci to the chemical ethylhydrocupreine hydrochloride (optochin).[1][2][4] S. pneumoniae is uniquely susceptible to optochin, resulting in a zone of growth inhibition around an optochin-impregnated disk, whereas other alpha-hemolytic streptococci are resistant.[2][4][5] This guide provides a comparative overview of commercially available Optochin disks, detailing their performance specifications and the standardized experimental protocol for their use.

Performance Specifications of Commercial Optochin Disks

Parameter Hardy Diagnostics HardyDisk™ Optochin Thermo Fisher Scientific (Oxoid) Optochin Disks Sigma-Aldrich Optochin Disks BD BBL™ Taxo P™ Disks
Optochin Concentration 5 µg5 µg5 µg5 µg
Disk Diameter 6 mm6 mm6 mm6 mm
Susceptible Zone of Inhibition ≥ 14 mm for S. pneumoniae≥ 14 mm for S. pneumoniae≥ 15 mm for S. pneumoniae≥ 14 mm for S. pneumoniae
Resistant Result No zone of inhibition or < 14 mmNo zone of inhibition or < 14 mmNo or marginal zone of inhibition (≤ 13 mm) for S. pyogenesNo zone of inhibition or < 14 mm
Quality Control Strain (Susceptible) Streptococcus pneumoniae ATCC® 49619Streptococcus pneumoniae ATCC 49619Streptococcus pneumoniae ATCC 6303Streptococcus pneumoniae ATCC 49619
Quality Control Strain (Resistant) Streptococcus pyogenes ATCC® 19615Not explicitly specified in provided search resultsStreptococcus pyogenes ATCC 19615Not explicitly specified in provided search results
Recommended Media Tryptic Soy Agar with 5% Sheep Blood (TSA-SB)[6]Mueller-Hinton Agar with 5% Sheep Blood or Trypticase Soy Agar with 5% Sheep BloodTryptone Soya Agar with blood or Blood AgarTrypticase Soy Agar with 5% Sheep Blood

Note: The interpretation of zone sizes may vary slightly between manufacturers and regulatory guidelines. For zones in the intermediate range (e.g., 7-13 mm), additional testing such as bile solubility is often recommended for confirmation.[2][3]

Experimental Protocol: Optochin Susceptibility Testing

The following is a standardized protocol for performing the Optochin susceptibility test, synthesized from various sources.[1][2][3][4]

1. Culture Preparation:

  • Isolate three to four well-isolated colonies of the alpha-hemolytic organism to be tested from a fresh (18-24 hour) culture.[2]

  • Prepare a bacterial suspension in sterile broth or saline and adjust the turbidity to a 0.5 McFarland standard.[1]

2. Inoculation:

  • Using a sterile cotton swab, inoculate a 5% sheep blood agar plate to obtain a confluent lawn of growth.[1][3] The use of media other than 5% sheep blood agar is generally not recommended as it may lead to erroneous results.[2]

3. Disk Application:

  • Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.[2][3]

  • Gently press the disk to ensure complete contact with the agar surface.[2][3]

4. Incubation:

  • Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2-enriched environment.[2][4] Some pneumococcal strains may not grow well in ambient air.[4]

5. Interpretation of Results:

  • After incubation, observe the plate for a zone of inhibition around the disk.[3]

  • Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[2][4]

  • A zone of inhibition of ≥14 mm is generally considered susceptible and presumptive for S. pneumoniae.[2][3]

  • An absence of a zone of inhibition or a zone size of <14 mm is considered resistant.[2] For zones between 6-14mm, a bile solubility test is recommended for confirmation.[2][3]

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principle of the test, the following diagrams are provided.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Isolate Isolate alpha-hemolytic colonies Suspension Prepare 0.5 McFarland suspension Isolate->Suspension Inoculate Inoculate 5% Sheep Blood Agar Plate Suspension->Inoculate PlaceDisk Place Optochin Disk Inoculate->PlaceDisk Incubate Incubate at 35°C in 5-10% CO2 PlaceDisk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results Measure->Interpret

Caption: Experimental workflow for Optochin susceptibility testing.

G Start Alpha-hemolytic Streptococcus Isolate OptochinTest Optochin Susceptibility Test Start->OptochinTest Susceptible Susceptible (Zone of Inhibition ≥ 14mm) OptochinTest->Susceptible Positive Resistant Resistant (Zone of Inhibition < 14mm) OptochinTest->Resistant Negative S_pneumoniae Presumptive S. pneumoniae Susceptible->S_pneumoniae Other_Strep Other alpha-hemolytic Streptococci Resistant->Other_Strep

References

A Comparative Analysis of Optochin Susceptibility and Bile Solubility for the Identification of Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and clinicians in the fields of microbiology and drug development, the accurate and efficient identification of Streptococcus pneumoniae is paramount. Two cornerstone phenotypic tests have long been employed for this purpose: Optochin susceptibility and the bile solubility test. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and interpretation of these diagnostic assays.

Performance Comparison: A Quantitative Overview

The correlation between Optochin susceptibility and bile solubility is generally high, with both tests serving as reliable presumptive identification methods for S. pneumoniae. However, discrepancies can arise. The following table summarizes performance data from studies comparing these two methods, often against a gold standard such as DNA probe analysis or gene sequencing.

Performance MetricOptochin SusceptibilityBile SolubilityReference
Sensitivity 87.9%98.8%[1]
Specificity 59.3%82.6%[1]
Agreement with Bile Solubility 87-90%-[1]
Correct Identification (vs. gene sequencing) 90.5% (of 126 viridans group streptococci)Not directly compared in this study[2][3]
False Negatives (S. pneumoniae identified as resistant) 2 of 64 optochin-resistant isolates were bile-soluble and identified as S. pneumoniae by gene sequencing.Not applicable[2][3]
False Positives (Non-pneumococci identified as susceptible/soluble) 6 of 62 optochin-susceptible isolates were bile-insoluble and identified as other streptococci.Not applicable[2][3]

Note: Sensitivity and specificity values can vary between studies depending on the "gold standard" used for comparison and the specific isolates tested.

Deciphering the Assays: Experimental Protocols

A clear understanding of the methodologies is crucial for the correct execution and interpretation of these tests.

Optochin Susceptibility Test

Principle: This test relies on the unique sensitivity of S. pneumoniae to the chemical ethylhydrocupreine hydrochloride, commercially known as Optochin.[2][4] At low concentrations (5 µg), Optochin inhibits the growth of pneumococci, resulting in a zone of inhibition around an impregnated disk on an agar plate.[2][5] Other alpha-hemolytic streptococci are typically resistant.[2][6]

Experimental Protocol (Disk Diffusion Method):

  • Culture Preparation: From a pure 18- to 24-hour culture, select a few suspect alpha-hemolytic colonies.

  • Inoculation: Streak the selected colonies onto a 5% sheep blood agar plate to obtain confluent growth.[2][7]

  • Disk Placement: Aseptically place a 5 µg Optochin disk onto the inoculated surface of the agar. Gently press the disk to ensure it adheres firmly.[4]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 atmosphere (a candle jar can also be used).[2][5]

  • Result Interpretation:

    • Sensitive (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater around a 6 mm disk.[2]

    • Resistant: No zone of inhibition, or a zone of inhibition less than 14 mm.[4]

    • Equivocal (6-14 mm zone): Further testing, such as the bile solubility test, is recommended.[6]

Bile Solubility Test

Principle: This test differentiates S. pneumoniae from other alpha-hemolytic streptococci based on its unique cell wall structure, which is susceptible to lysis by bile salts, specifically sodium deoxycholate.[1][8] The bile salts activate an autolytic enzyme (amidase) within the pneumococcal cells, leading to the dissolution of the cell wall and a visible clearing of turbidity in a liquid suspension or the disappearance of a colony on an agar plate.[8][9]

Experimental Protocol (Tube Method):

  • Bacterial Suspension: Prepare a saline suspension of the test organism from an 18- to 24-hour culture on a blood agar plate, adjusting the turbidity to a 0.5-1.0 McFarland standard.

  • Aliquot: Divide the bacterial suspension into two separate tubes (approximately 0.5 mL each). Label one tube "Test" and the other "Control".

  • Reagent Addition:

    • To the "Test" tube, add an equal volume (0.5 mL) of 2% sodium deoxycholate solution.

    • To the "Control" tube, add an equal volume (0.5 mL) of sterile saline.

  • Incubation: Incubate both tubes at 35-37°C for up to 2 hours.[1]

  • Result Interpretation:

    • Soluble (Positive for S. pneumoniae): Clearing of turbidity in the "Test" tube, while the "Control" tube remains turbid.

    • Insoluble (Negative): No change in turbidity in the "Test" tube compared to the "Control" tube.[8]

Experimental Protocol (Plate Method):

  • Colony Selection: Identify a well-isolated, 18- to 24-hour-old suspect colony on a blood agar plate.

  • Reagent Application: Place a drop of 10% sodium deoxycholate solution adjacent to the colony.

  • Incubation and Observation: Gently tilt the plate to allow the solution to flow over the colony. Incubate the plate at 35-37°C for 30 minutes, keeping the lid slightly ajar to allow for evaporation.[1]

  • Result Interpretation:

    • Soluble (Positive for S. pneumoniae): Disintegration or disappearance of the colony.

    • Insoluble (Negative): The colony remains intact.

Logical Workflow for Identification

The following diagram illustrates the typical workflow for using Optochin susceptibility and bile solubility tests in the identification of Streptococcus pneumoniae.

G cluster_0 Initial Isolate Characterization cluster_1 Primary Screening cluster_2 Confirmatory Testing cluster_3 Final Identification Isolate Alpha-hemolytic colonies on Blood Agar Optochin Optochin Susceptibility Test Isolate->Optochin Bile_Solubility Bile Solubility Test Optochin->Bile_Solubility Resistant or Equivocal S_pneumoniae Streptococcus pneumoniae Optochin->S_pneumoniae Sensitive (>=14mm) Bile_Solubility->S_pneumoniae Soluble Non_pneumoniae Viridans Group Streptococci Bile_Solubility->Non_pneumoniae Insoluble

Caption: Workflow for S. pneumoniae identification.

Conclusion

Both Optochin susceptibility and bile solubility tests are valuable tools for the presumptive identification of Streptococcus pneumoniae. The bile solubility test generally demonstrates higher sensitivity and specificity.[1] However, the Optochin disk diffusion test is often simpler and more rapid to perform as a primary screen. For isolates yielding resistant or equivocal Optochin results, the bile solubility test serves as an excellent confirmatory assay. The choice of method, or the decision to use them in tandem, will depend on the specific laboratory workflow, desired turnaround time, and the need for confirmatory data, especially in critical clinical or research settings. For definitive identification, particularly in cases of discordant results, molecular methods such as DNA probes or gene sequencing are recommended.

References

A Comparative Guide to Streptococcus pneumoniae Identification: A Meta-Analysis of Optochin Test Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Optochin susceptibility test with other common methods for the identification of Streptococcus pneumoniae. The performance of each method is evaluated based on experimental data from multiple studies, offering insights into their sensitivity and specificity. Detailed experimental protocols for key identification methods are also provided to aid in laboratory practice and research.

Performance Comparison of S. pneumoniae Identification Methods

The accurate identification of S. pneumoniae is crucial for clinical diagnosis and epidemiological surveillance. While the Optochin susceptibility test has been a cornerstone of presumptive identification for decades, its performance relative to other methods warrants careful consideration. This section summarizes the quantitative performance of the Optochin test in comparison to alternative methods such as the bile solubility test, Polymerase Chain Reaction (PCR), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Identification MethodPrincipleSensitivity (%)Specificity (%)Reference Method
Optochin Susceptibility Test Inhibition of bacterial growth by ethylhydrocupreine hydrochloride (Optochin)[1][2][3]87.9 - 90.5[4]59.3[4]DNA Probe / Gene Sequencing
Bile Solubility Test Lysis of bacterial cells in the presence of bile salts (e.g., sodium deoxycholate)[5][6][7][8]98.882.6DNA Probe
PCR (targeting lytA gene) Amplification of the autolysin (lytA) gene, specific to S. pneumoniae[9][10][11][12]100[12]100[12]Culture & Biochemical Tests
MALDI-TOF MS Analysis of protein profiles to generate a characteristic mass spectrum for identification[13][14][15][16][17]>95>97Sequencing / Reference Strains

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established laboratory standards and published research.

Optochin Susceptibility Test

The Optochin test is a qualitative method used for the presumptive identification of S. pneumoniae.

Materials:

  • 5% sheep blood agar plates

  • Optochin disks (5 µg)

  • Inoculating loop or sterile swab

  • Incubator (35-37°C with 5% CO2)

  • Forceps

Procedure:

  • Isolate a pure culture of the alpha-hemolytic streptococcus to be tested on a blood agar plate.

  • Using a sterile loop or swab, pick a few well-isolated colonies.

  • Streak the colonies onto a fresh 5% sheep blood agar plate to obtain confluent growth.

  • Using sterile forceps, place a 5 µg Optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar.

  • Incubate the plate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.[18]

  • After incubation, measure the diameter of the zone of inhibition around the disk.

Interpretation:

  • Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater.[2][19]

  • Resistant: No zone of inhibition, or a zone of inhibition less than 14 mm.[2][19]

  • Equivocal: A zone of inhibition between 7 and 14 mm may require further confirmatory testing, such as the bile solubility test.[3]

Bile Solubility Test

The bile solubility test is a confirmatory test for S. pneumoniae.

Materials:

  • Pure culture of the test organism

  • Sterile saline or broth

  • 2% or 10% sodium deoxycholate solution (bile salts)

  • Test tubes

  • Incubator (35-37°C)

Procedure (Tube Method):

  • Prepare a heavy suspension of the organism in 0.5 mL of sterile saline or broth in a small test tube, achieving a turbidity equivalent to a 0.5-1.0 McFarland standard.[5][7]

  • Divide the suspension into two tubes (0.25 mL each). Label one "Test" and the other "Control".

  • Add 0.25 mL of 2% sodium deoxycholate to the "Test" tube.

  • Add 0.25 mL of sterile saline to the "Control" tube.

  • Gently mix both tubes.

  • Incubate the tubes at 35-37°C for up to 2 hours.[7]

  • Observe for clearing of turbidity in the "Test" tube compared to the "Control" tube.

Interpretation:

  • Positive (S. pneumoniae): Clearing of turbidity in the "Test" tube, while the "Control" tube remains turbid.[5][6][7]

  • Negative: Turbidity persists in both the "Test" and "Control" tubes.[5][6][7]

Polymerase Chain Reaction (PCR) for lytA Gene Detection

PCR targeting the lytA gene is a highly specific and sensitive molecular method for the identification of S. pneumoniae.

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Primers specific for the lytA gene (e.g., as described in cited literature)[9][10][11]

  • Taq DNA polymerase, dNTPs, and PCR buffer

  • Agarose gel electrophoresis equipment

Procedure (Conventional PCR):

  • Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.

  • Prepare a PCR reaction mixture containing the extracted DNA, lytA-specific primers, Taq polymerase, dNTPs, and PCR buffer.

  • Perform PCR amplification in a thermal cycler with the following general conditions:

    • Initial denaturation: 94-95°C for 2-5 minutes.

    • 25-35 cycles of:

      • Denaturation: 94-95°C for 10-30 seconds.

      • Annealing: 55-58°C for 15-30 seconds.[11]

      • Extension: 72°C for 1 minute.[11]

    • Final extension: 72°C for 5-10 minutes.[11]

  • Analyze the PCR product by agarose gel electrophoresis.

Interpretation:

  • Positive (S. pneumoniae): Presence of a band of the expected size for the lytA gene amplicon.

  • Negative: Absence of a band of the expected size.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and high-throughput method for bacterial identification based on protein profiling.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

  • Formic acid (for extraction, if needed)

Procedure (Direct Smear Method):

  • Pick a single, fresh bacterial colony from an agar plate.

  • Smear a thin layer of the colony onto a spot on the MALDI target plate.

  • Allow the smear to air dry.

  • Overlay the spot with 1 µL of matrix solution.[17]

  • Allow the matrix to co-crystallize with the sample at room temperature.

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum according to the manufacturer's instructions.

Interpretation:

  • The acquired spectrum is compared to a database of reference spectra.

  • A high score of similarity to the S. pneumoniae reference spectrum indicates a positive identification. A score of ≥2.0 is generally considered reliable for species-level identification.[14]

Visualizing the Identification Workflow

The following diagram illustrates the typical workflow for the identification of Streptococcus pneumoniae, comparing the traditional culture-based pathway with modern molecular and proteomic methods.

G Streptococcus pneumoniae Identification Workflow cluster_0 Initial Culture and Observation cluster_1 Presumptive and Confirmatory Phenotypic Tests cluster_2 Molecular and Proteomic Identification cluster_3 Final Identification ClinicalSample Clinical Sample (e.g., Sputum, Blood) Culture Culture on Blood Agar ClinicalSample->Culture AlphaHemolysis α-hemolytic Colonies Observed Culture->AlphaHemolysis Optochin Optochin Susceptibility Test AlphaHemolysis->Optochin Presumptive ID PCR PCR (e.g., lytA gene) AlphaHemolysis->PCR Direct Identification MALDI MALDI-TOF MS AlphaHemolysis->MALDI Rapid Identification BileSolubility Bile Solubility Test Optochin->BileSolubility Confirmatory ID for Equivocal Results SPneumoniae Streptococcus pneumoniae Optochin->SPneumoniae Susceptible NonPneumococcus Other α-hemolytic Streptococci Optochin->NonPneumococcus Resistant BileSolubility->SPneumoniae Positive BileSolubility->NonPneumococcus Negative PCR->SPneumoniae Positive PCR->NonPneumococcus Negative MALDI->SPneumoniae Match MALDI->NonPneumococcus No Match

Caption: Workflow for S. pneumoniae identification.

References

A Comparative Guide to Alternatives for Pneumococcal Differentiation Beyond Ethylhydrocupreine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

The accurate differentiation of Streptococcus pneumoniae from other alpha-hemolytic streptococci is a cornerstone of clinical microbiology and infectious disease research. For decades, the go-to method has been the ethylhydrocupreine hydrochloride (optochin) susceptibility test. However, the emergence of optochin-resistant S. pneumoniae strains has necessitated the adoption of reliable alternative identification methods.[1][2][3] This guide provides a detailed comparison of the leading alternatives: the bile solubility test, Polymerase Chain Reaction (PCR)-based assays, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), offering experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Performance Comparison of Differentiation Methods

The choice of an alternative method to optochin often depends on a balance of factors including accuracy, turnaround time, cost, and the technical expertise required. The following table summarizes the key performance metrics of the bile solubility test, PCR, and MALDI-TOF MS.

MethodPrincipleTargetSensitivitySpecificityAdvantagesDisadvantages
Bile Solubility Test Lysis of pneumococcal cells due to the activation of autolytic enzymes by bile salts.[4]Cell wall amidaseHigh (approaching 100% for some protocols)[5]High (approaching 100% for some protocols)[6]Low cost, simple to perform.Subjective interpretation, may not be reliable with old cultures.[4]
PCR (lytA gene) Amplification of a specific gene target unique to S. pneumoniae.[2]Autolysin (lytA) geneVery High (approaching 100%)[2]Very High (approaching 100%)[2]High sensitivity and specificity, can be automated.Higher cost, requires specialized equipment and expertise.
MALDI-TOF MS Analysis of the protein profile of the bacterium to generate a unique spectral fingerprint.Ribosomal and other proteinsHigh (99.1% - 99.8%)[4]Variable (44.6% - 100%, can be improved with refined analysis)[4][7]Rapid turnaround time, high throughput.High initial instrument cost, database dependent.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these diagnostic tests. Below are the protocols for the bile solubility test, a real-time PCR assay targeting the lytA gene, and a general workflow for MALDI-TOF MS.

Bile Solubility Test Protocol (Tube Method)

This protocol is a classic and cost-effective method for confirming the identity of S. pneumoniae.

Materials:

  • 18-24 hour pure culture of an alpha-hemolytic streptococcus on a blood agar plate.

  • Sterile saline (0.85%).

  • Sterile test tubes.

  • 2% or 10% sodium deoxycholate solution (bile salts).[3]

  • Sterile water.

  • Vortex mixer.

  • Incubator at 35-37°C.

Procedure:

  • Prepare a heavy suspension of the bacterial culture in 1.0 ml of sterile saline to achieve a turbidity equivalent to a 0.5-1.0 McFarland standard.

  • Divide the suspension equally into two sterile test tubes (0.5 ml each). Label one tube "Test" and the other "Control".

  • To the "Test" tube, add 0.5 ml of 2% sodium deoxycholate solution.

  • To the "Control" tube, add 0.5 ml of sterile saline.

  • Gently vortex both tubes.

  • Incubate both tubes at 35-37°C for up to 3 hours.[8]

  • Observe the tubes for clearing of turbidity at 10-15 minute intervals.[1][3]

Interpretation of Results:

  • Positive: The suspension in the "Test" tube becomes clear, while the "Control" tube remains turbid. This indicates the organism is S. pneumoniae.

  • Negative: The turbidity in the "Test" tube remains the same as the "Control" tube. This suggests the organism is not S. pneumoniae.

Experimental Workflow for Bile Solubility Test (Tube Method)

Bile_Solubility_Workflow start Start: Suspected pneumococcal colony prep_suspension Prepare heavy bacterial suspension in saline start->prep_suspension divide_suspension Divide suspension into 'Test' and 'Control' tubes prep_suspension->divide_suspension add_reagents Add Sodium Deoxycholate to 'Test' tube and Saline to 'Control' tube divide_suspension->add_reagents incubate Incubate at 35-37°C add_reagents->incubate observe Observe for clearing of turbidity incubate->observe positive_result Positive: Clearing in 'Test' tube (S. pneumoniae) observe->positive_result Turbidity Clears negative_result Negative: No clearing (Not S. pneumoniae) observe->negative_result Turbidity Persists

Bile Solubility Test Workflow
Real-Time PCR for lytA Gene Detection

Molecular methods offer high sensitivity and specificity. This protocol is based on a TaqMan real-time PCR assay.

Materials:

  • DNA extraction kit.

  • Real-time PCR instrument.

  • PCR master mix.

  • Primers and probe for the lytA gene:

    • Forward Primer: 5'-ACGCAATCTAGCAGATGAAGC-3'[2]

    • Reverse Primer: 5'-TGTTTGGTTGGTTATTCGTGC-3'[2]

    • TaqMan Probe: 5'-[FAM]-TTTGCCGAAAACGCTTGATACAGGG-[TAMRA]-3'[2]

  • Nuclease-free water.

  • Positive control (S. pneumoniae DNA).

  • Negative control (no template control).

Procedure:

  • Extract DNA from the bacterial culture using a commercial kit.

  • Prepare the PCR reaction mix in a total volume of 20 µl, including master mix, 0.5 µM of each primer, 0.25 µM of the probe, and 2 µl of the extracted DNA.

  • Set up the real-time PCR instrument with the following thermocycling conditions:

    • Initial denaturation: 95°C for 60 seconds.

    • 45 cycles of:

      • Denaturation: 95°C for 0 seconds.

      • Annealing/Extension: 60°C for 60 seconds (with fluorescence acquisition).[2]

  • Run the PCR including positive and negative controls.

Interpretation of Results:

  • Positive: A sigmoidal amplification curve crossing the threshold in the fluorescence plot indicates the presence of the lytA gene and confirms the isolate as S. pneumoniae.

  • Negative: No amplification curve or a curve that does not cross the threshold indicates the absence of the lytA gene.

Experimental Workflow for lytA Real-Time PCR

lytA_PCR_Workflow start Start: Bacterial colony dna_extraction DNA Extraction start->dna_extraction pcr_setup Prepare PCR Reaction Mix (Master Mix, Primers, Probe, DNA) dna_extraction->pcr_setup real_time_pcr Perform Real-Time PCR with specific thermocycling conditions pcr_setup->real_time_pcr data_analysis Analyze Amplification Data real_time_pcr->data_analysis positive_result Positive: Amplification Detected (S. pneumoniae) data_analysis->positive_result Sigmoidal Curve negative_result Negative: No Amplification (Not S. pneumoniae) data_analysis->negative_result No Curve

lytA Real-Time PCR Workflow
MALDI-TOF Mass Spectrometry Protocol

MALDI-TOF MS provides rapid identification based on the unique protein profile of an organism.

Materials:

  • MALDI-TOF mass spectrometer (e.g., Vitek MS, Bruker Biotyper).

  • MALDI target plate.

  • 18-24 hour pure culture of an alpha-hemolytic streptococcus.

  • Formic acid (70%).

  • α-Cyano-4-hydroxycinnamic acid (HCCA) matrix solution.

  • Calibration standard (e.g., Escherichia coli protein extract).

Procedure:

  • Calibrate the MALDI-TOF instrument according to the manufacturer's instructions.

  • Using a sterile toothpick or loop, pick a single, well-isolated colony from the agar plate.

  • Directly spot the colony onto a designated spot on the MALDI target plate.

  • For streptococci, overlay the spot with 1 µl of 70% formic acid and allow it to air dry.

  • Overlay the dried spot with 1 µl of HCCA matrix solution and let it co-crystallize at room temperature.

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum for the sample.

  • The acquired spectrum is then compared against a database of known bacterial protein profiles for identification.

Interpretation of Results:

  • The instrument's software provides an identification score. A high-confidence score matching the S. pneumoniae profile in the database confirms the identification. Scores below the manufacturer's threshold for species-level identification may require further confirmatory testing.

Logical Relationship for MALDI-TOF MS Identification

MALDI_TOF_Logic input_colony Bacterial Colony protein_extraction On-plate Protein Extraction (Formic Acid) input_colony->protein_extraction matrix_application Matrix Application (HCCA) protein_extraction->matrix_application mass_spectrometry Mass Spectrometry Analysis matrix_application->mass_spectrometry spectral_profile Generation of Mass Spectrum mass_spectrometry->spectral_profile database_comparison Comparison with Reference Database spectral_profile->database_comparison identification_result Identification Result database_comparison->identification_result s_pneumoniae S. pneumoniae identification_result->s_pneumoniae High-confidence match other_strep Other Streptococcus sp. identification_result->other_strep No match or low confidence

MALDI-TOF MS Identification Logic

Conclusion

While the optochin susceptibility test remains a useful screening tool, its limitations, particularly the rise of resistant strains, underscore the importance of having robust alternative methods for the definitive identification of Streptococcus pneumoniae. The bile solubility test is a simple and inexpensive confirmatory method. For high-throughput laboratories and research settings, MALDI-TOF MS offers rapid identification, while PCR-based assays provide the highest sensitivity and specificity. The choice of method will ultimately depend on the specific needs and resources of the laboratory. By understanding the principles, performance, and protocols of these alternatives, researchers and clinicians can ensure the accurate and timely identification of this important pathogen.

References

Navigating Optochin Resistance in Streptococcus pneumoniae: A Comparative Guide to Identification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of Streptococcus pneumoniae is paramount. The emergence of optochin-resistant strains presents a significant challenge to traditional phenotypic identification methods. This guide provides an objective comparison of genotypic and phenotypic approaches for identifying optochin-resistant S. pneumoniae, supported by experimental data and detailed protocols to aid in informed decision-making in the laboratory.

The classical method for differentiating S. pneumoniae from other alpha-hemolytic streptococci has long been the optochin susceptibility test. However, the increasing prevalence of optochin-resistant isolates necessitates the use of more robust and specific identification techniques. This guide explores the principles, performance, and protocols of both established phenotypic methods and advanced genotypic assays.

Phenotypic vs. Genotypic Methods: A Head-to-Head Comparison

The choice between phenotypic and genotypic methods for identifying optochin-resistant S. pneumoniae involves a trade-off between cost, turnaround time, and accuracy. While phenotypic methods are often more accessible and cost-effective, genotypic methods offer higher specificity and can definitively identify the genetic basis of resistance.

Method TypeSpecific MethodPrincipleAdvantagesDisadvantages
Phenotypic Optochin Disk DiffusionTests for susceptibility to optochin, which lyses pneumococci.Inexpensive, simple to perform.[1]Emergence of resistant S. pneumoniae strains leads to false negatives.[2][3]
Bile Solubility TestDifferentiates S. pneumoniae based on its solubility in bile salts due to the presence of an autolytic enzyme.[4][5]More specific than optochin susceptibility.[6]Some strains may show variable or negative results.[4]
Genotypic PCR for Specific Genes (lytA, ply, psaA)Detects the presence of genes specific to S. pneumoniae.High sensitivity and specificity for species identification.Does not directly confirm optochin resistance.
atpA and atpC Gene SequencingIdentifies point mutations in the genes encoding the F0F1 ATPase, the target of optochin.Definitive confirmation of the genetic basis of optochin resistance.Higher cost and complexity.
Whole-Genome Sequencing (WGS)Provides a complete genetic profile of the isolate.Comprehensive data for resistance profiling, epidemiology, and virulence analysis.Most expensive and computationally intensive method.

Performance of Identification Methods

The accuracy of different methods in correctly identifying S. pneumoniae, particularly optochin-resistant strains, is a critical consideration. The following table summarizes performance data from various studies.

MethodSensitivitySpecificityReference
Optochin Susceptibility87.9%59.3%
Bile Solubility98.8%82.6%
PCR (lytA)HighHigh (most specific among PCR targets)
PCR (ply)HighLower than lytA (cross-reactivity with other streptococci)
PCR (psaA)HighHigh

Experimental Protocols

Phenotypic Methods

1. Optochin Susceptibility Test

This test determines the susceptibility of an isolate to optochin (ethylhydrocupreine hydrochloride).

  • Materials : 5% sheep blood agar plates, optochin disks (5 µg), inoculating loop or sterile swab, incubator (35-37°C with 5% CO₂).

  • Procedure :

    • Prepare a bacterial suspension of the isolate equivalent to a 0.5 McFarland standard.

    • Inoculate a 5% sheep blood agar plate with the suspension to obtain confluent growth.

    • Aseptically place an optochin disk onto the inoculated surface.

    • Incubate the plate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.[1][3]

  • Interpretation :

    • Susceptible : Zone of inhibition ≥ 14 mm in diameter.

    • Resistant : No zone of inhibition, or a zone of inhibition < 14 mm.[1]

2. Bile Solubility Test

This test differentiates S. pneumoniae from other α-hemolytic streptococci based on its lysis in the presence of bile salts.

  • Materials : Test tubes, saline (0.85%), 2% or 10% sodium deoxycholate solution, water bath or incubator (35-37°C).

  • Procedure (Tube Method) :

    • Prepare a heavy suspension of the organism in 0.5 mL of saline.

    • Divide the suspension into two tubes.

    • To one tube, add 0.5 mL of 2% sodium deoxycholate. To the other (control) tube, add 0.5 mL of saline.

    • Incubate both tubes at 35-37°C for up to 2 hours.

  • Interpretation :

    • Positive (Soluble) : Clearing of turbidity in the tube with sodium deoxycholate, while the control tube remains turbid.[4]

    • Negative (Insoluble) : Turbidity persists in both tubes.

Genotypic Methods

1. PCR for Pneumococcal-Specific Genes (lytA, ply, psaA)

This method involves the amplification of genes that are highly specific to S. pneumoniae.

  • Materials : DNA extraction kit, PCR thermal cycler, primers for lytA, ply, and psaA, Taq polymerase, dNTPs, PCR buffer, agarose gel electrophoresis equipment.

  • Procedure :

    • Extract genomic DNA from the bacterial isolate.

    • Set up a PCR reaction containing the extracted DNA, specific primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR with appropriate cycling conditions (annealing temperature will vary depending on the primers used).

    • Analyze the PCR products by agarose gel electrophoresis.

  • Interpretation : The presence of a band of the expected size indicates a positive result for the respective gene.

2. Sequencing of atpA and atpC Genes

This is the definitive method to identify the genetic basis of optochin resistance.

  • Materials : DNA extraction kit, PCR thermal cycler, primers flanking the atpA and atpC genes, DNA sequencing service or equipment.

  • Procedure :

    • Extract genomic DNA from the optochin-resistant isolate.

    • Amplify the atpA and atpC genes using PCR with specific primers. Published and validated primer sets are available for this purpose.[5]

    • Purify the PCR products.

    • Sequence the purified DNA fragments.

    • Align the obtained sequences with the wild-type atpA and atpC gene sequences to identify mutations.

  • Interpretation : The presence of non-synonymous mutations in the atpA or atpC genes confirms the genetic basis of optochin resistance.

Visualizing the Workflows

To better illustrate the experimental processes and the underlying biological principles, the following diagrams have been generated.

phenotypic_workflow cluster_phenotypic Phenotypic Identification Workflow start Isolate Alpha-Hemolytic Streptococcus optochin Optochin Susceptibility Test start->optochin susceptible Optochin-Susceptible S. pneumoniae optochin->susceptible ≥14mm zone resistant Potentially Optochin-Resistant S. pneumoniae optochin->resistant <14mm zone bile Bile Solubility Test soluble Optochin-Resistant S. pneumoniae bile->soluble Soluble insoluble Non-pneumococcal Streptococcus bile->insoluble Insoluble resistant->bile non_pneumo Non-pneumococcal Streptococcus

Caption: Workflow for phenotypic identification of S. pneumoniae.

genotypic_workflow cluster_genotypic Genotypic Identification Workflow start Isolate with Suspected Optochin Resistance dna_extraction DNA Extraction start->dna_extraction pcr PCR for Pneumococcal Genes (lytA, ply, psaA) dna_extraction->pcr positive_pcr S. pneumoniae Confirmed pcr->positive_pcr Positive negative_pcr Not S. pneumoniae pcr->negative_pcr Negative sequencing Sequencing of atpA and atpC genes mutation Optochin Resistance Confirmed sequencing->mutation Mutation Detected no_mutation Resistance Mechanism Unknown sequencing->no_mutation No Mutation positive_pcr->sequencing

Caption: Workflow for genotypic identification of Optochin-resistant S. pneumoniae.

resistance_mechanism cluster_mechanism Mechanism of Optochin Resistance atp_genes atpA / atpC genes point_mutation Point Mutation atp_genes->point_mutation altered_protein Altered F0F1 ATPase Subunit point_mutation->altered_protein optochin_binding Reduced Optochin Binding altered_protein->optochin_binding resistance Optochin Resistance Phenotype optochin_binding->resistance

Caption: Genetic basis of Optochin resistance in S. pneumoniae.

Conclusion

The identification of optochin-resistant S. pneumoniae requires a multi-faceted approach. While traditional phenotypic methods, particularly the bile solubility test, remain valuable for initial screening, genotypic methods are essential for definitive identification and for understanding the molecular basis of resistance. The choice of method will depend on the specific needs of the laboratory, including throughput, cost considerations, and the level of certainty required. For clinical and research settings where accurate identification is critical, a combination of a reliable phenotypic test like bile solubility and a confirmatory genotypic method such as PCR for pneumococcal-specific genes or sequencing of the atpA and atpC genes is recommended. This comprehensive approach ensures the accurate identification of optochin-resistant S. pneumoniae, which is crucial for appropriate patient management, epidemiological surveillance, and the development of new therapeutic strategies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ethylhydrocupreine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe and effective use of Ethylhydrocupreine hydrochloride in laboratory settings, ensuring the protection of researchers and the integrity of experimental outcomes.

Researchers and drug development professionals handling this compound, a quinine derivative primarily used for the presumptive identification of Streptococcus pneumoniae, must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) specifications, step-by-step handling procedures, and appropriate disposal methods.

Personal Protective Equipment (PPE): A Quantitative Overview

When handling this compound in its solid, crystalline form, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE, providing specific quantitative data where available.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or a Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Provides a barrier against airborne particles and potential splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber. Inspect for integrity before each use.Prevents dermal absorption. While specific permeation data for this compound is not readily available, nitrile and butyl rubber gloves generally offer good protection against a wide range of chemicals in powder form.
Respiratory Protection NIOSH/MSHA Approved RespiratorRecommended Filter Type: Particle filter (e.g., N95, P95, or P100).[1]Protects against the inhalation of the fine powder, which can cause respiratory irritation. The choice of filter (N, R, or P) depends on the presence of oil aerosols in the environment (N for not resistant to oil, R for resistant, P for oil-proof).
Body Protection Laboratory CoatLong-sleeved, properly fitted.Protects skin and personal clothing from contamination.

Experimental Protocol: Optochin Susceptibility Testing

A primary application of this compound is in the optochin susceptibility test to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. The following is a detailed methodology for this key experiment.

Materials:

  • Pure, 18-24 hour culture of an alpha-hemolytic Streptococcus to be tested.

  • 5% sheep blood agar plates.

  • Optochin disks (5 µg this compound).

  • Sterile inoculating loop or cotton swab.

  • Sterile forceps.

  • CO2 incubator (35-37°C).

Procedure:

  • Using a sterile inoculating loop or cotton swab, select three to four well-isolated colonies of the suspect organism.

  • Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.[2]

  • Allow the plate to dry for 5-10 minutes.

  • Using sterile forceps, aseptically apply one optochin disk onto the inoculated surface of the agar.

  • Gently press the disk to ensure it adheres firmly to the agar surface.[2]

  • Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 enriched environment.[2][3]

  • After incubation, observe the plate for a zone of inhibition around the optochin disk.

  • Measure the diameter of the zone of inhibition in millimeters. A zone of 14 mm or greater is considered a presumptive positive identification for S. pneumoniae.[2][4]

Procedural Workflow for Handling and Disposal

To ensure a logical and safe process flow, from initial handling to final disposal, the following workflow diagram has been developed. This visual guide outlines the critical steps and decision points for laboratory personnel.

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Respirator (Particle Filter) - Lab Coat start->ppe weigh Weigh this compound (in a chemical fume hood or ventilated enclosure) ppe->weigh prepare Prepare Solution or Media (e.g., for optochin disks) weigh->prepare decontaminate_spill Decontaminate Spills Immediately weigh->decontaminate_spill If Spill Occurs experiment Perform Experiment (e.g., Optochin Susceptibility Test) prepare->experiment prepare->decontaminate_spill If Spill Occurs experiment->decontaminate_spill If Spill Occurs decontaminate_equipment Decontaminate Equipment and Work Surfaces experiment->decontaminate_equipment decontaminate_spill->decontaminate_equipment dispose_ppe Doff and Dispose of Contaminated PPE (in designated waste container) decontaminate_equipment->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste end End: Complete Handling Procedure dispose_waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.